molecular formula C20H30ClN5O3 B1683742 Urapidil hydrochloride CAS No. 64887-14-5

Urapidil hydrochloride

Katalognummer: B1683742
CAS-Nummer: 64887-14-5
Molekulargewicht: 423.9 g/mol
InChI-Schlüssel: KTMLZVUAXJERAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

URAPIDIL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Eigenschaften

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLZVUAXJERAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045812
Record name Urapidil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64887-14-5, 34661-75-1
Record name Urapidil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urapidil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urapidil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URAPIDIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Urapidil Hydrochloride on Alpha-1 Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of urapidil (B1196414) hydrochloride, with a specific focus on its interaction with alpha-1 adrenoceptors. Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as a selective antagonist at alpha-1 adrenergic receptors and as an agonist at serotonin (B10506) 5-HT1A receptors.[1][2][3][4] This document will delve into the core aspects of its alpha-1 adrenoceptor antagonism, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Urapidil's Interaction with Alpha-1 Adrenoceptor Subtypes

Urapidil exhibits a selective antagonistic effect on postsynaptic alpha-1 adrenoceptors, which are found on vascular smooth muscle cells.[1][2] This blockade inhibits the vasoconstrictor effects of catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2][5] While urapidil is a selective alpha-1 antagonist, its affinity for the individual subtypes (α1A, α1B, and α1D) has been a subject of investigation, with its derivative, 5-methyl-urapidil, showing more pronounced subtype selectivity.[6][7]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (pA2/IC50) of urapidil and its more selective derivative, 5-methyl-urapidil, at alpha-1 adrenoceptor subtypes. For comparison, data for the well-characterized alpha-1 antagonist, prazosin, is also included.

Table 1: Binding Affinities (Ki, nM) of Urapidil and Comparative Antagonists for Alpha-1 Adrenoceptor Subtypes

Compoundα1A-Adrenoceptorα1B-Adrenoceptorα1D-AdrenoceptorReference
Urapidil~90-fold > α2--[8]
5-Methyl-urapidil0.6 (high affinity site)45 (low affinity site)-[6]
Prazosin---[1][8]

Note: Specific Ki values for urapidil at each alpha-1 subtype are not consistently reported in the literature. The available data indicates a significantly higher affinity for alpha-1 over alpha-2 adrenoceptors.[8] 5-Methyl-urapidil has been used as a tool to differentiate between α1A (high-affinity) and α1B (low-affinity) subtypes.[6]

Table 2: Functional Potency (pA2 / IC50) of Urapidil and Derivatives

CompoundAssayTissue/Cell LinePotencyReference
UrapidilAntagonism of phenylephrine-induced contractionRabbit papillary musclepA2 = 6.4[9]
5-Methyl-urapidilInhibition of [3H]-prazosin bindingRat vas deferens, hippocampus, cerebral cortexIC50 lower than in heart, liver, spleen[6]

Downstream Signaling Pathways of Alpha-1 Adrenoceptors

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, initiating a downstream signaling cascade. Urapidil, as an antagonist, blocks this activation.

The key steps in the signaling pathway are:

  • Gq/11 Activation: The activated alpha-1 adrenoceptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq/11 subunit dissociates and activates phospholipase C-β (PLC-β).

  • Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.

By blocking the initial agonist binding, urapidil prevents this entire cascade, leading to vasodilation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a1_AR α1-Adrenoceptor Agonist->a1_AR Binds & Activates Urapidil Urapidil Urapidil->a1_AR Blocks Gq_inactive Gq (GDP-bound) Inactive a1_AR->Gq_inactive Activates Gq_active Gαq (GTP-bound) Active Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC_inactive PKC (Inactive) DAG->PKC_inactive Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC_inactive Activates PKC_active PKC (Active) PKC_inactive->PKC_active Response Cellular Response (e.g., Contraction) PKC_active->Response Phosphorylates Targets

Figure 1: Alpha-1 Adrenoceptor Gq Signaling Pathway and Urapidil's Point of Action.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of urapidil with alpha-1 adrenoceptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of urapidil for alpha-1 adrenoceptor subtypes.

Objective: To quantify the affinity of urapidil for α1A, α1B, and α1D adrenoceptors.

Materials:

  • Cell lines stably expressing human α1A, α1B, or α1D adrenoceptors (e.g., HEK293 or CHO cells).

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]-Prazosin (a selective alpha-1 antagonist).

  • Non-specific binding control: Phentolamine (B1677648) (10 µM).

  • Urapidil hydrochloride stock solution.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM phentolamine (for non-specific binding).

      • 50 µL of varying concentrations of urapidil.

      • 50 µL of [3H]-Prazosin at a concentration near its Kd (e.g., 0.2-0.5 nM).

      • 100 µL of the membrane preparation (containing 20-50 µg of protein).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the urapidil concentration.

    • Determine the IC50 value (the concentration of urapidil that inhibits 50% of specific [3H]-Prazosin binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Cells expressing α1-subtypes) start->prep reaction Binding Reaction - [3H]-Prazosin - Urapidil (varying conc.) - Membranes prep->reaction incubation Incubation (e.g., 60 min at 25°C) reaction->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki calculation) counting->analysis end End analysis->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of urapidil to antagonize agonist-induced increases in intracellular calcium, a key downstream event in alpha-1 adrenoceptor signaling.

Objective: To determine the functional potency (IC50) of urapidil in blocking agonist-induced calcium mobilization mediated by α1-adrenoceptor subtypes.

Materials:

  • Cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.

  • Cell culture medium (e.g., DMEM/F12).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Alpha-1 adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).

  • This compound stock solution.

  • A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence microplate reader.

    • Add varying concentrations of urapidil to the wells and incubate for a specified time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Inject the alpha-1 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence intensity following agonist addition is used as a measure of the response.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the urapidil concentration.

    • Determine the IC50 value using non-linear regression analysis.

Calcium_Mobilization_Workflow start Start plating Cell Plating (Cells expressing α1-subtypes) start->plating loading Dye Loading (e.g., Fluo-4 AM) plating->loading pre_incubation Pre-incubation with Urapidil loading->pre_incubation measurement Fluorescence Measurement (Baseline -> Agonist Injection -> Peak) pre_incubation->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End analysis->end

Figure 3: Experimental Workflow for Calcium Mobilization Assay.

Logical Relationships in Urapidil's Mechanism of Action

The antihypertensive effect of urapidil's interaction with alpha-1 adrenoceptors can be understood through a series of logical relationships, from the molecular to the physiological level.

Urapidil_Mechanism_Logic urapidil This compound binding Competitive Antagonism urapidil->binding a1_receptor α1-Adrenoceptor on Vascular Smooth Muscle catecholamine Catecholamine Binding (e.g., Norepinephrine) a1_receptor->catecholamine binding->a1_receptor binding->catecholamine Prevents gq_activation Gq/11 Protein Activation binding->gq_activation Inhibits catecholamine->gq_activation Leads to plc_activation PLC Activation gq_activation->plc_activation contraction Smooth Muscle Contraction second_messengers IP3 & DAG Production plc_activation->second_messengers ca_release Intracellular Ca²⁺ Release second_messengers->ca_release ca_release->contraction vasodilation Vasodilation contraction->vasodilation Inhibition leads to peripheral_resistance Decreased Peripheral Vascular Resistance vasodilation->peripheral_resistance blood_pressure Decreased Blood Pressure peripheral_resistance->blood_pressure

Figure 4: Logical Flow of Urapidil's Antihypertensive Action via α1-Adrenoceptor Blockade.

Conclusion

This compound exerts its antihypertensive effect in part through the competitive antagonism of alpha-1 adrenoceptors on vascular smooth muscle. This action inhibits the downstream signaling cascade involving Gq/11 proteins, phospholipase C, and intracellular calcium mobilization, ultimately leading to vasodilation and a reduction in blood pressure. While its selectivity for the individual alpha-1 adrenoceptor subtypes is less pronounced than some of its derivatives, its overall alpha-1 blocking activity is a key component of its therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of urapidil and other alpha-1 adrenoceptor modulators.

References

Urapidil Hydrochloride: An In-Depth Technical Guide to its 5-HT1A Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between urapidil (B1196414) hydrochloride and the serotonin (B10506) 1A (5-HT1A) receptor, focusing on its agonist activity. Urapidil is a unique antihypertensive agent with a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] This combination of peripheral vasodilation and central sympatholytic effects contributes to its clinical efficacy in managing hypertension.[1][3] This document details the quantitative pharmacological data, experimental methodologies for its characterization, and the underlying signaling pathways.

Core Pharmacological Profile of Urapidil

Urapidil's therapeutic effect in hypertension stems from its ability to reduce blood pressure by decreasing peripheral vascular resistance.[1] This is achieved through two primary mechanisms:

  • Peripheral α1-Adrenoceptor Antagonism: Urapidil blocks α1-adrenergic receptors on vascular smooth muscle, preventing vasoconstriction and leading to vasodilation.[2]

  • Central 5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the brainstem, which is involved in the regulation of blood pressure.[2][4] This central action leads to a decrease in sympathetic nervous system outflow, further contributing to the reduction in blood pressure.[2]

Quantitative Analysis of Urapidil's Receptor Interactions

The following tables summarize the quantitative data regarding the binding affinity and functional activity of urapidil and its analogues at the 5-HT1A and α1-adrenergic receptors.

Table 1: Binding Affinity of Urapidil and its Analogues at 5-HT1A and α1-Adrenoceptors

Compound5-HT1A Receptor IC50 (mol/L)α1-Adrenoceptor IC50 (mol/L)
Urapidil4 x 10⁻⁷8 x 10⁻⁷
5-acetyl-urapidil4 x 10⁻⁸5 x 10⁻⁸
5-formyl-urapidil4 x 10⁻⁸6 x 10⁻⁸
5-methyl-urapidil4 x 10⁻⁹5 x 10⁻⁸

*Data from Gross et al. (1987) from radioligand binding assays using [3H]8-OH-DPAT for 5-HT1A and [3H]prazosin for α1-adrenoceptors.[5]

Table 2: Functional Activity of Urapidil

AssayParameterValue
5-HT Induced Platelet AggregationKi8.8 µM

*Data from D'Hont et al. (1990) indicating urapidil's inhibitory effect on serotonin-induced platelet aggregation.[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of urapidil with the 5-HT1A receptor are provided below.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue (e.g., Hippocampus) homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (High Speed) supernatant1->centrifuge2 pellet Resuspend Pellet (Membrane Prep) centrifuge2->pellet incubation Incubate Membrane Prep with [3H]8-OH-DPAT (Radioligand) & Urapidil (Test Compound) pellet->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration scintillation Scintillation Counting to Quantify Bound Radioactivity filtration->scintillation competition_curve Generate Competition Binding Curve scintillation->competition_curve ic50 Calculate IC50 Value competition_curve->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Figure 1: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Dissect brain tissue rich in 5-HT1A receptors (e.g., hippocampus or cortex) from a suitable animal model (e.g., rat).

    • Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in a fresh assay buffer.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (urapidil).

    • To determine non-specific binding, a separate set of tubes should contain a high concentration of a known 5-HT1A ligand to saturate the receptors.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for Functional Agonist Activity

This functional assay measures the activation of G proteins coupled to the 5-HT1A receptor upon agonist binding.

G cluster_prep Membrane Preparation cluster_assay GTPγS Binding Assay cluster_analysis Data Analysis tissue Brain Tissue or Cell Line Expressing 5-HT1A homogenize Homogenize in Buffer tissue->homogenize centrifuge Centrifugation Steps homogenize->centrifuge pellet Resuspend Pellet (Membrane Prep) centrifuge->pellet incubation Incubate Membrane Prep with [35S]GTPγS, GDP, and Varying Concentrations of Urapidil pellet->incubation filtration Rapid Filtration to Separate Bound and Free [35S]GTPγS incubation->filtration scintillation Scintillation Counting to Quantify Bound Radioactivity filtration->scintillation stimulation_curve Generate Dose-Response Curve scintillation->stimulation_curve ec50 Calculate EC50 Value stimulation_curve->ec50 emax Determine Emax stimulation_curve->emax

Figure 2: Workflow for a [35S]GTPγS binding assay.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a source expressing 5-HT1A receptors as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In assay tubes, combine the membrane preparation, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP (to facilitate the exchange reaction), and varying concentrations of the test agonist (urapidil).

    • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Incubate the mixture to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the amount of specifically bound [35S]GTPγS as a function of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [35S]GTPγS binding).

5-HT1A Receptor Signaling Pathways

Activation of the 5-HT1A receptor by an agonist such as urapidil initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm urapidil Urapidil (Agonist) receptor 5-HT1A Receptor urapidil->receptor Binds to g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp Converts ATP to k_channel GIRK Channel k_ion K+ Efflux k_channel->k_ion Increases g_alpha->ac Inhibits g_beta_gamma->k_channel Activates mapk_pathway MAPK/ERK Pathway g_beta_gamma->mapk_pathway Activates atp ATP pka PKA camp->pka Activates hyperpolarization Hyperpolarization k_ion->hyperpolarization

Figure 3: 5-HT1A receptor signaling pathway.

Key Signaling Events:

  • G Protein Activation: Upon agonist binding, the 5-HT1A receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This involves the exchange of GDP for GTP on the Gα subunit.

  • Dissociation of G Protein Subunits: The activated G protein dissociates into its Gαi/o-GTP and Gβγ subunits.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

    • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit can directly bind to and activate GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the cell membrane and a decrease in neuronal firing.

    • Modulation of other pathways: The Gβγ subunit can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in the regulation of gene expression and cell growth.

Conclusion

Urapidil hydrochloride's unique pharmacological profile as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist provides a multifaceted approach to the management of hypertension. Its agonist activity at central 5-HT1A receptors plays a crucial role in its sympatholytic effects. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the 5-HT1A receptor. Understanding the intricate signaling pathways activated by urapidil at this receptor will be pivotal in the development of novel and more selective therapeutic agents for cardiovascular and other disorders.

References

In Vitro Pharmacological Profile of Urapidil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of urapidil (B1196414) hydrochloride, a peripherally acting α1-adrenoceptor antagonist and centrally acting 5-HT1A receptor agonist.[1][2][3] The information presented herein is intended to support research and development efforts by providing detailed data on receptor binding affinities, functional activities, experimental protocols, and relevant signaling pathways.

Receptor Binding Affinity

Urapidil hydrochloride exhibits a distinct binding profile, with high affinity for α1-adrenoceptors and 5-HT1A receptors.[4][5] Its affinity for other receptors, such as α2-adrenoceptors and β-adrenoceptors, is considerably lower.[6][7]

Data Presentation: this compound Receptor Binding Affinities

The following tables summarize the binding affinities of urapidil and its derivatives for various receptors, as determined by in vitro radioligand binding assays.

Table 1: α-Adrenoceptor Subtype Binding Affinities of Urapidil and its Analogue 5-Methyl-Urapidil

CompoundReceptor SubtypeTissue/Cell LineRadioligandpKi / KiReference
Urapidilα1Rat Cortex[3H]PrazosinIC50: 5 x 10⁻⁸ mol/l[4]
5-Methyl-Urapidilα1A (High Affinity)Rat Hippocampus[3H]PrazosinpKI: 9.1 - 9.4[6]
5-Methyl-Urapidilα1B (Low Affinity)Rat Spleen & Liver[3H]PrazosinpKI: 7.2 - 7.8[6]
5-Methyl-Urapidilα1ARat Brain Cortex[3H]5-Methyl-UrapidilK_D_: 0.89 nM[8]
Urapidilα2--No significant affinity[6][7]

Table 2: 5-HT Receptor Subtype Binding Affinities of Urapidil and its Analogues

CompoundReceptor SubtypeTissue/Cell LineRadioligandpKi / KiReference
Urapidil5-HT1A-[3H]8-OH-DPATIC50: 4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l[4]
5-Methyl-Urapidil5-HT1ARat Brain Membranes[3H]5-Methyl-UrapidilK_D_: 0.84 nM[8]
Urapidil5-HT1B--No significant binding[5]
Urapidil5-HT2--No significant binding[5]

Table 3: β-Adrenoceptor Binding Affinities of Urapidil

CompoundReceptor SubtypeTissue/Cell LineRadioligandIC50Reference
Urapidilβ1Guinea-pig Ventricular Membranes[125I]Iodocyanopindolol12 µM[9]

Functional Activity

In vitro functional assays have characterized urapidil as a competitive antagonist at α1-adrenoceptors and an agonist at 5-HT1A receptors.

Data Presentation: Functional Activity of this compound

Table 4: α1-Adrenoceptor Antagonist Activity of Urapidil

ParameterTissue/PreparationAgonistValueReference
pA2Rabbit Papillary MusclePhenylephrine6.4[10]
pA2Rat Caudal Artery-~7[11]
IC50SHR Femoral ArteryNorepinephrine6.50[4]

Table 5: 5-HT1A Receptor Agonist Activity of Urapidil

AssayObservationConclusionReference
Sympathoinhibition in prazosin-pretreated catsReversible by 5-HT1A antagonist spiperoneUrapidil causes sympathoinhibition via 5-HT1A receptor activation.[12]
Central cardiovascular regulationHypotensive response antagonized by 5-HT1A antagonist spiroxatrineCentral hypotensive effects are mediated by 5-HT1A receptor stimulation.[13]

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is a generalized procedure based on methodologies cited in the literature for determining the binding affinity of urapidil for α1-adrenoceptors.[1][14][15]

Objective: To determine the inhibition constant (Ki) of urapidil for α1-adrenoceptors using a competitive radioligand binding assay.

Materials:

  • Radioligand: [3H]Prazosin

  • Tissue Source: Rat cerebral cortex, hippocampus, vas deferens, heart, liver, or spleen.[14]

  • Buffers:

    • Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • Competitor: this compound

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize the chosen tissue in 20 volumes of cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20-30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the assay in a final volume of 250 µL per well.

    • Add the following to each well:

      • 150 µL of membrane preparation (50-120 µg protein for tissue).

      • 50 µL of various concentrations of this compound (competitor). For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a known α1-antagonist (e.g., phentolamine).

      • 50 µL of [3H]Prazosin at a concentration near its Kd.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters.

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the urapidil concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Antagonism of α1-Adrenoceptor-Mediated Vascular Contraction

This protocol outlines a general method for assessing the functional antagonist activity of urapidil on isolated arterial strips.[4]

Objective: To determine the pA2 value of urapidil for its antagonist effect on α1-adrenoceptor-mediated vasoconstriction.

Materials:

  • Tissue: Femoral or mesenteric arteries from rats.[4]

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, gassed with 95% O2 / 5% CO2.

  • Agonist: Norepinephrine or phenylephrine.

  • Antagonist: this compound

  • Organ Bath System: Equipped with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Isolate the arteries and cut them into helical strips.

    • Mount the strips in organ baths containing PSS maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washes.

  • Cumulative Concentration-Response Curve to Agonist:

    • Generate a cumulative concentration-response curve for the α1-adrenoceptor agonist (e.g., norepinephrine) by adding increasing concentrations of the agonist to the organ bath.

    • Record the contractile responses until a maximum response is achieved.

    • Wash the tissues to return to baseline.

  • Antagonist Incubation:

    • Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of urapidil, repeat the cumulative concentration-response curve for the agonist.

    • Repeat steps 3 and 4 with different concentrations of urapidil.

  • Data Analysis:

    • Plot the log concentration of the agonist versus the response for each concentration of urapidil.

    • Perform a Schild plot analysis by plotting the log (dose ratio - 1) against the log concentration of urapidil. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

    • The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathways and Experimental Workflows

Urapidil's Dual Mechanism of Action

Urapidil's antihypertensive effect is attributed to its dual action on α1-adrenoceptors and 5-HT1A receptors.

Urapidil Urapidil Hydrochloride Alpha1 α1-Adrenoceptor Urapidil->Alpha1 Antagonism HT1A 5-HT1A Receptor Urapidil->HT1A Agonism Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Blood_Pressure Decreased Blood Pressure Vasoconstriction->Blood_Pressure Sympathetic_Outflow Sympathetic Outflow HT1A->Sympathetic_Outflow Sympathetic_Outflow->Blood_Pressure

Caption: Dual mechanism of action of urapidil.
α1-Adrenergic Receptor Signaling Pathway (Antagonized by Urapidil)

Urapidil competitively antagonizes the Gq-coupled signaling cascade initiated by α1-adrenoceptor activation.[12]

cluster_membrane Plasma Membrane Alpha1 α1-Adrenoceptor Gq Gq Protein Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Urapidil Urapidil Urapidil->Alpha1 Norepinephrine Norepinephrine Norepinephrine->Alpha1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Caption: α1-Adrenergic receptor signaling pathway.
5-HT1A Receptor Signaling Pathway (Activated by Urapidil)

Urapidil acts as an agonist at Gi/o-coupled 5-HT1A receptors, leading to the inhibition of adenylyl cyclase.[16]

cluster_membrane Plasma Membrane HT1A 5-HT1A Receptor Gi Gi Protein HT1A->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP converts Urapidil Urapidil Urapidil->HT1A cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Neuronal_Firing Decreased Neuronal Firing PKA->Neuronal_Firing

Caption: 5-HT1A receptor signaling pathway.
Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a compound like urapidil.

start Compound (Urapidil) receptor_binding Receptor Binding Assays (α1, 5-HT1A, etc.) start->receptor_binding functional_assays Functional Assays (e.g., organ bath) start->functional_assays data_analysis Data Analysis (IC50, Ki, pA2) receptor_binding->data_analysis functional_assays->data_analysis profile Pharmacological Profile (Affinity & Efficacy) data_analysis->profile

Caption: In vitro characterization workflow.

References

Urapidil Hydrochloride Signaling in Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways of Urapidil (B1196414) hydrochloride in vascular smooth muscle cells. Urapidil is a sympatholytic antihypertensive agent with a unique dual mechanism of action, making it a subject of significant interest in cardiovascular pharmacology.[1][2][3] This document details its interaction with specific receptors, the subsequent downstream signaling cascades, and its ultimate effects on vascular tone. The guide includes quantitative data on its pharmacological activity, detailed experimental protocols for studying its effects, and visual diagrams to elucidate the complex signaling networks.

Core Signaling Pathways of Urapidil

Urapidil exerts its antihypertensive effects primarily through two distinct signaling pathways in the vascular system: antagonism of α1-adrenergic receptors and agonism of serotonin (B10506) 5-HT1A receptors.[1][2][4]

α1-Adrenergic Receptor Antagonism

Urapidil acts as a competitive antagonist at postsynaptic α1-adrenoceptors on vascular smooth muscle cells.[1][3][5] These receptors are G-protein coupled receptors (GPCRs) of the Gq/11 family.

Signaling Cascade:

  • Norepinephrine (B1679862) Binding (Blocked by Urapidil): In the absence of Urapidil, the endogenous agonist norepinephrine binds to α1-adrenergic receptors.

  • Gq/11 Protein Activation: This binding activates the heterotrimeric G-protein Gq/11, leading to the dissociation of its α-subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to its binding with calmodulin.

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

  • Myosin Light Chain Phosphorylation and Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn initiates actin-myosin cross-bridge cycling and results in smooth muscle contraction and vasoconstriction.

  • RhoA/Rho-Kinase Pathway Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC). Additionally, the Gq/11 pathway can activate the small GTPase RhoA, which in turn activates Rho-kinase. Rho-kinase inhibits myosin light chain phosphatase (MLCP), further promoting the phosphorylated state of the myosin light chain and contributing to sustained contraction (calcium sensitization).

Effect of Urapidil: By competitively blocking the binding of norepinephrine to the α1-adrenoceptor, Urapidil inhibits this entire cascade, leading to a decrease in intracellular calcium, reduced myosin light chain phosphorylation, and ultimately, vasodilation.[3][4]

Urapidil_Alpha1_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm Urapidil Urapidil Alpha1_Receptor α1-Adrenergic Receptor (Gq/11) Urapidil->Alpha1_Receptor Antagonizes Relaxation Vasodilation Urapidil->Relaxation Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates RhoA RhoA Alpha1_Receptor->RhoA Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on DAG->RhoA Activates Ca2 ↑ [Ca2+]i SR->Ca2 Releases Ca2+ Calmodulin Calmodulin Ca2->Calmodulin Binds to CaM_Complex Ca2+-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates pMLC Phosphorylated MLC (pMLC) MLCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) Contraction Vasoconstriction pMLC->Contraction RhoKinase Rho-Kinase RhoA->RhoKinase Activates MLCP Myosin Light Chain Phosphatase (MLCP) RhoKinase->MLCP Inhibits MLCP->pMLC Dephosphorylates

Caption: Urapidil's antagonism of the α1-adrenergic receptor pathway.
5-HT1A Receptor Agonism

Urapidil also functions as an agonist at serotonin 5-HT1A receptors.[1][6] While the central effects of 5-HT1A agonism on sympathetic outflow are well-documented, the direct effects on vascular smooth muscle are less pronounced but may contribute to its overall antihypertensive profile.[7] 5-HT1A receptors are Gi/o-coupled GPCRs.

Signaling Cascade:

  • Urapidil Binding: Urapidil binds to and activates 5-HT1A receptors on vascular smooth muscle cells.

  • Gi/o Protein Activation: This leads to the activation of the inhibitory G-protein, Gi/o.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channels, such as opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced excitability of the smooth muscle cell. This can contribute to vasodilation.

The direct vasodilatory effect of 5-HT1A agonism in peripheral vessels is considered modest compared to the α1-adrenergic blockade.[7]

Urapidil_5HT1A_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm Urapidil Urapidil 5HT1A_Receptor 5-HT1A Receptor (Gi/o) Urapidil->5HT1A_Receptor Agonist AdenylylCyclase Adenylyl Cyclase 5HT1A_Receptor->AdenylylCyclase Inhibits GIRK GIRK K+ Channel 5HT1A_Receptor->GIRK Activates (via Gβγ) cAMP ↓ cAMP AdenylylCyclase->cAMP Relaxation Vasodilation cAMP->Relaxation Reduces Ca2+ sensitivity Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux Hyperpolarization->Relaxation

Caption: Urapidil's agonism of the 5-HT1A receptor pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Urapidil hydrochloride's interaction with its target receptors and its functional effects.

Table 1: Receptor Binding Affinities of Urapidil and its Derivatives

CompoundReceptor SubtypepKiIC50 (mol/L)Reference
Urapidilα1-adrenoceptor-5 x 10-8 - 8 x 10-7[6]
Urapidil5-HT1A-4 x 10-9 - 4 x 10-7[6]
5-Methyl-urapidilα1A-adrenoceptor~9.2 (high affinity site)~0.6 nM (high affinity site)[8][9]
5-Methyl-urapidilα1B-adrenoceptor~7.3 (low affinity site)~45 nM (low affinity site)[8][9]
5-Methyl-urapidil5-HT1A-Potent ligand[6]

Table 2: Functional Activity of Urapidil in Vascular Smooth Muscle

ParameterVessel TypeSpeciesValueConditionsReference
pA2Femoral & Mesenteric ArteriesRat (SHR & WKY)Not significantly different between strainsAgainst norepinephrine-induced contraction[3]
IC50Femoral ArteryRat (SHR)6.50Relaxation of norepinephrine-precontracted tissue[3]
ED50 ShiftPortal VeinRat4-fold rightward shiftNorepinephrine concentration-response curve[10]
ED50 ShiftMesenteric Resistance VesselRat5.4-fold rightward shiftNorepinephrine concentration-response curve[10]

Table 3: In Vivo Effects of Urapidil on Blood Pressure

Animal ModelRoute of AdministrationDoseEffect on Mean Arterial Pressure (MAP)Reference
Conscious Normotensive & SHR RatsOral-Dose-dependent reduction[2]
Anesthetized CatsIntravenous0.22, 0.67, 2.00 mg/kgDose-dependent decreases[11]
Anesthetized CatsFourth Ventricle Injection129 µg9.7 ± 3.0 mm Hg decrease[11]
Anesthetized Normotensive DogsIntracisternal1 mgDecrease[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathway of Urapidil in vascular smooth muscle.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity of Urapidil for α1-adrenergic and 5-HT1A receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 30,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).[13][14]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]prazosin for α1-receptors, [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of Urapidil.

    • For total binding, omit Urapidil. For non-specific binding, add a high concentration of an unlabeled competing ligand.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Urapidil concentration to generate a competition curve.

    • Determine the IC50 value (concentration of Urapidil that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[13]

Radioligand_Binding_Workflow Start Start Tissue_Homogenization Tissue Homogenization Start->Tissue_Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation Tissue_Homogenization->Low_Speed_Centrifugation High_Speed_Centrifugation High-Speed Centrifugation Low_Speed_Centrifugation->High_Speed_Centrifugation Membrane_Resuspension Membrane Resuspension & Protein Quantification High_Speed_Centrifugation->Membrane_Resuspension Assay_Setup Set up 96-well plate: - Membranes - Radioligand - Urapidil (varying conc.) Membrane_Resuspension->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.
Wire Myography for Vascular Reactivity

This protocol assesses the functional effect of Urapidil on the contractility of isolated blood vessels.[15][16]

Methodology:

  • Vessel Dissection and Mounting:

    • Dissect a small artery (e.g., rat mesenteric artery) in ice-cold physiological salt solution (PSS).

    • Cut the artery into 2 mm rings.

    • Mount the arterial ring on two fine wires in a wire myograph chamber filled with PSS at 37°C and aerated with 95% O2/5% CO2.[15]

  • Equilibration and Viability Check:

    • Allow the vessel to equilibrate under a set preload tension.

    • Test the viability of the vessel by inducing contraction with a high potassium solution (KPSS).

    • Assess endothelium integrity by observing relaxation in response to acetylcholine (B1216132) after pre-contraction with an agonist like norepinephrine.

  • Experiment:

    • Pre-contract the vessel with an α1-adrenergic agonist (e.g., norepinephrine or phenylephrine).

    • Once a stable contraction is achieved, add cumulative concentrations of Urapidil to the bath.

    • Record the resulting relaxation of the vessel.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction tension.

    • Plot the percentage of relaxation against the logarithm of the Urapidil concentration to generate a dose-response curve.

    • Determine the EC50 or IC50 value for Urapidil-induced relaxation.

Wire_Myography_Workflow Start Start Vessel_Dissection Vessel Dissection (e.g., rat mesenteric artery) Start->Vessel_Dissection Mounting Mounting on Wire Myograph Vessel_Dissection->Mounting Equilibration Equilibration & Viability Check (with KPSS and ACh) Mounting->Equilibration Pre_Contraction Pre-contraction with α1-agonist (e.g., Norepinephrine) Equilibration->Pre_Contraction Urapidil_Addition Cumulative Addition of Urapidil Pre_Contraction->Urapidil_Addition Record_Relaxation Record Isometric Tension (Relaxation) Urapidil_Addition->Record_Relaxation Data_Analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50/IC50 Record_Relaxation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a wire myography experiment.
Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells (VSMCs) in response to Urapidil.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture VSMCs on glass coverslips.

    • Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM, in a suitable buffer (e.g., HBSS).[17][18]

    • Incubate to allow for de-esterification of the dye within the cells.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

  • Experiment:

    • Establish a baseline fluorescence ratio.

    • Stimulate the cells with an α1-adrenergic agonist to induce a rise in [Ca2+]i.

    • Apply Urapidil and observe its effect on both the agonist-induced calcium transient and the baseline calcium level.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio, which is proportional to [Ca2+]i.

    • Calibrate the ratio to absolute [Ca2+]i values if required, using ionophores and solutions of known calcium concentrations.

    • Analyze the amplitude, duration, and frequency of calcium signals.

Myosin Light Chain Phosphorylation Assay

This protocol quantifies the phosphorylation state of myosin light chain (MLC) in VSMCs.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured VSMCs with an α1-agonist in the presence or absence of Urapidil for a specified time.

    • Rapidly lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for phosphorylated MLC (p-MLC).

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total MLC as a loading control.

    • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).[19][20]

  • Detection and Quantification:

    • Detect the signal using chemiluminescence or fluorescence imaging.

    • Quantify the band intensities and express the level of p-MLC as a ratio to total MLC.

RhoA Activation Assay

This protocol measures the level of active, GTP-bound RhoA in VSMCs.

Methodology:

  • Cell Treatment and Lysis:

    • Treat VSMCs as described for the MLC phosphorylation assay.

    • Lyse the cells in a specific lysis buffer provided with a RhoA activation assay kit (e.g., G-LISA or pull-down assay).[21][22][23]

  • Affinity Precipitation (Pull-down) or ELISA:

    • Pull-down assay: Incubate the cell lysates with a reagent that specifically binds to GTP-bound RhoA (e.g., Rhotekin-RBD beads).

    • G-LISA (ELISA-based): Add lysates to a 96-well plate coated with a Rho-GTP-binding protein.

  • Detection:

    • Pull-down assay: Elute the bound proteins, separate them by SDS-PAGE, and detect active RhoA by Western blotting with a RhoA-specific antibody.

    • G-LISA: After washing, add a primary antibody against RhoA, followed by a secondary HRP-conjugated antibody and a colorimetric or chemiluminescent substrate.

  • Data Analysis:

    • Quantify the amount of active RhoA relative to the total RhoA in the lysate or normalize to total protein concentration.

This comprehensive guide provides a detailed overview of the this compound signaling pathway in vascular smooth muscle, supported by quantitative data and robust experimental protocols, to aid researchers in the field of cardiovascular pharmacology and drug development.

References

Unveiling the Neuroprotective Potential of Urapidil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the accumulating evidence supporting the neuroprotective effects of urapidil (B1196414) hydrochloride. Primarily known for its antihypertensive properties as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, recent research has illuminated its promising role in mitigating neuronal damage in various models of brain injury.[1][2][3] This document provides a comprehensive overview of the key findings, experimental methodologies, and implicated signaling pathways, offering a valuable resource for professionals engaged in neuroscience research and the development of novel neuroprotective therapeutics.

Core Mechanisms of Neuroprotection

Urapidil hydrochloride exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating oxidative stress, inflammation, and apoptosis in the context of neuronal injury.[4][5][6] Studies in models of traumatic brain injury (TBI) and cerebral ischemia-reperfusion (I/R) injury have demonstrated its efficacy in preserving neuronal integrity and function.[4][7]

The drug's dual mechanism of action, involving both peripheral α1-adrenoceptor blockade and central 5-HT1A receptor agonism, contributes to its therapeutic effects.[2][8] This dual action not only controls blood pressure, a critical factor in many neurological emergencies but also directly impacts cellular pathways at the core of secondary injury cascades.[2][9]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of Urapidil on Oxidative Stress Markers in a Rat Model of Cerebral Ischemia-Reperfusion Injury[10]
Treatment GroupMalondialdehyde (MDA) (nmol/g tissue)Glutathione (GSH) (nmol/g tissue)Superoxide Dismutase (SOD) (U/mg protein)
Control15.80 ± 2.501.59 ± 0.36106.77 ± 8.86
Ischemia/Reperfusion (IR)22.83 ± 3.010.71 ± 0.2956.30 ± 20.50*
IR + Urapidil (5 mg/kg)18.57 ± 2.531.32 ± 0.4281.10 ± 16.28
IR + Resveratrol (B1683913) (30 mg/kg)17.32 ± 1.891.35 ± 0.3486.23 ± 10.78
IR + Urapidil + Resveratrol14.27 ± 2.05**1.68 ± 0.47108.40 ± 7.06***

*p < 0.05 compared to all other groups. **p < 0.05 compared to IR + Urapidil group. ***p < 0.05 compared to IR + Resveratrol and IR + Urapidil groups. Data presented as mean ± standard deviation.

Table 2: Summary of Urapidil's Effects on Key Markers in a Rat Model of Traumatic Brain Injury[4][5][11]
MarkerEffect of TBIEffect of Urapidil Treatment (0.5 mg/kg and 5 mg/kg)Significance
Histopathology Extensive hemorrhageSignificantly reduced hemorrhagep < 0.001
Hypoxia
HIF1α ExpressionIncreasedSignificantly decreasedNot specified
Mitochondrial Dysfunction
BNIP3L ExpressionIncreasedSignificantly decreasedNot specified
Inflammation
HMGB1 ExpressionIncreasedSignificantly decreasedNot specified
TNF-α ImmunoexpressionIncreasedSignificantly decreasedp < 0.001
Apoptosis
Caspase-3 (Cas-3) ImmunoexpressionIncreasedSignificantly decreasedp < 0.001
Oxidative Stress
Total Oxidant Status (TOS)IncreasedSignificantly decreasedNot specified
Oxidative Stress Index (OSI)IncreasedSignificantly decreasedNot specified
Total Antioxidant Status (TAS)DecreasedSignificantly elevatedNot specified
Neuronal Integrity
Tyrosine Hydroxylase (TH) ImmunoexpressionDecreasedSignificantly restoredp < 0.001

This table summarizes the reported significant changes. Specific mean values and standard deviations were not fully provided in the source abstracts.

Signaling Pathways Modulated by this compound

Urapidil's neuroprotective actions are mediated through its influence on several critical signaling pathways that are activated following brain injury.

G cluster_injury Traumatic Brain Injury / Ischemia-Reperfusion cluster_urapidil Urapidil Intervention TBI Initial Insult Hypoxia Hypoxia TBI->Hypoxia Inflammation Neuroinflammation TBI->Inflammation OxidativeStress Oxidative Stress TBI->OxidativeStress Apoptosis Apoptosis TBI->Apoptosis HIF1a HIF1α Hypoxia->HIF1a HMGB1 HMGB1 Inflammation->HMGB1 TNFa TNF-α Inflammation->TNFa TOS_OSI TOS / OSI OxidativeStress->TOS_OSI Caspase3 Caspase-3 Apoptosis->Caspase3 Urapidil Urapidil Hydrochloride Urapidil->HIF1a Inhibits Urapidil->HMGB1 Inhibits Urapidil->TNFa Inhibits Urapidil->TOS_OSI Inhibits Urapidil->Caspase3 Inhibits

Caption: Urapidil's inhibitory effects on key secondary injury pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Animal Models
  • Traumatic Brain Injury (TBI) Model:

    • Animal Species: Male Sprague-Dawley rats.[4]

    • Induction Method: The Marmarou impact-acceleration model is utilized. A 50g weight is dropped from a height of 80 cm onto a metal disc fixed to the skull of the anesthetized rat, delivering a force of approximately 0.2 N.[10]

    • Experimental Groups:

      • Control: Received saline injection without trauma.[10]

      • TBI: Induced with trauma followed by a saline injection.[10]

      • TBI + Urapidil (0.5 mg/kg): Received 0.5 mg/kg urapidil intraperitoneally 30 minutes post-trauma.[4][10]

      • TBI + Urapidil (5 mg/kg): Received 5 mg/kg urapidil intraperitoneally 30 minutes post-trauma.[4][10]

  • Cerebral Ischemia-Reperfusion (I/R) Injury Model:

    • Animal Species: Female mature Sprague Dawley rats.[7]

    • Induction Method: Middle Cerebral Artery Occlusion (MCAO) is performed. The right common carotid artery, external carotid artery, and internal carotid artery are exposed. A filament is inserted through the external carotid artery into the internal carotid artery to occlude the middle cerebral artery. Reperfusion is initiated by withdrawing the filament.[7]

    • Experimental Groups:

      • Control: No surgical procedure.[7]

      • IR: Subjected to MCAO.[7]

      • IR + Urapidil (5 mg/kg): Received 5 mg/kg urapidil intraperitoneally at 0, 24, 48, and 72 hours of reperfusion.[7][11]

G cluster_tbi Traumatic Brain Injury (TBI) Protocol cluster_mcao Middle Cerebral Artery Occlusion (MCAO) Protocol Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Trauma Induction\n(Marmarou Model) Trauma Induction (Marmarou Model) Anesthesia->Trauma Induction\n(Marmarou Model) Drug Administration\n(30 min post-trauma) Drug Administration (30 min post-trauma) Trauma Induction\n(Marmarou Model)->Drug Administration\n(30 min post-trauma) Sacrifice (24h) Sacrifice (24h) Drug Administration\n(30 min post-trauma)->Sacrifice (24h) Tissue Collection\n(Brain) Tissue Collection (Brain) Sacrifice (24h)->Tissue Collection\n(Brain) Animal Prep Animal Prep Anesthesia Anesthesia Animal Prep->Anesthesia MCAO Surgery MCAO Surgery Anesthesia ->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Drug Administration\n(0, 24, 48, 72h) Drug Administration (0, 24, 48, 72h) Reperfusion->Drug Administration\n(0, 24, 48, 72h) Sacrifice (72h) Sacrifice (72h) Drug Administration\n(0, 24, 48, 72h)->Sacrifice (72h) Tissue Collection \n(Brain) Tissue Collection (Brain) Sacrifice (72h)->Tissue Collection \n(Brain)

Caption: Experimental workflows for TBI and MCAO models.

Histopathological and Immunohistochemical Analysis
  • Tissue Preparation: Brain tissues are fixed in 10% buffered formaldehyde, processed through a routine tissue processing protocol, and embedded in paraffin. Sections are mounted on poly-L-lysine-coated slides.[7][10]

  • Histopathology: Sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology and evidence of injury, such as hemorrhage.[10]

  • Immunohistochemistry:

    • Method: The streptavidin-biotin peroxidase method is employed.[10]

    • Antigen Retrieval: Performed using a citrate (B86180) buffer (pH 6.0).[7]

    • Primary Antibodies:

      • Caspase-3 (apoptosis marker)[6][10]

      • Bcl-2 (anti-apoptotic marker)[7]

      • Tumor Necrosis Factor-alpha (TNF-α) (pro-inflammatory cytokine)[6][10]

      • Tyrosine Hydroxylase (TH) (marker of dopaminergic neuronal integrity)[10]

    • Visualization: A suitable chromogen (e.g., DAB) is used, and sections are counterstained with hematoxylin.[11]

    • Analysis: Immunopositivity is evaluated based on the intensity and distribution of staining.[11]

Biochemical Analysis of Oxidative Stress
  • Tissue Homogenization: Brain tissue samples are homogenized in an appropriate buffer.

  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) method. Results are typically expressed as nmol/g tissue.[11]

  • Glutathione (GSH) Assay: GSH, a key intracellular antioxidant, is measured spectrophotometrically. Results are expressed as nmol/g tissue.[11]

  • Superoxide Dismutase (SOD) Assay: SOD activity, an important antioxidant enzyme, is determined. Results are expressed as U/mg protein.[11]

  • Total Oxidant Status (TOS) and Total Antioxidant Status (TAS): These are measured to provide an overall assessment of the oxidant-antioxidant balance. The Oxidative Stress Index (OSI) is calculated as the ratio of TOS to TAS.[5]

Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from brain tissue, and complementary DNA (cDNA) is synthesized.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes, such as HIF1α, BNIP3L, and HMGB1, are quantified using qRT-PCR.[5][6]

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound possesses significant neuroprotective properties. Its ability to modulate key pathways involved in hypoxia, inflammation, apoptosis, and oxidative stress makes it a compelling candidate for further investigation as a therapeutic agent for acute brain injuries.[4][5]

Future research should focus on:

  • Elucidating the precise downstream signaling cascades affected by urapidil's interaction with 5-HT1A receptors in the context of neuroprotection.

  • Conducting long-term functional outcome studies in preclinical models to assess the translational potential of these findings.

  • Exploring the efficacy of urapidil in other models of neurodegeneration.

  • Initiating well-designed clinical trials to evaluate the safety and efficacy of urapidil in patients with traumatic brain injury and ischemic stroke.[1][12]

The multifaceted mechanism of this compound offers a promising therapeutic avenue, potentially leading to novel strategies for the management of devastating neurological conditions.

References

Urapidil hydrochloride's role in modulating oxidative stress and inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Urapidil (B1196414) hydrochloride, a sympatholytic antihypertensive agent, is recognized for its dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] Beyond its established role in blood pressure regulation, emerging evidence highlights its significant pleiotropic effects, particularly in the modulation of oxidative stress and inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of urapidil's impact on these critical cellular processes, offering detailed experimental methodologies, quantitative data from preclinical studies, and visualizations of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of urapidil beyond its antihypertensive applications.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[3][4] ROS can inflict damage upon lipids, proteins, and DNA, triggering a cascade of cellular events that lead to inflammation and apoptosis.[1] The inflammatory response, while a crucial component of the innate immune system, can become dysregulated and contribute to tissue damage when chronically activated.[5] Key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), along with the transcription factor nuclear factor-kappa B (NF-κB), play central roles in mediating inflammatory processes.[6][7]

Urapidil has demonstrated protective effects in various preclinical models of injury, including ischemia-reperfusion injury and traumatic brain injury, by mitigating oxidative stress and inflammation.[1][8][9] This guide delves into the molecular mechanisms underlying these protective effects, presenting the available scientific evidence in a structured and accessible format.

Mechanism of Action in Oxidative Stress and Inflammation

Urapidil's modulatory effects on oxidative stress and inflammation are multifaceted and are attributed to its primary pharmacological actions.

Attenuation of Oxidative Stress

Preclinical studies have consistently shown that urapidil can bolster the endogenous antioxidant defense systems while concurrently reducing the levels of damaging oxidative byproducts. Specifically, urapidil has been observed to:

  • Increase the activity of antioxidant enzymes: Urapidil treatment has been associated with elevated levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), two key enzymes responsible for scavenging superoxide radicals and reducing hydrogen peroxide, respectively.[1]

  • Enhance Total Antioxidant Status (TAS): Urapidil has been shown to increase the overall antioxidant capacity of tissues.[1]

  • Reduce Lipid Peroxidation: A primary consequence of oxidative stress is the peroxidation of lipids, leading to the formation of harmful byproducts such as malondialdehyde (MDA). Urapidil has been demonstrated to significantly decrease MDA levels in tissues subjected to oxidative insults.[1]

Modulation of Inflammatory Pathways

Urapidil exerts its anti-inflammatory effects by targeting key signaling pathways and mediators of inflammation. The primary mechanisms include:

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Urapidil has been shown to suppress the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes.[6]

  • Reduction of Pro-inflammatory Cytokines: Urapidil treatment has been correlated with a significant decrease in the production and expression of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[6]

  • Inhibition of Apoptosis and Autophagy: By mitigating oxidative stress and inflammation, urapidil can also reduce the activation of apoptotic pathways, as evidenced by decreased levels of caspase-3.[1][8] Furthermore, it has been shown to lower the levels of the autophagosome marker LC3B.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of urapidil on markers of oxidative stress and inflammation.

Table 1: Effect of Urapidil on Oxidative Stress Markers in a Rat Model of Ovarian Torsion/Detorsion Injury [10]

GroupTAS (mmol/L)TOS (µmol H₂O₂ Equiv./L)OSI (Arbitrary Unit)MPO (U/g protein)SOD (U/mg protein)MDA (µmol/g protein)
Sham0.74 ± 0.220.73 ± 0.230.26 ± 0.16329571.29 ± 270573.09382.92 ± 128.72Not Reported
T/D0.25 ± 0.055.24 ± 2.823.80 ± 0.76445780.11 ± 274801.48Not ReportedNot Reported
T/D + DMSO0.56 ± 0.12Not Reported1.17 ± 0.23440190.20 ± 127341.80Not ReportedNot Reported
T/D + Ura 0.5 mg/kg0.56 ± 0.07Not ReportedNot Reported186335.16 ± 45318.83Not ReportedNot Reported
T/D + Ura 5 mg/kgNot ReportedNot Reported0.98 ± 0.25289.041 ± 49798.44Not ReportedNot Reported

Data are presented as mean ± standard deviation. T/D: Torsion/Detorsion; DMSO: Dimethyl sulfoxide; Ura: Urapidil; TAS: Total Antioxidant Status; TOS: Total Oxidant Status; OSI: Oxidative Stress Index; MPO: Myeloperoxidase; SOD: Superoxide Dismutase; MDA: Malondialdehyde.

Table 2: Effect of Urapidil on Inflammatory and Apoptotic Markers in a Rat Model of Traumatic Brain Injury [9]

GroupTNF-α ImmunoreactivityCaspase-3 Immunoreactivity
ControlMildMild
TBIMarkedMarked
TBI + Ura 0.5 mg/kgReducedReduced
TBI + Ura 5 mg/kgSignificantly ReducedSignificantly Reduced

Qualitative assessment based on immunohistochemical staining. TBI: Traumatic Brain Injury; Ura: Urapidil; TNF-α: Tumor Necrosis Factor-alpha; Cas-3: Caspase-3.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by urapidil and a typical experimental workflow for preclinical evaluation.

G cluster_stimulus Cellular Stress (e.g., Ischemia-Reperfusion) cluster_urapidil Urapidil Hydrochloride cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome stress ROS Production nfkb NF-κB Activation stress->nfkb activates apoptosis Apoptosis (Caspase-3 activation) stress->apoptosis induces autophagy Autophagy (LC3B expression) stress->autophagy induces oxidative_damage Oxidative Damage stress->oxidative_damage causes urapidil Urapidil urapidil->nfkb inhibits urapidil->apoptosis inhibits urapidil->autophagy inhibits antioxidants Antioxidant Enzymes (SOD, GPx) urapidil->antioxidants upregulates cell_protection Cell Protection urapidil->cell_protection promotes cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines induces inflammation Inflammation cytokines->inflammation promotes cell_death Cell Death apoptosis->cell_death leads to autophagy->cell_death can lead to antioxidants->stress neutralizes inflammation->oxidative_damage inflammation->cell_death oxidative_damage->inflammation G cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome animal_prep Animal Preparation (e.g., Rats) model_induction Induction of Injury (e.g., Torsion/Detorsion, TBI) animal_prep->model_induction sham Sham Control control Injury Control model_induction->control vehicle Vehicle Control (e.g., DMSO) model_induction->vehicle urapidil_low Urapidil (Low Dose) model_induction->urapidil_low urapidil_high Urapidil (High Dose) model_induction->urapidil_high tissue_collection Tissue/Blood Collection sham->tissue_collection control->tissue_collection vehicle->tissue_collection urapidil_low->tissue_collection urapidil_high->tissue_collection biochemical Biochemical Assays (MDA, SOD, TAS, etc.) tissue_collection->biochemical elisa ELISA (TNF-α, IL-1β, IL-6) tissue_collection->elisa ihc Immunohistochemistry (NF-κB, Caspase-3) tissue_collection->ihc western_blot Western Blot (Caspase-3, LC3B) tissue_collection->western_blot data_analysis Data Analysis & Interpretation biochemical->data_analysis elisa->data_analysis ihc->data_analysis western_blot->data_analysis

References

Unveiling the Anti-Apoptotic Potential of Urapidil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urapidil (B1196414) hydrochloride, a well-established antihypertensive agent, is gaining recognition for its pleiotropic effects, including significant anti-apoptotic properties. This technical guide provides an in-depth exploration of the mechanisms underlying urapidil's ability to mitigate programmed cell death. By summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development. The primary mechanisms of action, including α1-adrenoceptor antagonism and 5-HT1A receptor agonism, are discussed in the context of their downstream effects on key apoptotic regulators such as the Bcl-2 family and caspase cascades.

Introduction

Urapidil hydrochloride is a sympatholytic antihypertensive drug with a unique dual mechanism of action: it acts as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] While its efficacy in managing hypertension is well-documented, emerging evidence highlights its protective effects against apoptosis in various pathological conditions, including traumatic brain injury (TBI), ischemia-reperfusion injury, and neuronal damage.[1][3][4] These anti-apoptotic properties are attributed to its ability to modulate inflammatory responses, reduce oxidative stress, and directly interfere with the core apoptotic signaling machinery.[3][4] This guide delves into the molecular underpinnings of urapidil's anti-apoptotic effects, providing a foundation for further investigation and therapeutic development.

Quantitative Data on Anti-Apoptotic Effects

The following tables summarize the key findings from preclinical studies investigating the anti-apoptotic effects of this compound. While much of the currently available literature describes these effects qualitatively, this section aims to structure the existing data for clarity and future quantitative additions.

Table 1: Effect of this compound on Key Apoptotic and Inflammatory Markers in a Rat Model of Traumatic Brain Injury

MarkerTreatment GroupObservationQuantitative DataReference
Caspase-3 (Cas-3) TBI + Urapidil (0.5 mg/kg and 5 mg/kg)Notable reduction in expression compared to the TBI group.Specific percentage reduction not provided in the abstract.[3][5][6]
Tumor Necrosis Factor-alpha (TNF-α) TBI + Urapidil (0.5 mg/kg and 5 mg/kg)Notable reduction in expression compared to the TBI group.Specific percentage reduction not provided in the abstract.[3][6]
BNIP3L TBI + Urapidil (0.5 mg/kg and 5 mg/kg)Significant decrease in expression compared to the TBI group.Specific fold change not provided in the abstract.[3][5]
High Mobility Group Box 1 (HMGB1) TBI + Urapidil (0.5 mg/kg and 5 mg/kg)Significant decrease in expression compared to the TBI group.Specific fold change not provided in the abstract.[3][5]
Hypoxia-Inducible Factor-1 alpha (HIF1α) TBI + Urapidil (0.5 mg/kg and 5 mg/kg)Significant decrease in expression compared to the TBI group.Specific fold change not provided in the abstract.[3][5]

Table 2: Effects of this compound on Pancreatic Cancer Cell Lines in Vitro

Cell LineTreatmentEffect on Proliferation/ApoptosisReference
PC-3 This compoundNo effect on cell proliferation.[5]
PC-2 This compoundIncreased DNA synthesis (pro-proliferative effect).[5]

Note: The pro-proliferative effect in PC-2 cells suggests that the anti-apoptotic properties of urapidil may be context-dependent and vary with cell type.

Signaling Pathways in Urapidil-Mediated Anti-Apoptosis

Urapidil's anti-apoptotic effects are believed to be mediated through a combination of its primary pharmacological actions, which in turn influence downstream signaling cascades.

Overview of Urapidil's Primary Targets

Urapidil's interaction with its primary targets initiates the signaling events that culminate in the inhibition of apoptosis.

cluster_receptors Primary Cellular Targets cluster_effects Downstream Anti-Apoptotic Signaling Urapidil Urapidil alpha1_receptor α1-Adrenoceptor Urapidil->alpha1_receptor Antagonism ht1a_receptor 5-HT1A Receptor Urapidil->ht1a_receptor Agonism caspase_inhibition Caspase-3 Inhibition alpha1_receptor->caspase_inhibition Indirect Modulation pi3k_akt PI3K/Akt Pathway Activation ht1a_receptor->pi3k_akt pi3k_akt->caspase_inhibition bcl2_regulation ↑ Bcl-2 / ↓ Bax Ratio pi3k_akt->bcl2_regulation bcl2_regulation->caspase_inhibition

Caption: Urapidil's dual mechanism of action on cellular receptors.

The PI3K/Akt Survival Pathway

Activation of the 5-HT1A receptor by urapidil is linked to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival.[7] Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, including Bad and Bax, and inhibit the activity of executioner caspases like caspase-9.[8]

Urapidil Urapidil HT1A 5-HT1A Receptor Urapidil->HT1A Agonism PI3K PI3K HT1A->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bax Bax Akt->Bax Inhibits Casp9 Caspase-9 Akt->Casp9 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Casp9->Apoptosis

Caption: Urapidil's activation of the PI3K/Akt survival pathway.

Experimental Protocols

This section provides an overview of the methodologies used to assess the anti-apoptotic properties of this compound.

Immunohistochemistry for Apoptotic Markers

This protocol is adapted from studies investigating urapidil's effects in tissue samples.[3]

  • Tissue Preparation:

    • Fix tissue samples in 10% formalin and embed in paraffin.

    • Cut 5 µm sections and mount on charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block solution.

    • Incubate sections with primary antibodies against apoptotic markers (e.g., anti-Caspase-3, anti-TNF-α) overnight at 4°C. Optimal antibody concentrations should be determined empirically.

    • Wash sections with phosphate-buffered saline (PBS).

    • Apply a secondary antibody detection system, such as The Mouse and Rabbit Specific HRP/DAB Detection Kit (ab236466), according to the manufacturer's instructions.

    • Develop the signal with a chromogen like diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

  • Quantification:

    • Capture images using a light microscope.

    • Quantify the percentage of positive cells using image analysis software such as ImageJ 1.48.[3]

Western Blotting for Bcl-2 Family Proteins

This is a general protocol for assessing the expression of pro- and anti-apoptotic proteins.

  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 20-50 µg of protein per lane on a 12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C. Optimal antibody dilutions should be determined empirically.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

    • Calculate the Bcl-2/Bax ratio.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide Staining

This is a standard flow cytometry-based assay to quantify apoptosis.

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with this compound at various concentrations and time points.

    • Harvest cells (including any floating cells in the medium).

    • Wash cells with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

    • Identify cell populations:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-apoptotic effects of a compound like this compound.

start Start cell_culture Cell Culture / Animal Model start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment apoptosis_assay Apoptosis Quantification (Annexin V/PI, TUNEL) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot for Bcl-2/Bax, Caspase-3) treatment->protein_analysis mrna_analysis mRNA Expression Analysis (qRT-PCR) treatment->mrna_analysis data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis protein_analysis->data_analysis mrna_analysis->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for apoptosis studies.

Conclusion

This compound demonstrates promising anti-apoptotic properties that extend beyond its primary antihypertensive function. The modulation of key signaling pathways, particularly the PI3K/Akt pathway, and the inhibition of central apoptotic mediators like caspase-3, underscore its therapeutic potential in conditions characterized by excessive cell death. However, the context-dependent nature of these effects, as seen in certain cancer cell lines, warrants further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for continued research into the cytoprotective mechanisms of urapidil, which may pave the way for novel therapeutic applications.

References

Urapidil Hydrochloride: A Technical Guide for Research in Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of urapidil (B1196414) hydrochloride in preclinical research models of cerebral ischemia. Urapidil, a sympatholytic antihypertensive agent, presents a unique dual mechanism of action as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, making it a compound of interest for neuroprotection in stroke research.[1][2][3] This document synthesizes available data on its mechanisms, outlines detailed experimental protocols, and presents quantitative findings from relevant studies to facilitate further investigation into its therapeutic potential.

Mechanism of Neuroprotection in Cerebral Ischemia

Urapidil's neuroprotective effects in the context of cerebral ischemia are multifaceted, stemming from its ability to modulate key pathological cascades, including inflammation, apoptosis, and oxidative stress.[1][4]

  • Dual Receptor Action: The primary mechanism involves peripheral α1-adrenoceptor antagonism and central 5-HT1A receptor agonism.[3] The α1-blockade helps in controlling blood pressure without inducing reflex tachycardia, a critical factor in the acute phase of stroke.[1][5] Simultaneously, stimulation of central 5-HT1A receptors is believed to contribute to a decrease in sympathetic outflow, offering an additional neuroprotective pathway.[3][6]

  • Anti-Inflammatory Effects: Urapidil has been shown to suppress the expression of pro-inflammatory cytokines. In a rat model of ischemia/reperfusion injury, urapidil treatment was associated with a notable decrease in Tumor Necrosis Factor-alpha (TNF-α), a key mediator of the inflammatory response in the ischemic brain.[7]

  • Anti-Apoptotic Signaling: The compound modulates programmed cell death pathways. Research indicates that urapidil can influence the expression of key apoptotic proteins. Specifically, it has been observed to decrease levels of the pro-apoptotic protein Caspase-3.[7] While its direct effect on the anti-apoptotic protein Bcl-2 in cerebral ischemia is not significantly pronounced when used alone, its interaction with apoptotic pathways is a key area of its protective action.[7]

  • Antioxidant Properties: Urapidil mitigates oxidative stress, a major contributor to secondary brain injury following ischemia. It has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[7]

The convergence of these actions—hemodynamic stability, and mitigation of inflammation, apoptosis, and oxidative stress—forms the basis of urapidil's potential as a neuroprotective agent in cerebral ischemia.

Signaling Pathway Diagram

Urapidil_MoA cluster_drug Urapidil Hydrochloride Urapidil Urapidil alpha1 α1-Adrenoceptor Urapidil->alpha1 Antagonist 5HT1A 5-HT1A Receptor Urapidil->5HT1A Agonist Inflammation Inflammation alpha1->Inflammation 5HT1A->Inflammation Apoptosis Apoptosis 5HT1A->Apoptosis Oxidative_Stress Oxidative Stress 5HT1A->Oxidative_Stress TNFa ↓ TNF-α Inflammation->TNFa Casp3 ↓ Caspase-3 Apoptosis->Casp3 Bcl2 ↔ Bcl-2 Apoptosis->Bcl2 MDA ↓ MDA Oxidative_Stress->MDA SOD_GSH ↑ SOD & GSH Oxidative_Stress->SOD_GSH

Caption: Urapidil's dual-action mechanism targeting neuroinflammatory, apoptotic, and oxidative stress pathways.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative effects of this compound in a rat model of Middle Cerebral Artery Occlusion (MCAO), a common preclinical model for ischemic stroke.

Table 1: Effect of Urapidil on Oxidative Stress Markers Model: Rat, Middle Cerebral Artery Occlusion (MCAO) Dosage: 5 mg/kg Urapidil, Intraperitoneal Administration

BiomarkerIschemia/Reperfusion (IR) Group (Mean ± SD)Urapidil-Treated (IRu) Group (Mean ± SD)UnitOutcomeReference
Malondialdehyde (MDA)22.83 ± 3.0118.57 ± 2.53nmol/g tissueReduction in lipid peroxidation[1]
Glutathione (GSH)0.71 ± 0.291.32 ± 0.42nmol/g tissueRestoration of antioxidant capacity[1]
Superoxide Dismutase (SOD)56.30 ± 20.5081.10 ± 16.28U/mg proteinEnhancement of antioxidant defense[1]

Table 2: Effect of Urapidil on Apoptosis and Inflammation Markers Model: Rat, Middle Cerebral Artery Occlusion (MCAO) Dosage: 5 mg/kg Urapidil, Intraperitoneal Administration

BiomarkerIschemia/Reperfusion (IR) GroupUrapidil-Treated (IRu) GroupUnitOutcomeReference
Caspase-3Significantly upregulated vs. ControlNo significant difference vs. IRImmunodensity (%)Limited effect on this marker alone[4]
Bcl-2Significantly downregulated vs. ControlNo significant difference vs. IRImmunodensity (%)Limited effect on this marker alone[4]
TNF-αSignificantly upregulated vs. ControlSignificantly lower vs. IR (p < 0.05)Immunodensity (%)Attenuation of pro-inflammatory response[4]

Note: While urapidil alone showed a significant effect on TNF-α and oxidative stress markers, its impact on Caspase-3 and Bcl-2 was not statistically significant in the cited study.[4] Data on infarct volume and neurological scores for urapidil as a standalone treatment in published MCAO models are limited.

Experimental Protocols

This section provides detailed methodologies for researchers investigating urapidil in a rat MCAO model.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard and widely used procedure to induce focal cerebral ischemia that mimics human stroke.

Experimental Workflow Diagram

MCAO_Workflow cluster_pre Pre-Operative Phase cluster_op Surgical Phase cluster_post Post-Operative & Treatment Phase cluster_assess Assessment & Analysis A 1. Animal Acclimatization (Sprague Dawley Rats, 7-10 days) B 2. Baseline Assessment (Optional: Neurological Scoring) A->B C 3. Anesthesia Induction (e.g., Ketamine/Xylazine (B1663881) i.p.) B->C D 4. Surgical Procedure (Neck incision, isolation of CCA, ECA, ICA) C->D E 5. Ischemia Induction (MCAO) (Intraluminal filament insertion, 2h occlusion) D->E F 6. Reperfusion (Filament withdrawal) E->F G 7. Drug Administration (Urapidil 5 mg/kg i.p. vs. Vehicle) (At 0, 24, 48, 72h post-reperfusion) F->G H 8. Outcome Assessment (at 72h) - Neurological Scoring (Bederson/Garcia) - Euthanasia & Brain Extraction G->H I 9. Tissue Processing & Analysis - TTC Staining (Infarct Volume) - Immunohistochemistry (Biomarkers) - Biochemical Assays (Oxidative Stress) H->I

Caption: Standard experimental workflow for a rat MCAO study investigating urapidil.

Methodology:

  • Animals: Mature Sprague Dawley rats are commonly used.[4] Animals should be acclimatized for at least one week before the procedure.

  • Anesthesia: Anesthetize the animals using an appropriate agent, such as a combination of ketamine hydrochloride (e.g., 80 mg/kg, i.m.) and xylazine hydrochloride (e.g., 10 mg/kg, i.m.).[4]

  • Surgical Procedure:

    • Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully dissect the arteries from the surrounding tissues.

    • Ligate the ECA distally.

    • Place temporary ligatures around the CCA and ICA.

  • Induction of Ischemia:

    • Introduce a silicon-coated monofilament (e.g., 3-0) through a small incision in the ECA stump.

    • Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical insertion distance is 18-20 mm from the carotid bifurcation in a 300g rat.

    • Maintain the occlusion for a defined period, typically 2 hours, to induce ischemic injury.

  • Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory.[5] Suture the incision.

  • Drug Administration:

    • Divide animals into a control (vehicle) group and a treatment group.

    • Administer this compound (5 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • A multi-dose regimen can be used, for example, at 0, 24, 48, and 72 hours post-reperfusion.[5]

Assessment of Neurological Deficit

Neurological scoring is essential for evaluating functional outcomes. The Bederson and Garcia scales are standard methods.

  • Bederson Score: A simple, global assessment of neurological function.

    • Score 0: No observable deficit.

    • Score 1: Forelimb flexion.

    • Score 2: Decreased resistance to lateral push (and forelimb flexion).

    • Score 3: Circling behavior.

  • Garcia Scale: A more comprehensive 18-point scale assessing motor and sensory functions, including spontaneous activity, limb movement symmetry, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch. A lower score indicates a more severe deficit.

Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is the gold standard for visualizing and quantifying infarct volume in fresh brain tissue.

Methodology:

  • Brain Extraction: At the study endpoint (e.g., 72 hours), euthanize the animal and rapidly extract the brain.

  • Slicing: Chill the brain briefly and cut it into uniform coronal slices, typically 2 mm thick, using a brain matrix.

  • Staining: Immerse the slices in a 1-2% TTC solution in phosphate-buffered saline (PBS). Incubate at 37°C for approximately 15-30 minutes in the dark.

  • Analysis:

    • Viable, metabolically active tissue stains a deep red color, while the infarcted, necrotic tissue remains unstained (white).

    • Capture high-resolution images of the stained slices.

    • Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice.

    • Calculate the total infarct volume, often correcting for edema to avoid overestimation. A common formula is: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Measured Infarct Volume]).

Conclusion and Future Directions

This compound demonstrates clear neuroprotective potential in preclinical models of cerebral ischemia by targeting key secondary injury mechanisms, including oxidative stress and neuroinflammation. The existing data, primarily from a rat MCAO model, provides a strong rationale for its further investigation.

However, a notable gap in the current literature is the lack of comprehensive data on urapidil's standalone effect on primary stroke outcomes like infarct volume and functional neurological recovery. Future research should prioritize:

  • Dose-Response Studies: Establishing the optimal neuroprotective dose of urapidil in various ischemia models.

  • Therapeutic Window: Defining the time frame after ischemic onset within which urapidil administration is effective.

  • Chronic Outcome Measures: Assessing the long-term effects of urapidil on functional recovery and histopathological changes.

By addressing these questions, the research community can fully elucidate the therapeutic utility of this compound as a potential treatment for ischemic stroke.

References

Urapidil Hydrochloride in the Context of Traumatic Brain Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic Brain Injury (TBI) remains a significant global health challenge, characterized by a complex secondary injury cascade that includes neuroinflammation, oxidative stress, and apoptosis. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. This technical guide explores the foundational research into urapidil (B1196414) hydrochloride, a sympatholytic antihypertensive agent, as a potential therapeutic for TBI. Urapidil's unique dual mechanism of action, involving α1-adrenoceptor antagonism and 5-HT1A receptor agonism, presents a compelling rationale for its investigation in mitigating the multifaceted pathology of TBI. This document provides an in-depth overview of urapidil's pharmacology, the pathophysiology of TBI, and the preclinical evidence for urapidil's neuroprotective effects, including detailed experimental protocols and an analysis of the implicated signaling pathways.

Introduction to Urapidil Hydrochloride

Urapidil is a medication primarily utilized for the management of hypertension, both in long-term treatment and in hypertensive emergencies.[1] Its antihypertensive effect is achieved through a distinctive dual mechanism of action.[2]

  • Peripheral α1-Adrenoceptor Antagonism: Urapidil blocks postsynaptic alpha-1 adrenergic receptors in blood vessels, leading to vasodilation and a reduction in peripheral resistance, which in turn lowers blood pressure.[3][4] Unlike some other α1-antagonists, it typically does not cause reflex tachycardia.[4][5]

  • Central 5-HT1A Receptor Agonism: Urapidil also acts as an agonist at serotonin (B10506) 5-HT1A receptors within the central nervous system.[2] This central action contributes to a reduction in sympathetic outflow, further aiding in blood pressure control and potentially mediating its neuroprotective effects.[2][3]

Pharmacokinetic Profile

Urapidil is rapidly absorbed after administration and undergoes extensive metabolism in the liver.[4][6] It has an elimination half-life of approximately 2.7 hours when administered intravenously and 4.7 hours orally.[4] The primary metabolite has minimal antihypertensive activity.[6][7]

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue (Oral Administration)Value (Intravenous Administration)Reference
Bioavailability70-80%N/A[4]
Protein Binding80%80%[4]
Elimination Half-life~4.7 hours~2.7 hours[4]
MetabolismHepatic (primarily hydroxylation)Hepatic (primarily hydroxylation)[4][7]
ExcretionUrine (as metabolites and unchanged drug)Urine (as metabolites and unchanged drug)[4]

The Pathophysiology of Traumatic Brain Injury

Traumatic brain injury is a biphasic process consisting of a primary and a secondary injury.[8]

  • Primary Injury: This is the direct mechanical damage that occurs at the moment of impact, resulting in contusions, lacerations, diffuse axonal injury, and hematomas.[5][9] This initial damage is largely irreversible.[2]

  • Secondary Injury: This is a delayed and progressive cascade of molecular and cellular events that evolves over hours to days following the primary insult.[2][10] Key mechanisms of secondary injury include:

    • Neuroinflammation: Activation of microglia and astrocytes, and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11]

    • Oxidative Stress: An imbalance between the production of reactive oxygen species and the brain's antioxidant defenses.[12]

    • Excitotoxicity: Excessive release of excitatory neurotransmitters, particularly glutamate, leading to neuronal death.[10]

    • Apoptosis: Programmed cell death, a key contributor to neuronal loss after TBI.[13]

    • Cerebral Edema and Ischemia: Swelling of the brain tissue and reduced cerebral blood flow can exacerbate neuronal damage.[6][14]

A critical component of the systemic response to TBI is the hyperactivation of the sympathetic nervous system, often termed "sympathetic storming," which leads to hypertension, tachycardia, and hyperthermia, and can worsen secondary brain injury.[15][16]

Preclinical Research on Urapidil in Traumatic Brain Injury

Recent preclinical studies have investigated the neuroprotective potential of urapidil in a rat model of TBI.[17][18][19] These studies suggest that urapidil can mitigate secondary brain injury by targeting inflammation, oxidative stress, and apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study evaluating two different doses of urapidil (0.5 mg/kg and 5 mg/kg) in a rat model of TBI.[17]

Table 2: Effects of Urapidil on Biochemical Markers in a Rat TBI Model

MarkerTBI Group (No Treatment)TBI + Urapidil (0.5 mg/kg)TBI + Urapidil (5 mg/kg)Effect of UrapidilReference
TNF-α (Tumor Necrosis Factor-alpha) Significantly ElevatedSignificantly DecreasedSignificantly DecreasedAnti-inflammatory[17]
Caspase-3 (Cas-3) Significantly ElevatedSignificantly DecreasedSignificantly DecreasedAnti-apoptotic[17]
TOS (Total Oxidant Status) Significantly ElevatedSignificantly DecreasedSignificantly DecreasedAntioxidant[17]
TAS (Total Antioxidant Status) Significantly DecreasedSignificantly ElevatedSignificantly ElevatedAntioxidant[17]
HIF1α (Hypoxia-inducible factor-1 alpha) Expression Significantly ElevatedSignificantly DecreasedSignificantly DecreasedModulation of Hypoxic Response[17]
BNIP3L (BCL2-interacting protein 3-like) Expression Significantly ElevatedSignificantly DecreasedSignificantly DecreasedAnti-apoptotic/Mitophagy Regulation[17]
HMGB1 (High mobility group box 1) Expression Significantly ElevatedSignificantly DecreasedSignificantly DecreasedAnti-inflammatory[17]
TH (Tyrosine Hydroxylase) Immunoreactivity Significantly DecreasedRestoredRestoredProtection of Dopaminergic Neurons[17]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of urapidil for TBI.

Animal Model of Traumatic Brain Injury

A commonly used and reproducible model is the Controlled Cortical Impact (CCI) model.[1][20]

Protocol: Controlled Cortical Impact (CCI) in Rats

  • Anesthesia and Preparation:

    • Anesthetize the rat (e.g., adult male Sprague-Dawley, 300-350g) with isoflurane (B1672236) (4% for induction, 2% for maintenance) in an oxygen/nitrous oxide mixture.

    • Secure the animal in a stereotaxic frame.

    • Maintain body temperature at 37°C using a heating pad.

    • Shave the scalp and sterilize the area with an antiseptic solution (e.g., povidone-iodine).

  • Craniotomy:

    • Make a midline scalp incision to expose the skull.

    • Using a high-speed drill, perform a craniotomy (typically 5 mm in diameter) over the desired cortical region (e.g., parietal cortex), taking care to leave the dura mater intact.

  • Injury Induction:

    • Position the electromagnetic CCI device impactor tip perpendicular to the exposed dura.

    • Set the desired injury parameters (e.g., impact velocity of 4 m/s, deformation depth of 2 mm, dwell time of 150 ms).

    • Induce the impact.

  • Closure and Post-operative Care:

    • Replace the bone flap (or use a sterile material to cover the craniotomy) and suture the scalp incision.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal during recovery from anesthesia.

Biochemical Assays

Protocol: TNF-α Measurement by ELISA

  • Tissue Preparation:

    • At the designated time point post-TBI, euthanize the rat and rapidly dissect the brain tissue from the perilesional cortex.

    • Homogenize the tissue in a lysis buffer containing protease inhibitors.[21]

    • Centrifuge the homogenate at 14,000 x g for 10-15 minutes at 4°C.[21]

    • Collect the supernatant for analysis.

  • ELISA Procedure:

    • Use a commercially available Rat TNF-α ELISA kit (e.g., Sigma-Aldrich, Abcam, Invitrogen).[22][23]

    • Follow the manufacturer's instructions, which typically involve:

      • Adding standards and samples to a microplate pre-coated with an anti-rat TNF-α antibody.

      • Incubating to allow TNF-α to bind to the immobilized antibody.

      • Washing the plate and adding a biotinylated detection antibody.

      • Incubating, washing, and then adding a streptavidin-HRP conjugate.

      • Adding a TMB substrate to produce a colorimetric reaction.

      • Stopping the reaction with an acid solution and measuring the absorbance at 450 nm using a microplate reader.

    • Calculate the TNF-α concentration in the samples based on the standard curve.

Protocol: Total Antioxidant Status (TAS) and Total Oxidant Status (TOS) Assays

These are typically performed using commercially available colorimetric assay kits.

  • Sample Preparation:

    • Prepare brain tissue homogenates as described for the TNF-α ELISA. Serum or plasma can also be used.[24]

  • TAS Assay (ABTS Method):

    • The principle involves the incubation of ABTS® with a peroxidase and H2O2 to produce a stable blue-green radical cation (ABTS®•+).[25]

    • Antioxidants in the sample suppress this color formation in proportion to their concentration.

    • The absorbance is measured spectrophotometrically (typically around 660 nm).[26]

    • Results are expressed as equivalents of a standard antioxidant, such as Trolox.[26]

  • TOS Assay (Ferrous Ion Oxidation Method):

    • The principle involves the oxidation of ferrous ions (Fe2+) to ferric ions (Fe3+) by oxidants present in the sample under acidic conditions.[12]

    • The ferric ions form a colored complex with a chromogen (e.g., xylenol orange).

    • The color intensity is measured spectrophotometrically (around 590 nm) and is proportional to the total amount of oxidant molecules.[16]

    • Results are calibrated against a hydrogen peroxide standard.[16]

Immunohistochemistry

Protocol: Tyrosine Hydroxylase (TH) Staining

  • Tissue Processing:

    • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

    • Cut brain sections (e.g., 30-40 µm) on a cryostat or vibratome.

  • Staining Procedure:

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (method depends on the antibody).

    • Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[27]

    • Incubate sections with a primary antibody against Tyrosine Hydroxylase (e.g., chicken anti-TH) diluted in blocking buffer overnight at 4°C.[28]

    • Wash sections in PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-chicken IgG conjugated to a fluorophore) for 1-2 hours at room temperature, protected from light.[27]

    • Wash sections in PBS.

    • Mount sections on slides with a mounting medium containing DAPI (to counterstain nuclei).

  • Imaging:

    • Visualize and capture images using a fluorescence or confocal microscope.

Signaling Pathways Implicated in Urapidil's Neuroprotective Effects in TBI

The neuroprotective effects of urapidil in TBI appear to be mediated through the modulation of several key signaling pathways involved in the secondary injury cascade.

Hypoxia-Inducible Factor-1 alpha (HIF-1α) Pathway

Cerebral hypoxia is a common consequence of TBI.[10] HIF-1α is a master transcriptional regulator of the cellular response to hypoxia.[10] While it can have protective roles, prolonged activation of HIF-1α after TBI is often detrimental, promoting inflammation, apoptosis, and brain edema.[11][15] Urapidil treatment has been shown to decrease the expression of HIF-1α in the injured brain, suggesting it may mitigate the harmful effects of post-traumatic hypoxia.[17]

HIF1a_Pathway TBI Traumatic Brain Injury Hypoxia Cerebral Hypoxia TBI->Hypoxia HIF1a HIF-1α Stabilization and Activation Hypoxia->HIF1a Inflammation Neuroinflammation HIF1a->Inflammation Apoptosis Neuronal Apoptosis HIF1a->Apoptosis Edema Brain Edema HIF1a->Edema Urapidil Urapidil Urapidil->HIF1a Inhibits SecondaryInjury Secondary Brain Injury Inflammation->SecondaryInjury Apoptosis->SecondaryInjury Edema->SecondaryInjury

Urapidil's inhibitory effect on the HIF-1α pathway in TBI.
High Mobility Group Box 1 (HMGB1) Signaling

HMGB1 is a damage-associated molecular pattern (DAMP) molecule released from necrotic cells after TBI.[2][4] Extracellular HMGB1 acts as a potent pro-inflammatory cytokine, binding to receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE) to trigger and amplify the neuroinflammatory response.[4][7] By reducing HMGB1 expression, urapidil likely dampens this key inflammatory signaling cascade.[17]

HMGB1_Signaling TBI Traumatic Brain Injury NecroticCells Necrotic Neurons/Glia TBI->NecroticCells HMGB1 HMGB1 Release NecroticCells->HMGB1 Receptors TLR4 / RAGE HMGB1->Receptors Urapidil Urapidil Urapidil->HMGB1 Inhibits NFkB NF-κB Activation Receptors->NFkB Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Urapidil's role in mitigating HMGB1-mediated neuroinflammation.
BNIP3L-Mediated Apoptosis and Mitophagy

BNIP3L (also known as NIX) is a pro-apoptotic member of the Bcl-2 family that is also involved in mitophagy, the selective removal of damaged mitochondria.[18] After TBI, the role of BNIP3L is complex; it can promote apoptosis but also potentially protective mitophagy.[18][29] The finding that urapidil reduces the elevated expression of BNIP3L suggests a primary role in inhibiting the apoptotic pathway in the context of the studied TBI model.[17]

BNIP3L_Pathway TBI Traumatic Brain Injury CellularStress Cellular Stress (e.g., Oxidative, Hypoxic) TBI->CellularStress BNIP3L BNIP3L Upregulation CellularStress->BNIP3L MitochondrialDysfunction Mitochondrial Dysfunction BNIP3L->MitochondrialDysfunction Urapidil Urapidil Urapidil->BNIP3L Inhibits CaspaseActivation Caspase-3 Activation MitochondrialDysfunction->CaspaseActivation Apoptosis Neuronal Apoptosis CaspaseActivation->Apoptosis

Urapidil's modulation of the BNIP3L apoptotic pathway post-TBI.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of urapidil in a rat model of TBI.

Experimental_Workflow cluster_Phase1 TBI Induction and Treatment cluster_Phase2 Post-TBI Evaluation cluster_Phase3 Data Analysis AnimalAcclimation Animal Acclimation (Sprague-Dawley Rats) GroupAllocation Random Allocation to Groups (Sham, TBI, TBI+Urapidil) AnimalAcclimation->GroupAllocation TBI_Induction TBI Induction (e.g., Controlled Cortical Impact) GroupAllocation->TBI_Induction Treatment Urapidil Administration (e.g., 0.5 & 5 mg/kg, i.p.) TBI_Induction->Treatment Behavioral Neurological Scoring (e.g., mNSS) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection (e.g., at 24h, 72h) Behavioral->Sacrifice Biochemical Biochemical Analysis (ELISA, TAS/TOS) Sacrifice->Biochemical Histo Histological Analysis (Immunohistochemistry) Sacrifice->Histo Data Data Collection and Statistical Analysis Biochemical->Data Histo->Data Conclusion Conclusion on Urapidil Efficacy Data->Conclusion

Workflow for preclinical evaluation of urapidil in TBI.

Conclusion and Future Directions

The foundational research into this compound for traumatic brain injury presents a promising new avenue for neuroprotective therapy. Its dual mechanism of action, targeting both the peripheral vascular system and central serotonergic pathways, appears to effectively counteract key components of the secondary injury cascade, including neuroinflammation, oxidative stress, and apoptosis. The preclinical data, particularly the modulation of HIF-1α, HMGB1, and BNIP3L signaling, provide a strong rationale for further investigation.

Future research should focus on:

  • Elucidating the precise contribution of the 5-HT1A receptor agonism to the observed neuroprotective effects.

  • Investigating the optimal therapeutic window for urapidil administration post-TBI.

  • Evaluating the long-term functional outcomes in animal models following urapidil treatment.

  • Exploring the potential of urapidil in combination with other therapeutic agents.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the necessary pharmacological background, pathological context, and detailed experimental methodologies to advance the study of this compound as a potential treatment for traumatic brain injury.

References

Urapidil Hydrochloride and Cardiomyocyte Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urapidil (B1196414) hydrochloride is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. While its hemodynamic effects are well-documented, its direct impact on gene expression in cardiomyocytes remains an area of ongoing investigation. This technical guide synthesizes the current understanding of the molecular pathways modulated by urapidil's primary pharmacological targets in cardiomyocytes and outlines the potential downstream effects on gene expression. In the absence of direct gene expression profiling studies on urapidil-treated cardiomyocytes, this document provides a framework for future research by detailing relevant signaling cascades and providing established experimental protocols.

Introduction

Urapidil hydrochloride is utilized in the management of hypertension and hypertensive crises. Its therapeutic efficacy stems from a unique combination of peripheral α1-adrenoceptor blockade, leading to vasodilation, and central stimulation of 5-HT1A receptors, which reduces sympathetic outflow.[1][2] In the context of cardiac pathophysiology, particularly in conditions like heart failure, understanding the molecular effects of urapidil at the cellular level is of paramount importance. This guide explores the potential influence of urapidil on cardiomyocyte gene expression by examining the downstream consequences of its interaction with α1-adrenoceptors and 5-HT1A receptors.

Known Signaling Pathways of Urapidil's Targets in Cardiomyocytes

The interaction of urapidil with its molecular targets initiates a cascade of intracellular signaling events that can ultimately modulate gene transcription.

α1-Adrenoceptor Signaling

In cardiomyocytes, α1-adrenoceptors, primarily the α1A and α1B subtypes, are Gq-protein coupled receptors.[1][3] Activation of these receptors is linked to physiological and pathological cardiac hypertrophy. Urapidil, as an antagonist, is expected to inhibit these pathways. The canonical signaling cascade involves:

  • Gq Protein Activation: Ligand binding to the α1-adrenoceptor activates the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: Activated Gq stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptor on the sarcoplasmic reticulum, leading to calcium release.

    • DAG activates protein kinase C (PKC).

  • MAPK/ERK Pathway Activation: Both calcium and PKC can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK)1/2 pathway.[2]

  • Transcriptional Regulation: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors, thereby altering the expression of genes involved in cardiac growth, stress responses, and contractility.[2] α1-adrenoceptor activation is known to induce a "fetal gene program," which includes the upregulation of atrial natriuretic peptide (ANP), α-skeletal actin, and β-myosin heavy chain.[3]

G Urapidil This compound Alpha1_AR α1-Adrenoceptor Urapidil->Alpha1_AR Antagonizes Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Activation Ca2->ERK PKC->ERK Nucleus Nucleus ERK->Nucleus Gene_Expression Altered Gene Expression (e.g., ANP, α-skeletal actin) Nucleus->Gene_Expression

5-HT1A Receptor Signaling

The role and signaling pathways of 5-HT1A receptors in cardiomyocytes are less defined than those of α1-adrenoceptors. In other cell types, 5-HT1A receptors are typically coupled to Gi/o proteins.[4] Activation of these receptors by an agonist like urapidil would be expected to:

  • Inhibit Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulate Ion Channels: Gi/o signaling can also involve the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

The downstream consequences of these actions on cardiomyocyte gene expression are not well-characterized but could potentially influence pathways sensitive to cAMP levels and calcium signaling. Serotonin (B10506) itself has been shown to induce cardiomyocyte hypertrophy through receptor-independent mechanisms involving reactive oxygen species (ROS) generation.[5]

G Urapidil This compound HT1A_R 5-HT1A Receptor Urapidil->HT1A_R Agonist Gi_o Gi/o Protein HT1A_R->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibits Ion_Channels Ion Channel Modulation Gi_o->Ion_Channels cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects on Gene Expression (largely uncharacterized) cAMP->Downstream Ion_Channels->Downstream

Anticipated Effects on Cardiomyocyte Gene Expression

Based on the known signaling pathways, treatment of cardiomyocytes with this compound could be hypothesized to lead to the following changes in gene expression. It is crucial to note that these are predictions and require experimental validation.

Table 1: Hypothetical Impact of Urapidil on Cardiomyocyte Gene Expression

Gene Category Predicted Change Rationale
Fetal Gene Program
Nppa (ANP)DownregulationInhibition of α1-AR-mediated hypertrophic signaling.[3]
Nppb (BNP)DownregulationInhibition of α1-AR-mediated hypertrophic signaling.
Acta1 (α-skeletal actin)DownregulationInhibition of α1-AR-mediated hypertrophic signaling.[3]
Myh7 (β-myosin heavy chain)DownregulationInhibition of α1-AR-mediated hypertrophic signaling.[3]
Apoptosis-Related Genes
Pro-apoptotic (e.g., Bax)Downregulationα1A-ARs have anti-apoptotic effects; antagonism might modulate this, but the net effect is unclear.[6]
Anti-apoptotic (e.g., Bcl-2)UpregulationPotential indirect protective effects.[6]
Signaling Pathway Components
Immediate early genes (e.g., Fos, Jun)DownregulationThese are often downstream of ERK1/2 activation.

Recommended Experimental Protocols for a Gene Expression Study

To definitively determine the impact of this compound on cardiomyocyte gene expression, a rigorous experimental approach is necessary.

Cell Culture and Treatment
  • Cardiomyocyte Isolation:

    • For primary cell cultures, neonatal rat or mouse ventricular myocytes can be isolated by enzymatic digestion.

    • Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a clinically relevant model.

  • Cell Culture:

    • Plate isolated cardiomyocytes on fibronectin-coated dishes in appropriate culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).

    • Allow cells to attach and resume spontaneous beating.

  • Urapidil Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Treat cardiomyocytes with a range of concentrations of urapidil (e.g., 1-100 µM) for various time points (e.g., 6, 12, 24, 48 hours).

    • Include a vehicle control group.

RNA Extraction and Quality Control
  • RNA Isolation:

    • Lyse the treated cardiomyocytes and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN of >8 is generally recommended for sequencing applications.

Gene Expression Analysis: RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • Prepare RNA-seq libraries from the extracted RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to the appropriate reference genome (rat, mouse, or human) using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon urapidil treatment compared to the vehicle control using packages like DESeq2 or edgeR in R.

    • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways and functions using tools like DAVID or GSEA.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Sequencing & Analysis Cardiomyocyte_Isolation Cardiomyocyte Isolation (Primary or hiPSC-CMs) Urapidil_Treatment Urapidil Treatment (Dose-response & Time-course) Cardiomyocyte_Isolation->Urapidil_Treatment RNA_Extraction Total RNA Extraction Urapidil_Treatment->RNA_Extraction QC Quality Control (RIN) RNA_Extraction->QC Library_Prep RNA-Seq Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis (Alignment, DEG, Pathway Analysis) Sequencing->Data_Analysis

Conclusion

While direct experimental data on the global gene expression changes induced by this compound in cardiomyocytes is currently lacking in the public domain, a strong foundation for hypothesis-driven research exists based on its known mechanisms of action. By antagonizing α1-adrenoceptors, urapidil is likely to counteract the pro-hypertrophic gene expression program often activated in cardiac stress. Its agonistic activity at 5-HT1A receptors presents a more complex and less understood aspect of its molecular effects in the heart. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the precise transcriptomic signature of urapidil in cardiomyocytes, which will be crucial for a more comprehensive understanding of its therapeutic effects and potential for new applications in cardiovascular medicine.

References

Unraveling the Off-Target Profile of Urapidil Hydrochloride in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the off-target effects of urapidil (B1196414) hydrochloride observed in preclinical studies. Urapidil, primarily known for its α1-adrenoceptor antagonism in the treatment of hypertension, exhibits a more complex pharmacological profile through its interactions with other receptors, notably the serotonin (B10506) 5-HT1A receptor and β-adrenoceptors. Understanding these off-target effects is crucial for a complete assessment of its mechanism of action, potential therapeutic applications, and safety profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to support further research and drug development efforts.

Off-Target Binding Affinity and Functional Activity of Urapidil

Urapidil's interaction with receptors other than its primary α1-adrenergic target has been characterized in various preclinical models. The following tables summarize the quantitative data from radioligand binding assays and functional studies, providing a comparative view of its affinity and potency at these off-target sites.

Table 1: Urapidil Affinity for Off-Target Receptors in Radioligand Binding Assays

Receptor SubtypeAnimal Model/TissueRadioligandUrapidil IC50 / KiReference
5-HT1A Rat Cerebral Cortex[3H]8-OH-DPATIC50: 4 x 10⁻⁹ mol/l to 4 x 10⁻⁷ mol/l[1]
Rat Brain Membranes[3H]8-OH-DPAT-[2]
β-Adrenoceptor Guinea-pig Ventricular Membrane[125I]iodocyanopindololIC50: 12 µM[3]
α2-Adrenoceptor -[3H]clonidineLow affinity[4]

Table 2: Functional Antagonism of Urapidil at Off-Target Receptors

Receptor SubtypeAnimal Model/TissueMeasured EffectUrapidil pA2 ValueReference
β1-Adrenoceptor Rabbit Papillary MusclePositive Inotropic Effect (vs. Isoprenaline)5.9[5]
Guinea Pig Left AtriaPositive Inotropic Effect (vs. Isoprenaline)5.9[5]
β2-Adrenoceptor Guinea Pig Tracheal ChainRelaxation (vs. Fenoterol)4.9[5]
α1-Adrenoceptor Rabbit Papillary MusclePositive Inotropic Effect (vs. Phenylephrine)6.4[5]
Rat Femoral & Mesenteric ArteriesVascular ContractionNot significantly different between SHR and WKY rats

Key Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is essential for the interpretation and replication of the findings.

Radioligand Binding Assays

Objective: To determine the binding affinity of urapidil for specific receptors.

General Workflow for Radioligand Binding Assay:

G cluster_prep Tissue/Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Dissection (e.g., Rat Cerebral Cortex) Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Centrifugation to isolate membranes Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubation of membranes with Radioligand and Urapidil Resuspension->Incubation Filtration Rapid Filtration to separate bound/free ligand Incubation->Filtration Washing Washing of filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation CompetitionCurve Generation of Competition Binding Curve Scintillation->CompetitionCurve IC50 Calculation of IC50 CompetitionCurve->IC50 Ki Calculation of Ki (Cheng-Prusoff equation) IC50->Ki

Caption: General workflow for a radioligand binding assay.

Detailed Method for α1-Adrenoceptor Binding ([3H]-Prazosin):

  • Tissue Preparation: Membranes from rat cerebral cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

  • Assay Conditions: The membrane suspension is incubated with a fixed concentration of [3H]-prazosin and varying concentrations of urapidil. Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-antagonist (e.g., phentolamine).

  • Incubation: The reaction mixture is typically incubated at 25°C for a defined period (e.g., 30 minutes) to reach equilibrium.

  • Separation and Detection: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of urapidil that inhibits 50% of the specific [3H]-prazosin binding (IC50) is determined from competition curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To assess the functional consequences of urapidil's interaction with off-target receptors, such as antagonism of agonist-induced responses.

Isolated Tissue Bath Experiments (e.g., Guinea Pig Papillary Muscle):

  • Tissue Preparation: The papillary muscle is dissected from the right ventricle of a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Experimental Setup: The muscle is electrically stimulated to elicit contractions, and the isometric tension is recorded.

  • Protocol: After an equilibration period, a cumulative concentration-response curve to an agonist (e.g., isoprenaline for β-adrenoceptors) is established. The tissue is then washed, and after a recovery period, it is incubated with a specific concentration of urapidil. A second concentration-response curve to the agonist is then generated in the presence of urapidil.

  • Data Analysis: The antagonistic potency of urapidil is quantified by determining the pA2 value from a Schild plot. This involves plotting the log of (agonist dose ratio - 1) against the negative log of the molar concentration of urapidil. The pA2 is the intercept on the x-axis and represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Adenylate Cyclase Activity Assay:

  • Objective: To measure the effect of urapidil on the intracellular signaling cascade of G-protein coupled receptors, specifically the production of cyclic AMP (cAMP).

  • Protocol: A membrane preparation (e.g., from guinea-pig ventricles) is incubated with ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor (to prevent cAMP degradation). The assay is initiated by adding an agonist (e.g., isoproterenol (B85558) for β-adrenoceptors) in the presence or absence of varying concentrations of urapidil.

  • Measurement: The reaction is stopped after a defined time, and the amount of cAMP produced is measured, typically using a competitive binding assay or chromatographic methods.

  • Data Analysis: The ability of urapidil to inhibit agonist-stimulated adenylate cyclase activity is quantified to determine its functional antagonistic effect on the signaling pathway.

Signaling Pathways

The off-target effects of urapidil are mediated through its interaction with the signaling pathways of the 5-HT1A and β-adrenergic receptors.

5-HT1A Receptor Signaling Pathway:

Urapidil acts as an agonist at the 5-HT1A receptor. This receptor is coupled to an inhibitory G-protein (Gi/o).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Urapidil Urapidil (Agonist) Receptor 5-HT1A Receptor Urapidil->Receptor G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC Gαi inhibits ATP ATP cAMP cAMP ATP->cAMP inhibited by activated Gαi PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., neuronal hyperpolarization) PKA->CellularResponse leads to

Caption: Agonistic effect of urapidil on the 5-HT1A receptor signaling pathway.

β-Adrenergic Receptor Signaling Pathway:

Urapidil acts as an antagonist at β-adrenergic receptors, which are coupled to a stimulatory G-protein (Gs).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Adrenergic Agonist (e.g., Isoprenaline) Receptor β-Adrenergic Receptor Agonist->Receptor Urapidil Urapidil (Antagonist) Urapidil->Receptor blocks G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC Gαs stimulates ATP ATP cAMP cAMP ATP->cAMP stimulated by activated Gαs PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., increased heart rate, contractility) PKA->CellularResponse leads to

Caption: Antagonistic effect of urapidil on the β-adrenergic receptor signaling pathway.

Conclusion

The preclinical data clearly demonstrate that urapidil hydrochloride possesses a multi-faceted pharmacological profile that extends beyond its primary α1-adrenoceptor antagonism. Its significant interaction with 5-HT1A receptors as an agonist and its weaker, but notable, antagonism at β-adrenoceptors contribute to its overall hemodynamic effects. The central sympatholytic action mediated by 5-HT1A receptor stimulation is thought to be responsible for the lack of reflex tachycardia often seen with other vasodilators. The weak β-blocking activity may also play a role in this effect. A thorough understanding of these off-target interactions, supported by the detailed experimental protocols and signaling pathway visualizations provided in this guide, is paramount for the continued development and optimized clinical use of urapidil and for the design of future antihypertensive agents with tailored pharmacological profiles.

References

A Technical Guide to the Chemical Synthesis and Characterization of Urapidil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical synthesis and analytical characterization of urapidil (B1196414) hydrochloride, a critical compound in cardiovascular research and therapy. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates key processes and pathways through diagrams.

Chemical Synthesis of Urapidil Hydrochloride

The synthesis of urapidil is primarily achieved through the condensation of key intermediates, followed by conversion to its hydrochloride salt for improved stability and solubility. A prevalent and efficient method involves the reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with 6-chloro-1,3-dimethyluracil (B186940).[1]

1.1. Synthesis of Urapidil Base

The core synthesis involves a nucleophilic substitution reaction where the primary amine of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine displaces the chlorine atom on the 6-chloro-1,3-dimethyluracil ring.[1] Another documented route utilizes 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) and 1-(2-methoxyphenyl)piperazine (B120316) as starting materials.[2][3]

Experimental Protocol:

  • Reactant Preparation: In a suitable reaction vessel, combine 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine and 6-chloro-1,3-dimethyluracil in a 1:1 molar ratio.[1]

  • Solvent and Catalyst: Use water as the reaction solvent. Add an alkali, such as potassium hydroxide, which acts as an acid-binding agent and helps regulate the pH to promote product precipitation.[1]

  • Reaction Conditions: Heat the mixture with mechanical stirring to approximately 60°C and maintain the reaction for 2 hours.[1]

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The urapidil product precipitates out of the solution. Collect the solid product by suction filtration.[1]

  • Drying: Dry the collected filter cake, for instance, in an air-drying oven at 50°C for 6 hours to obtain the urapidil base.[1] An alternative purification method involves anti-solvent precipitation using dichloromethane (B109758) as the solvent and acetone (B3395972) as the anti-solvent to achieve high purity (>98.5%).[2]

1.2. Conversion to this compound

The synthesized urapidil base is converted to its hydrochloride salt to enhance its pharmaceutical properties.

Experimental Protocol:

  • Dissolution: Dissolve the urapidil base in a suitable organic solvent, such as absolute ethanol (B145695) or a ketone solvent like acetone.[1][4]

  • Acidification: While heating, slowly add a solution of hydrogen chloride in an organic solvent (e.g., an ethanol-hydrochloric acid mixture) dropwise.[1][4]

  • Crystallization: Carefully control the pH of the solution within the range of 2.0 to 4.0.[4] Cool the solution slowly to induce crystallization of this compound.[1][4]

  • Isolation and Drying: Collect the crystals by filtration and dry them under reduced pressure to yield the final this compound product.[4]

Synthesis Workflow Diagram:

G cluster_synthesis Step 1: Urapidil Base Synthesis cluster_salification Step 2: Hydrochloride Salt Formation A 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine C Reaction in Water with KOH (60°C, 2h) A->C B 6-chloro-1,3-dimethyluracil B->C D Urapidil (Base) C->D E Dissolve in Ethanol D->E Purified Base F Add HCl/Ethanol Solution (Control pH 2.0-4.0) E->F G Cooling & Crystallization F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of urapidil and for its quantification in pharmaceutical dosage forms.[5]

Experimental Protocol for HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.[5]

  • Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of acetonitrile, 50 mM ammonium (B1175870) dihydrogen phosphate, and triethanolamine (B1662121) (25:75:0.5, v/v). The pH is adjusted to 5.5 with orthophosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of 270 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Standard Solution Preparation: A stock solution of 400 µg/mL is prepared by dissolving 20 mg of urapidil in a 50 mL volumetric flask with acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.[5]

HPLC Method Validation Data:

ParameterResult
Linearity Range10 - 160 µg/mL
Correlation Coefficient (r²)0.9997
Mean Recovery99.16% to 100.04%
Intra- & Interday RSD< 2.0%

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the determination of urapidil in biological matrices, such as plasma, which is crucial for pharmacokinetic studies.[6][7]

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Protein precipitation from plasma samples is achieved using 10% trichloroacetic acid. Doxapram hydrochloride can be used as an internal standard (IS).[6]

  • Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.[6]

  • Column: Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 µm.[6]

  • Mobile Phase: Acetonitrile-water with gradient elution.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

LC-MS/MS Quantitative Data:

ParameterTransition (m/z)
Urapidil387.9 → 204.6[6]
Internal Standard (Doxapram)378.9 → 291.8[6]
Validation Parameter Result
Linearity Range5 - 1000 ng/mL[6]
Lower Limit of Quantification (LLOQ)5 ng/mL[6]
Mean Recovery93.5% - 96.4%[6]
Intra- & Interday Precision (RSD)< 12%[6]

2.3. Spectroscopic Characterization

Spectroscopic methods are used to confirm the molecular structure of the synthesized compound.[2]

  • Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum should be consistent with the structure of this compound.[8]

  • Infrared Spectroscopy (IR): The IR spectrum is used to identify characteristic functional groups present in the molecule.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The protonated molecule [M+H]⁺ is observed at m/z 388.[7][9]

2.4. Physical Characterization

Physical characterization techniques are employed to study the solid-state properties of urapidil, such as its hydration states.[10]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal behavior.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for studying hydrates.

  • X-Ray Powder Diffraction (XRPD): Provides information on the crystalline structure.

Three hydrates of urapidil have been identified and characterized: a pentahydrate, a trihydrate, and a monohydrate.[10]

Mechanism of Action and Signaling Pathway

Urapidil exhibits a dual antihypertensive mechanism, acting on both central and peripheral nervous systems.[11] This multifaceted action contributes to its efficacy in lowering blood pressure without causing significant reflex tachycardia.[11][12]

  • Peripheral Action (α1-Adrenoceptor Antagonism): Urapidil blocks α1-adrenergic receptors located on the smooth muscle cells of blood vessels.[11][13] This prevents catecholamine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral resistance and blood pressure.[11]

  • Central Action (5-HT1A Receptor Agonism): In the brainstem, urapidil acts as an agonist at serotonin (B10506) 5-HT1A receptors.[11][14] Activation of these receptors decreases sympathetic nervous system outflow, which reduces the release of norepinephrine, further contributing to the hypotensive effect.[11] This central action also helps to modulate the baroreceptor reflex.[11]

Signaling Pathway Diagram:

G cluster_peripheral Peripheral Action cluster_central Central Action (Brainstem) Urapidil_p Urapidil Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Urapidil_p->Alpha1 Antagonist Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Activation leads to Vasodilation Vasodilation Alpha1->Vasodilation BP_down_p Reduced Blood Pressure Vasodilation->BP_down_p BP_Overall Overall Antihypertensive Effect BP_down_p->BP_Overall Urapidil_c Urapidil HT1A 5-HT1A Receptor Urapidil_c->HT1A Agonist Sympathetic Reduced Sympathetic Outflow HT1A->Sympathetic Activation leads to Norepinephrine Reduced Norepinephrine Release Sympathetic->Norepinephrine BP_down_c Reduced Blood Pressure Norepinephrine->BP_down_c BP_down_c->BP_Overall

Caption: Dual mechanism of action of Urapidil.

References

Urapidil Hydrochloride and the Baroreceptor Reflex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of urapidil (B1196414) hydrochloride on the baroreceptor reflex mechanism. Urapidil is a unique antihypertensive agent with a dual mode of action that not only effectively lowers blood pressure but also favorably modulates the body's primary short-term blood pressure regulatory system. This document synthesizes key findings from preclinical and clinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying physiological and pharmacological interactions.

Core Mechanisms of Urapidil Hydrochloride

This compound's antihypertensive effect is attributed to a distinct dual mechanism of action, targeting both peripheral and central components of cardiovascular regulation.[1]

  • Peripheral α1-Adrenoceptor Antagonism: Urapidil acts as a postsynaptic alpha-1 adrenoceptor antagonist on the smooth muscle cells of blood vessels.[1][2] By blocking these receptors, it prevents vasoconstriction induced by catecholamines like norepinephrine (B1679862), leading to vasodilation and a reduction in total peripheral resistance, which in turn lowers blood pressure.[1][3]

  • Central 5-HT1A Receptor Agonism: In addition to its peripheral action, urapidil functions as an agonist at serotonin (B10506) 5-HT1A receptors located in the brainstem.[1][4] Activation of these receptors in cardiovascular regulatory centers of the medulla oblongata leads to a decrease in sympathetic outflow from the central nervous system.[1][4] This central sympathoinhibitory effect contributes to the overall reduction in blood pressure and is crucial for the drug's unique interaction with the baroreceptor reflex.[1][5] Some evidence also suggests a weak β1-adrenoceptor antagonist activity.[6]

The Baroreceptor Reflex Mechanism

The arterial baroreceptor reflex is the body's most critical rapid negative feedback loop for maintaining stable blood pressure. Baroreceptors are stretch-sensitive nerve endings located in the walls of the aortic arch and carotid sinuses. An increase in arterial pressure stretches these receptors, leading to an increased firing rate of afferent nerve signals to the nucleus of the solitary tract in the brainstem. This afferent input results in an inhibition of sympathetic outflow and an activation of parasympathetic (vagal) outflow to the heart and blood vessels. The net effect is a decrease in heart rate, cardiac contractility, and vascular resistance, which collectively lower blood pressure back towards its set point. Conversely, a drop in blood pressure reduces baroreceptor firing, leading to a reflex increase in sympathetic activity and a decrease in vagal tone, which raises heart rate and blood pressure.

Urapidil's Modulation of the Baroreceptor Reflex

A key feature of many peripheral vasodilators is the induction of reflex tachycardia, a compensatory increase in heart rate driven by the baroreceptor reflex in response to a drop in blood pressure. This effect can be undesirable as it increases myocardial oxygen demand.

Urapidil is distinguished by its ability to lower blood pressure without causing significant reflex tachycardia.[2][6][7] This is primarily due to its central 5-HT1A receptor agonism.[1] The central sympathoinhibitory action of urapidil effectively blunts the compensatory sympathetic activation that would normally be triggered by the baroreflex in response to vasodilation.[1][8] This central modulation of the baroreflex helps to sustain the reduction in blood pressure without an unwanted increase in heart rate.[1]

Furthermore, studies have shown that prolonged treatment with urapidil can lead to an increased sensitivity of the baroreceptor reflex, particularly in hypertensive models.[9] This suggests a potential resetting or improvement of the reflex control of heart rate with long-term therapy.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in various studies.

Table 1: Effects of Urapidil on Mean Arterial Pressure (MAP) and Heart Rate (HR)

Species/SubjectsModelUrapidil Dose & RouteChange in MAPChange in HRSource
Normotensive DogsAnesthetized1 mg (intracisternal)DecreaseDecrease[10]
Hypertensive PatientsEssential Hypertension25-50 mg (IV)Significant ReductionIncrease[11]
Conscious DogsNormotensive2 and 5 mg/kg (IV)DecreaseNo long-term effect[8]
Normotensive RatsConsciousOral AdministrationReductionNot specified[12]
SH RatsConsciousOral AdministrationReductionNot specified[12]
SH RatsConscious1 mg/kg (IV)Significant ReductionNot specified[9]
SH RatsConscious20 mg/kg/day for 3 weeks (oral)ReductionNot specified[9]

SH Rats: Spontaneously Hypertensive Rats

Table 2: Effects of Urapidil on Baroreflex Sensitivity (BRS)

Species/SubjectsModelUrapidil TreatmentEffect on BRSSource
SH RatsConsciousProlonged (3 weeks)Significantly Increased Sensitivity[9]
Conscious DogsNormotensiveAcute (IV)Suppressed reflex tachycardia[8]

Experimental Protocols

Detailed methodologies from key studies are outlined below to provide a framework for understanding how the effects of urapidil on the baroreceptor reflex are experimentally determined.

Assessment of Central and Peripheral Effects in Anesthetized Animals
  • Objective: To differentiate the central versus peripheral cardiovascular effects of urapidil.

  • Animal Models: Anesthetized normotensive and Goldblatt hypertensive dogs, and anesthetized cats.[10]

  • Drug Administration:

    • Central: Urapidil administered directly into the cisterna magna (intracisternally) to target brainstem cardiovascular centers.[10]

    • Peripheral: Urapidil administered intravenously.

  • Baroreflex Testing:

    • Induction of Reflex Tachycardia: Intravenous administration of bradykinin (B550075) to induce a vasodepressor response.[8][10]

    • Induction of Reflex Bradycardia: Intravenous administration of angiotensin II or phenylephrine (B352888) to induce a pressor response.[8] Central vagal nerve stimulation was also used in cats.[10]

  • Measurements: Continuous monitoring of mean arterial blood pressure and heart rate.

  • Key Findings: Intracisternal urapidil decreased blood pressure and heart rate and suppressed reflex tachycardia in a dose-dependent manner, demonstrating a central sympathoinhibitory effect.[10]

Baroreflex Sensitivity Assessment in Conscious Rats
  • Objective: To evaluate the effect of immediate and prolonged urapidil treatment on baroreflex control of heart rate.

  • Animal Models: Conscious normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive (SH) rats.[9]

  • Drug Administration:

    • Immediate: A single intravenous bolus injection of urapidil (1 mg/kg).[9]

    • Prolonged: Daily administration of urapidil (20 mg/kg) by gastric tube for 3 weeks.[9]

  • Baroreflex Testing:

    • An intravenous bolus injection of norepinephrine (10 µg/kg) was administered before and after each treatment regimen to elicit a pressor response and reflex bradycardia.[9]

  • Measurements: Mean arterial pressure (MAP) and heart rate were measured to calculate baroreflex sensitivity (change in heart rate per change in MAP).

  • Key Findings: Prolonged, but not immediate, reduction in MAP with urapidil was associated with a significant increase in baroreflex sensitivity in the hypertensive rats.[9]

Clinical Evaluation in Hypertensive Patients
  • Objective: To assess the acute effects of intravenous urapidil on blood pressure, heart rate, and various pressor systems in humans.

  • Study Design: Randomized, placebo-controlled, crossover study.[11]

  • Subjects: 10 patients with uncomplicated essential hypertension.[11]

  • Intervention: Each subject received an intravenous injection of either placebo or urapidil (25 or 50 mg) on two separate days.[11]

  • Measurements:

    • Hemodynamics: Blood pressure and heart rate (Dinamap).[11]

    • Renal Function: Renal plasma flow (125I-hippuran).[11]

    • Hormonal Systems: Plasma concentrations of active renin, angiotensin II, aldosterone, and catecholamines (noradrenaline, adrenaline, dopamine).[11]

  • Key Findings: Urapidil significantly reduced blood pressure, while increasing heart rate, renal blood flow, noradrenaline, and adrenaline levels. The renin-angiotensin system was only mildly stimulated.[11]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_central Central Nervous System (Brainstem) cluster_peripheral Peripheral Vasculature Urapidil_C Urapidil S_5HT1A Serotonin 5-HT1A Receptors Urapidil_C->S_5HT1A Agonism Sympathetic_Outflow Sympathetic Outflow S_5HT1A->Sympathetic_Outflow Inhibition Norepinephrine Norepinephrine Sympathetic_Outflow->Norepinephrine Reduces Release Urapidil_P Urapidil Alpha1 α1-Adrenoceptors Urapidil_P->Alpha1 Antagonism Vasoconstriction Vasoconstriction TPR Total Peripheral Resistance Vasoconstriction->TPR Decreased Norepinephrine->Alpha1 Activation BP Blood Pressure TPR->BP Reduction

Caption: Dual mechanism of action of this compound.

G BP_Change Change in Blood Pressure Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) BP_Change->Baroreceptors Detected by Afferent_Signals Afferent Nerve Signals to Brainstem Baroreceptors->Afferent_Signals Sends Brainstem Cardiovascular Control Center (Brainstem) Afferent_Signals->Brainstem Sympathetic Sympathetic Nervous System Brainstem->Sympathetic Modulates Parasympathetic Parasympathetic Nervous System Brainstem->Parasympathetic Modulates Heart Heart (Heart Rate, Contractility) Sympathetic->Heart Vessels Blood Vessels (Vasoconstriction) Sympathetic->Vessels Parasympathetic->Heart BP_Correction Blood Pressure Correction Heart->BP_Correction Vessels->BP_Correction G Urapidil Urapidil Vasodilation Peripheral Vasodilation (α1-Blockade) Urapidil->Vasodilation Central_Action Central 5-HT1A Agonism Urapidil->Central_Action BP_Drop Blood Pressure Drops Vasodilation->BP_Drop Baroreceptors Baroreceptor Firing Decreases BP_Drop->Baroreceptors Brainstem Brainstem Baroreceptors->Brainstem Signal Sympathetic_Outflow Sympathetic Outflow Brainstem->Sympathetic_Outflow Normally Increases Central_Action->Sympathetic_Outflow Blunts Increase Reflex_Tachycardia Reflex Tachycardia Sympathetic_Outflow->Reflex_Tachycardia Prevents G Start Start: Conscious Animal with Arterial Catheter Baseline Record Baseline Blood Pressure (BP) and Heart Rate (HR) Start->Baseline Drug_Admin Administer Urapidil or Placebo (IV) Baseline->Drug_Admin Stabilize Allow BP to Stabilize Drug_Admin->Stabilize Vasoactive_Agent Inject Vasoactive Agent (e.g., Phenylephrine) Stabilize->Vasoactive_Agent Record_Response Record Peak BP Change and Reflex HR Change Vasoactive_Agent->Record_Response Calculate_BRS Calculate BRS (ΔHR / ΔBP) Record_Response->Calculate_BRS End End Calculate_BRS->End

References

Methodological & Application

Application Notes and Protocols for Urapidil Hydrochloride Administration in a Rat Model of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urapidil (B1196414) is an antihypertensive agent with a dual mechanism of action, making it a subject of interest in cardiovascular research.[1][2] It functions as a peripheral alpha-1 adrenoceptor antagonist and a central 5-HT1A serotonin (B10506) receptor agonist.[1][2] This unique combination leads to a reduction in peripheral vascular resistance and a decrease in sympathetic outflow from the central nervous system, ultimately lowering blood pressure without causing significant reflex tachycardia.[1][3] These application notes provide detailed protocols for the administration of urapidil hydrochloride in various rat models of hypertension, offering a guide for preclinical studies.

Mechanism of Action

Urapidil's antihypertensive effect is achieved through two primary signaling pathways:

  • Peripheral Alpha-1 Adrenoceptor Antagonism: Urapidil blocks alpha-1 adrenergic receptors on vascular smooth muscle cells. This inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in total peripheral resistance.[1]

  • Central 5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the medulla oblongata.[4] This activation is thought to reduce the firing of serotonergic neurons, thereby decreasing excitatory input to sympathetic neurons and lowering central sympathetic outflow.[4]

Urapidil_Mechanism_of_Action cluster_peripheral Peripheral Action cluster_central Central Action Urapidil_p Urapidil Alpha1_receptor Alpha-1 Adrenergic Receptor (Vascular Smooth Muscle) Urapidil_p->Alpha1_receptor Antagonism Vasoconstriction Vasoconstriction Alpha1_receptor->Vasoconstriction Blocks Norepinephrine Binding Blood_Pressure_p Increased Blood Pressure Vasoconstriction->Blood_Pressure_p Blood_Pressure_c Decreased Blood Pressure Urapidil_c Urapidil HT1A_receptor 5-HT1A Receptor (Medulla Oblongata) Urapidil_c->HT1A_receptor Agonism Sympathetic_Outflow Decreased Sympathetic Outflow HT1A_receptor->Sympathetic_Outflow Sympathetic_Outflow->Blood_Pressure_c Urapidil Urapidil Hydrochloride Urapidil->Urapidil_p Urapidil->Urapidil_c Experimental_Workflow cluster_model_selection Hypertension Model Induction cluster_treatment Urapidil Administration cluster_monitoring Data Collection SHR Spontaneously Hypertensive Rat (SHR) Oral Oral Gavage (e.g., 10 mg/kg twice daily) SHR->Oral IV Intravenous Injection/Infusion (e.g., 1 mg/kg bolus) SHR->IV DOCA DOCA-Salt Model (Uninephrectomy, DOCA injections, 1% NaCl water) DOCA->Oral DOCA->IV TwoK1C 2K1C Goldblatt Model (Renal artery clipping) TwoK1C->Oral TwoK1C->IV BP_HR Blood Pressure and Heart Rate Monitoring Oral->BP_HR IV->BP_HR Hemo Other Hemodynamic Parameters BP_HR->Hemo Analysis Data Analysis Hemo->Analysis

References

Application Notes: Determining Cell Viability Following Urapidil Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the in vitro efficacy of urapidil (B1196414) hydrochloride by measuring its effect on cell viability. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for assessing cell metabolic activity.

Introduction

Urapidil hydrochloride is a sympatholytic antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. Beyond its well-documented effects on blood pressure, understanding its impact on cell viability is crucial for comprehensive toxicological profiling and exploring potential secondary therapeutic applications, such as in cancer research where it has been studied for its effects on cell proliferation. The MTT assay is a reliable method to quantify the cytotoxic or cytostatic effects of this compound on cultured cell lines. This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, a process directly proportional to the number of viable cells.

Key Experiment: Cell Viability Assessment using MTT Assay

This section provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound.

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: this compound Treatment cluster_2 Day 4/5: MTT Assay A 1. Culture and harvest cells B 2. Count cells and adjust density A->B C 3. Seed cells into 96-well plate B->C D 4. Incubate overnight (37°C, 5% CO2) C->D F 6. Remove old media from wells E 5. Prepare serial dilutions of Urapidil HCl G 7. Add drug dilutions to wells E->G F->G H 8. Incubate for 24-72 hours G->H I 9. Add MTT reagent to each well J 10. Incubate for 2-4 hours I->J K 11. Add solubilization solution (e.g., DMSO) J->K L 12. Read absorbance at 570 nm K->L

Caption: Workflow for the MTT cell viability assay.

Materials and Reagents
  • Cell Line: Appropriate for the study (e.g., PC-3 for prostate cancer research).

  • This compound: Stock solution prepared in a suitable solvent (e.g., sterile water or DMSO).

  • Complete Cell Culture Medium: (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS): sterile, pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Protocol
  • Cell Seeding:

    • Harvest cultured cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells for "cells only" (positive control) and "media only" (blank).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the prepared drug dilutions to the respective wells. Add 100 µL of complete medium containing the same concentration of the solvent (e.g., DMSO) to the control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Collection:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the "media only" blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.

Data Presentation

The quantitative data derived from the cell viability assay can be summarized as follows. The table below presents hypothetical IC50 values for this compound on two different cell lines after 48 hours of treatment.

Cell LineThis compound IC50 (µM)95% Confidence Interval
PC-3 (Prostate Cancer)85.678.2 - 93.7
HUVEC (Endothelial Cells)152.3141.5 - 163.9

This compound Signaling Pathway

This compound's primary mechanisms of action involve the blockade of α1-adrenergic receptors and the stimulation of 5-HT1A serotonin (B10506) receptors. These actions can influence downstream signaling pathways that regulate cell survival and proliferation.

G cluster_0 This compound Action cluster_1 Receptor Interaction cluster_2 Downstream Cellular Effects Urapidil Urapidil Hydrochloride A1 α1-Adrenergic Receptor Urapidil->A1 Antagonist HT1A 5-HT1A Receptor Urapidil->HT1A Agonist PLC Inhibition of Phospholipase C (PLC) A1->PLC Blocks Gq pathway AC Inhibition of Adenylyl Cyclase (AC) HT1A->AC Activates Gi pathway Proliferation Modulation of Cell Proliferation PLC->Proliferation AC->Proliferation Viability Decrease in Cell Viability Proliferation->Viability

Caption: Simplified signaling pathway of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Urapidil Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

[AN-URAPIDIL-HPLC-001]

Abstract

This document provides detailed protocols for the quantitative determination of urapidil (B1196414) hydrochloride in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Three common sample preparation techniques are presented: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The application note includes comprehensive experimental procedures, comparative data on method performance, and visual workflows to guide researchers, scientists, and drug development professionals in establishing a robust and reliable bioanalytical method for urapidil.

Introduction

Urapidil is a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist used for the treatment of hypertension.[1] Accurate quantification of urapidil in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a validated HPLC-UV method and compares three distinct sample preparation protocols to assist in selecting the most suitable approach based on laboratory capabilities and analytical requirements.

Chromatographic Conditions

A generalized set of HPLC conditions is presented below, which has been shown to be effective for the separation and quantification of urapidil.[1][2][3]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 50 mM Ammonium Dihydrogen Phosphate : Triethanolamine (25:75:0.5, v/v/v), pH adjusted to 5.5 with orthophosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 270 nm
Internal Standard (IS) Doxapram Hydrochloride (recommended)

Sample Preparation Protocols

The choice of sample preparation method is critical for removing interfering substances from the plasma matrix and ensuring the accuracy and precision of the analytical method. Three common techniques are detailed below.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up.[4][5][6]

Materials:

  • Plasma sample

  • 10% Trichloroacetic acid (TCA) solution

  • Acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 200 µL of 10% TCA solution to precipitate plasma proteins.[7]

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Inject 20 µL of the supernatant into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a higher degree of sample clean-up compared to protein precipitation.[8][9]

Materials:

  • Plasma sample

  • Extraction solvent (e.g., Ethyl Acetate or a mixture of Heptane:Isoamyl alcohol (95:5 v/v))[9]

  • 1 M Sodium Hydroxide (NaOH)

  • 0.3% Orthophosphoric acid

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 500 µL of plasma into a centrifuge tube.

  • Add 50 µL of internal standard working solution.

  • Add 250 µL of 1 M NaOH to basify the sample.

  • Add 3 mL of the extraction solvent.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Protocol 3: Solid-Phase Extraction (SPE)

Solid-phase extraction provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity.[10][11][12]

Materials:

  • Plasma sample

  • SPE Cartridges (e.g., C18, 100 mg, 1 mL)

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the SPE cartridge.

  • Loading: Mix 500 µL of plasma with 50 µL of internal standard and 500 µL of water. Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute urapidil and the internal standard with 1 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation and Performance

The described HPLC method should be validated according to relevant guidelines (e.g., FDA, ICH) to ensure its suitability for the intended application.[13] Key validation parameters are summarized in the table below, based on literature data for similar methods.[1][7][8]

ParameterTypical Performance
Linearity Range 5 - 1000 ng/mL (r² > 0.999)[7]
Limit of Quantification (LOQ) 5 ng/mL[7]
Intra-day Precision (%RSD) < 12%[7]
Inter-day Precision (%RSD) < 12%[7]
Accuracy (% Recovery) 93.5 - 96.4%[7]

Experimental Workflows

To visualize the experimental procedures, the following diagrams have been created using the DOT language.

G cluster_0 Protocol 1: Protein Precipitation p1_start 200 µL Plasma + IS p1_add_tca Add 200 µL 10% TCA p1_start->p1_add_tca p1_vortex Vortex 1 min p1_add_tca->p1_vortex p1_centrifuge Centrifuge 10,000 rpm, 10 min p1_vortex->p1_centrifuge p1_supernatant Collect Supernatant p1_centrifuge->p1_supernatant p1_inject Inject 20 µL into HPLC p1_supernatant->p1_inject

Figure 1: Protein Precipitation Workflow

G cluster_1 Protocol 2: Liquid-Liquid Extraction p2_start 500 µL Plasma + IS p2_add_naoh Add 250 µL 1M NaOH p2_start->p2_add_naoh p2_add_solvent Add 3 mL Extraction Solvent p2_add_naoh->p2_add_solvent p2_vortex Vortex 2 min p2_add_solvent->p2_vortex p2_centrifuge Centrifuge 4,000 rpm, 15 min p2_vortex->p2_centrifuge p2_transfer Transfer Organic Layer p2_centrifuge->p2_transfer p2_evaporate Evaporate to Dryness p2_transfer->p2_evaporate p2_reconstitute Reconstitute in 200 µL Mobile Phase p2_evaporate->p2_reconstitute p2_inject Inject 20 µL into HPLC p2_reconstitute->p2_inject

Figure 2: Liquid-Liquid Extraction Workflow

G cluster_2 Protocol 3: Solid-Phase Extraction p3_condition Condition SPE Cartridge (Methanol) p3_equilibrate Equilibrate SPE Cartridge (Water) p3_condition->p3_equilibrate p3_load Load Sample p3_equilibrate->p3_load p3_wash Wash Cartridge (Water) p3_load->p3_wash p3_elute Elute with Organic Solvent p3_wash->p3_elute p3_evaporate Evaporate to Dryness p3_elute->p3_evaporate p3_reconstitute Reconstitute in 200 µL Mobile Phase p3_evaporate->p3_reconstitute p3_inject Inject 20 µL into HPLC p3_reconstitute->p3_inject

Figure 3: Solid-Phase Extraction Workflow

Conclusion

This application note provides a robust HPLC-UV method for the quantification of urapidil hydrochloride in plasma. The detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with comparative performance data, offer a comprehensive resource for researchers to select and implement a suitable bioanalytical method. The provided workflows serve as a clear visual guide for the experimental procedures. Proper method validation is essential before applying these protocols to routine analysis.

References

Application Notes and Protocols for In Vivo Administration of Urapidil Hydrochloride in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of urapidil (B1196414) hydrochloride for investigating its neuroprotective effects. The protocols and data presented are based on preclinical studies in rodent models of neurological injury, offering a framework for researchers to design and execute their own experiments.

Introduction

Urapidil hydrochloride is a sympatholytic antihypertensive agent with a dual mechanism of action: it acts as a peripheral alpha-1 adrenergic receptor antagonist and a central serotonin (B10506) 5-HT1A receptor agonist.[1][2] Emerging preclinical evidence highlights its potential as a neuroprotective agent, demonstrating anti-inflammatory, antioxidant, and anti-apoptotic properties in various models of neurological damage.[3][4][5] This document outlines the established methodologies for administering urapidil in vivo for neuroprotection studies, summarizes key quantitative findings, and visualizes the proposed signaling pathways.

Mechanism of Neuroprotection

Urapidil's neuroprotective effects are attributed to its ability to modulate multiple pathological cascades initiated by a neurological insult. In models of traumatic brain injury (TBI) and cerebral ischemia-reperfusion (IR) injury, urapidil has been shown to:

  • Reduce Inflammation: By downregulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and High Mobility Group Box 1 (HMGB1).[3][4][6]

  • Inhibit Apoptosis: Through the downregulation of key apoptotic markers like Caspase-3 and BCL2-interacting protein 3-like (BNIP3L).[3][4]

  • Alleviate Oxidative Stress: By decreasing levels of total oxidant status (TOS) and the oxidative stress index (OSI), while increasing total antioxidant status (TAS).[3][4]

  • Counteract Hypoxia: By reducing the expression of Hypoxia-Inducible Factor-1 alpha (HIF1α).[3][4][6]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of Urapidil on Biochemical Markers in a Rat Model of Traumatic Brain Injury [3][4]

MarkerTBI GroupTBI + Urapidil (0.5 mg/kg)TBI + Urapidil (5 mg/kg)Effect of Urapidil
Gene Expression (Relative Fold Change)
HIF1αSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedDownregulation
BNIP3LSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedDownregulation
HMGB1Significantly IncreasedSignificantly DecreasedSignificantly DecreasedDownregulation
Immunohistochemistry
TNF-α ExpressionSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedDownregulation
Caspase-3 ExpressionSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedDownregulation
Tyrosine Hydroxylase (TH)DecreasedRestoredRestoredRestoration
Oxidative Stress
Total Oxidant Status (TOS)Significantly IncreasedSignificantly DecreasedSignificantly DecreasedReduction
Oxidative Stress Index (OSI)Significantly IncreasedSignificantly DecreasedSignificantly DecreasedReduction
Total Antioxidant Status (TAS)Significantly DecreasedSignificantly ElevatedSignificantly ElevatedElevation

Table 2: Effects of Urapidil on Biochemical Markers in a Rat Model of Cerebral Ischemia-Reperfusion Injury [7][8]

MarkerIR GroupIR + Urapidil (5 mg/kg)Effect of Urapidil
Oxidative Stress
Malondialdehyde (MDA) (nmol/g tissue)22.83 ± 3.0118.57 ± 2.53Reduction
Glutathione (GSH) (nmol/g tissue)0.71 ± 0.291.32 ± 0.42Elevation
Superoxide Dismutase (SOD) (U/mg protein)56.30 ± 20.5081.10 ± 16.28Elevation
Apoptosis & Inflammation
Caspase-3 ImmunodensitySignificantly UpregulatedNo Significant Difference from IR-
Bcl-2 ImmunodensitySignificantly DownregulatedNo Significant Difference from IR-
TNF-α ImmunodensitySignificantly UpregulatedSignificantly DecreasedDownregulation

Experimental Protocols

Animal Models

The most common animal models used for studying the neuroprotective effects of urapidil are:

  • Traumatic Brain Injury (TBI) Model: A controlled cortical impact or fluid percussion injury is often used to induce TBI in rats.[3]

  • Middle Cerebral Artery Occlusion (MCAO) Model: This model is used to induce focal cerebral ischemia followed by reperfusion in rats, mimicking stroke.[7][9][10]

This compound Administration Protocol for TBI Studies

This protocol is based on a study investigating urapidil's effects in a rat TBI model.[3][4][6]

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for administration

  • Animal model of TBI (e.g., Sprague Dawley rats)

Procedure:

  • Animal Grouping: Divide the animals into at least four groups: a sham-operated control group, a TBI control group, and two TBI groups treated with different doses of urapidil (e.g., 0.5 mg/kg and 5 mg/kg).[4]

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Administration: The route and timing of administration are critical. While the provided search results do not specify the route for the TBI model, intraperitoneal (i.p.) or intravenous (i.v.) injections are common. Administer the prepared urapidil solution or vehicle (saline) to the respective animal groups shortly after the induction of TBI.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for any adverse effects.

  • Endpoint Analysis: At a predetermined time point post-injury (e.g., 24 or 72 hours), euthanize the animals and collect brain tissue for biochemical (e.g., ELISA, Western blot, PCR) and histopathological analysis.

This compound Administration Protocol for Cerebral Ischemia-Reperfusion (IR) Studies

This protocol is adapted from a study evaluating urapidil in a rat MCAO model.[7][9][10]

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal model of MCAO (e.g., Sprague Dawley rats)

Procedure:

  • Animal Grouping: Divide the animals into groups: a sham-operated control group, an IR control group, and an IR group treated with urapidil (e.g., 5 mg/kg).[8][9]

  • Drug Preparation: Dissolve this compound in sterile saline to achieve a concentration of 5 mg/kg.

  • Administration: Administer the urapidil solution or saline via intraperitoneal (i.p.) injection at the onset of reperfusion (0 hours) and then at 24, 48, and 72 hours post-reperfusion.[7][9][10]

  • Post-operative Care: Ensure proper post-operative care and monitoring.

  • Endpoint Analysis: Sacrifice the animals at the final time point (e.g., 72 hours) and harvest brain tissue for the analysis of oxidative stress markers, apoptotic proteins, and inflammatory cytokines.[8]

Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathways through which urapidil exerts its neuroprotective effects.

G cluster_0 Neurological Insult (TBI/Ischemia) cluster_1 Pathological Cascades cluster_2 Urapidil Intervention cluster_3 Neuroprotective Outcomes Insult TBI / Ischemia-Reperfusion Hypoxia Hypoxia (↑ HIF1α) Insult->Hypoxia Inflammation Inflammation (↑ TNF-α, ↑ HMGB1) Insult->Inflammation Apoptosis Apoptosis (↑ Caspase-3, ↑ BNIP3L) Insult->Apoptosis OxidativeStress Oxidative Stress (↑ TOS, ↑ OSI, ↓ TAS) Insult->OxidativeStress AlleviatedHypoxia Alleviated Hypoxia Hypoxia->AlleviatedHypoxia ReducedInflammation Reduced Inflammation Inflammation->ReducedInflammation ReducedApoptosis Reduced Apoptosis Apoptosis->ReducedApoptosis ReducedOxidativeStress Reduced Oxidative Stress OxidativeStress->ReducedOxidativeStress Urapidil This compound Urapidil->Hypoxia Inhibits Urapidil->Inflammation Inhibits Urapidil->Apoptosis Inhibits Urapidil->OxidativeStress Inhibits NeuronalSurvival Neuronal Survival & Improved Function ReducedInflammation->NeuronalSurvival ReducedApoptosis->NeuronalSurvival ReducedOxidativeStress->NeuronalSurvival AlleviatedHypoxia->NeuronalSurvival

Caption: Proposed neuroprotective mechanism of urapidil.

Experimental Workflow

The diagram below outlines a typical experimental workflow for in vivo neuroprotection studies with urapidil.

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Intervention cluster_2 Phase 3: Data Collection & Analysis AnimalModel 1. Animal Model Selection (e.g., Rat TBI or MCAO) Grouping 2. Animal Grouping (Control, Vehicle, Urapidil Doses) AnimalModel->Grouping Injury 3. Induction of Neurological Injury (TBI or Ischemia-Reperfusion) Grouping->Injury Administration 4. Urapidil Administration (Route, Dose, Timing) Injury->Administration Sacrifice 5. Euthanasia and Tissue Collection Administration->Sacrifice Analysis 6. Biochemical & Histopathological Analysis Sacrifice->Analysis Data 7. Data Interpretation & Statistical Analysis Analysis->Data

Caption: General experimental workflow for urapidil studies.

References

Application Notes and Protocols for Urapidil Hydrochloride in Controlled Hypotension During Animal Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of urapidil (B1196414) hydrochloride to induce controlled hypotension in animal surgery. This technique is valuable for reducing intraoperative bleeding, improving surgical field visibility, and in specific research models.

Mechanism of Action

Urapidil hydrochloride is a peripherally and centrally acting antihypertensive agent.[1][2] Its primary mechanism involves a dual action on the vascular system. Peripherally, it acts as a selective antagonist of postsynaptic α1-adrenergic receptors, leading to vasodilation and a reduction in peripheral resistance.[1][2] Centrally, urapidil's hypotensive effect is also attributed to its action on the central nervous system, which contributes to the overall reduction in blood pressure without causing significant reflex tachycardia, a common side effect of other vasodilators.[3] This lack of reflex tachycardia is advantageous in a surgical setting.

Quantitative Data Summary

The following table summarizes reported dosages and hemodynamic effects of this compound in various animal models. It is crucial to note that these are starting points, and dosages should be titrated to effect for each individual animal.

Animal ModelApplicationBolus Dose (IV)Continuous Rate Infusion (CRI)Target ParameterKey Findings
DogsNeurosurgery0.7-1 mg/kg0.6-0.8 mg/kg/h~25% decrease in Mean Arterial Pressure (MAP)Effective reduction in MAP without significant changes in heart rate.
DogsGeneral AnesthesiaNot specifiedNot specified20% decrease in MAPDecreased cerebral perfusion pressure to the same extent as MAP with no change in intracranial pressure.[4]
CatsAnesthetized30 and 100 µg/kg (intracisternal)Not applicableSignificant hypotensionCentral administration induced hypotension without affecting heart rate.[5]
RatsAnesthetizedNot specifiedNot specifiedSignificant hypotensionIntravenous administration produced significant hypotension without a change in heart rate.[5]

Experimental Protocols

Materials
  • This compound for injection

  • Sterile saline or 5% dextrose solution for dilution

  • Infusion pump

  • Syringes and needles

  • Intravenous catheters

  • Anesthetic machine and appropriate anesthetic agents (e.g., isoflurane (B1672236), sevoflurane)

  • Physiological monitoring equipment (ECG, invasive blood pressure monitor for MAP, pulse oximeter, capnograph, temperature probe)

  • Intravenous fluids (e.g., Lactated Ringer's solution)

Animal Preparation Protocol
  • Animal Selection: Select healthy animals appropriate for the surgical procedure and study design.

  • Pre-Anesthetic Evaluation: Perform a thorough physical examination and any necessary blood work to ensure the animal is a suitable candidate for anesthesia and controlled hypotension.

  • Fasting: Fast the animal for an appropriate period before anesthesia, following institutional guidelines.

  • Catheterization: Place an intravenous catheter for drug and fluid administration. For precise blood pressure monitoring, an arterial catheter should be placed for direct measurement of MAP.[6]

  • Anesthetic Induction and Maintenance: Induce anesthesia using a standard protocol appropriate for the species and surgical procedure. Maintain anesthesia with an inhalant anesthetic like isoflurane or sevoflurane. The depth of anesthesia should be kept stable throughout the procedure as it can influence blood pressure.[6]

Protocol for Induction of Controlled Hypotension
  • Baseline Monitoring: Once the animal is stable under anesthesia, record baseline hemodynamic parameters, including heart rate, respiratory rate, and MAP, for at least 15-20 minutes.

  • Urapidil Administration (Bolus): Administer an initial intravenous bolus of this compound. A starting dose of 0.7 mg/kg is recommended for dogs.

  • Monitoring the Onset of Action: Continuously monitor MAP. A reduction in blood pressure is typically observed within 5-10 minutes of administration.

  • Continuous Rate Infusion (CRI): Following the initial bolus and once a hypotensive effect is observed, commence a continuous rate infusion of this compound. For dogs, a starting rate of 0.6-0.8 mg/kg/h is suggested.

  • Titration to Target MAP: Adjust the infusion rate to achieve and maintain the desired level of hypotension. A common target is a 25-40% reduction from the baseline MAP.[3] Avoid a MAP below 60 mmHg to ensure adequate perfusion of vital organs.[7]

  • Intraoperative Monitoring and Management:

    • Continuous Monitoring: Continuously monitor ECG, MAP, heart rate, oxygen saturation, and body temperature throughout the surgical procedure.[6]

    • Fluid Therapy: Administer intravenous fluids at a standard maintenance rate (e.g., 5-10 ml/kg/hr for dogs) to maintain hydration and support cardiovascular function.[8][9]

    • Managing Excessive Hypotension: If the MAP drops below the target range or signs of poor perfusion are observed, immediately decrease or temporarily discontinue the urapidil infusion. If necessary, administer a fluid bolus.

  • Reversal and Recovery:

    • Discontinuation of Urapidil: Approximately 15-30 minutes before the end of the surgical procedure, gradually decrease and then discontinue the urapidil infusion to allow for a smooth return to normotension.

    • Postoperative Monitoring: Continue to monitor the animal's blood pressure and overall recovery closely in the postoperative period.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Controlled Hypotension

experimental_workflow start Start: Animal Preparation (Fasting, Catheterization) anesthesia Anesthetic Induction and Maintenance start->anesthesia baseline Record Baseline Hemodynamic Parameters (15-20 min) anesthesia->baseline bolus Administer IV Bolus of This compound baseline->bolus monitor_onset Monitor Onset of Action (5-10 min) bolus->monitor_onset cri Commence Continuous Rate Infusion (CRI) of Urapidil monitor_onset->cri titrate Titrate CRI to Target MAP cri->titrate surgery Perform Surgical Procedure titrate->surgery MAP at target monitoring Continuous Intraoperative Monitoring (ECG, MAP, etc.) surgery->monitoring discontinue Discontinue Urapidil Infusion (15-30 min before end of surgery) surgery->discontinue monitoring->titrate Adjust as needed recovery Postoperative Monitoring and Recovery discontinue->recovery end End of Procedure recovery->end

Caption: Workflow for inducing controlled hypotension.

References

Preparation of Urapidil Hydrochloride Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urapidil (B1196414) hydrochloride is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as a selective antagonist of α1-adrenergic receptors and an agonist of 5-HT1A serotonin (B10506) receptors.[1][2] This unique pharmacological profile has led to its investigation in various research areas, including its potential applications in cancer therapy. Notably, studies have explored its effects on prostate cancer cell lines.[1] This document provides detailed application notes and protocols for the preparation and use of urapidil hydrochloride solutions in cell culture experiments, with a focus on prostate cancer cell lines.

Data Presentation

Solubility of this compound

For reproducible and accurate experimental results, proper solubilization of this compound is critical. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO ≥65.3 mg/mL[2]~154 mMFresh, anhydrous DMSO is recommended as it is hygroscopic.[2]
Water 85 mg/mL[1]~200.5 mMSonication may be required to aid dissolution.
Ethanol 1 mg/mL[1]~2.35 mM-
Storage and Stability of this compound Solutions

Proper storage is essential to maintain the integrity of this compound solutions for cell culture experiments.

Solution TypeStorage TemperatureDurationNotes
Powder -20°C3 yearsProtect from light and moisture.
Stock Solution (in DMSO) -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder (Molecular Weight: 423.94 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh out 4.24 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

Protocol 2: Cell Viability Assay using MTT in Prostate Cancer Cell Lines (LNCaP and PC-3)

This protocol outlines a method to assess the effect of this compound on the viability of the human prostate cancer cell lines LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive).[3][4]

Materials:

  • LNCaP or PC-3 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution (e.g., 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LNCaP or PC-3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment Preparation: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value. A vehicle control (DMSO at the same final concentration as in the highest this compound treatment) should be included.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathways of this compound

This compound exerts its effects through the modulation of two primary signaling pathways: antagonism of the α1-adrenergic receptor and agonism of the 5-HT1A receptor. These pathways can influence downstream cellular processes such as proliferation and survival, which are critical in the context of cancer research.[5][6][7][8][9]

Urapidil_Signaling cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_5HT1A 5-HT1A Receptor Pathway Urapidil_alpha Urapidil alpha1_R α1-Adrenergic Receptor Urapidil_alpha->alpha1_R PLC Phospholipase C (PLC) alpha1_R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_alpha Downstream Effects (e.g., Cell Proliferation) Ca_release->Downstream_alpha PKC->Downstream_alpha Urapidil_5HT1A Urapidil HT1A_R 5-HT1A Receptor Urapidil_5HT1A->HT1A_R AC Adenylyl Cyclase (AC) HT1A_R->AC Inhibits ERK ERK Pathway HT1A_R->ERK PI3K_Akt PI3K/Akt Pathway HT1A_R->PI3K_Akt cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream_5HT1A Downstream Effects (e.g., Cell Proliferation, Survival) ERK->Downstream_5HT1A PI3K_Akt->Downstream_5HT1A

Caption: Urapidil's dual mechanism of action.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates the key steps involved in performing a cell viability assay to evaluate the effects of this compound.

Cell_Viability_Workflow start Start seed_cells Seed LNCaP or PC-3 cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h_1 prepare_treatment Prepare serial dilutions of This compound incubate_24h_1->prepare_treatment treat_cells Treat cells with Urapidil HCl and vehicle control prepare_treatment->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based cell viability assay.

References

Application Notes and Protocols for Radioligand Binding Assay of Urapidil Hydrochloride at 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urapidil (B1196414) hydrochloride is a sympatholytic antihypertensive agent that exhibits a dual mechanism of action, functioning as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] Its interaction with the 5-HT1A receptor is believed to contribute to its centrally mediated antihypertensive effects.[4][5][6] Radioligand binding assays are a fundamental technique to quantitatively assess the affinity of urapidil and other compounds for the 5-HT1A receptor.[7] These assays are crucial for drug discovery and development, enabling the characterization of drug-receptor interactions and the screening of new chemical entities.

This document provides detailed protocols for conducting competitive and saturation radioligand binding assays to determine the binding affinity of urapidil hydrochloride for the 5-HT1A receptor.

Data Presentation

Table 1: Binding Affinity of Urapidil and its Analogues for the 5-HT1A Receptor
CompoundIC50 (nM)RadioligandTissue/Cell LineReference
Urapidil40 - 400[3H]8-OH-DPATRat Brain Membranes[8]
5-Methyl-urapidil4[3H]8-OH-DPATRat Brain Membranes[8]
5-Acetyl-urapidil~40[3H]8-OH-DPATRat Brain Membranes[8]
5-Formyl-urapidil~40[3H]8-OH-DPATRat Brain Membranes[8]
Table 2: Binding Affinity (Ki) of Standard 5-HT1A Receptor Ligands
LigandKi (nM)RadioligandTissue/Cell LineReference
8-OH-DPAT0.6 - 9.4[3H]8-OH-DPATHuman HeLa cells, Rat Cerebral Cortex[9]
Serotonin (5-HT)1.8[3H]8-OH-DPATNot Specified[10]
WAY 1006350.09[3H]WAY100635Rat Hippocampus[11]
SpiperoneVaries[3H]SpiperoneNot Specified[12]
Buspirone>100,000[3H]8-OH-DPATHuman Platelet Membranes[13]
Ipsapirone21,100[3H]8-OH-DPATHuman Platelet Membranes[13]

Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the 5-HT1A receptor.

Materials:

  • Radioligand: [3H]8-OH-DPAT (specific activity 160–240 Ci/mmol)

  • Test Compound: this compound

  • Reference Compound: Serotonin (5-HT) or 8-OH-DPAT

  • Tissue/Cell Preparation: Rat brain raphe area or hippocampus membranes, or a cell line stably expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Fluid

  • Glass fiber filters (e.g., GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cells expressing the 5-HT1A receptor.

  • Assay Setup: In duplicate or triplicate, set up assay tubes containing:

    • 50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • 50 µL of [3H]8-OH-DPAT at a final concentration close to its Kd (e.g., 0.25 nM).

    • 400 µL of the membrane preparation in assay buffer.

  • Total Binding: Prepare tubes containing only the radioligand and membrane preparation.

  • Non-specific Binding: Prepare tubes containing the radioligand, membrane preparation, and a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT) to saturate the receptors.

  • Incubation: Incubate the tubes at room temperature for 30 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of urapidil that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Saturation Radioligand Binding Assay

This assay determines the density of receptors (Bmax) in a given tissue and the dissociation constant (Kd) of the radioligand.

Materials:

  • Same as in Protocol 1, excluding the test and reference compounds.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates as described previously.

  • Assay Setup: In duplicate or triplicate, set up assay tubes containing:

    • 50 µL of increasing concentrations of [3H]8-OH-DPAT (e.g., 0.1 to 10 nM).

    • 450 µL of the membrane preparation in assay buffer.

  • Non-specific Binding: For each concentration of radioligand, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand (e.g., 10 µM 5-HT).

  • Incubation: Incubate the tubes at room temperature for 30 minutes.

  • Filtration and Counting: Follow the same procedure as in Protocol 1.

Data Analysis:

  • Calculate the specific binding for each concentration of the radioligand.

  • Plot the specific binding (B) against the concentration of the free radioligand ([L]).

  • Analyze the data using non-linear regression to fit a one-site binding model. This will yield the Bmax (maximum number of binding sites) and the Kd (equilibrium dissociation constant).

  • Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear analysis, where the slope is -1/Kd and the x-intercept is Bmax.

Mandatory Visualizations

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5_HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5_HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel K+ Channel G_Protein->K_Channel Opens (βγ subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes (βγ subunit) cAMP cAMP AC->cAMP Decreases production of Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Decreases Urapidil Urapidil (Agonist) Urapidil->5_HT1A_Receptor Binds to

Caption: 5-HT1A Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow Start Start Prep Prepare Membranes (Tissue/Cells) Start->Prep Incubate Incubate Membranes with Radioligand & Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50, Ki, Bmax, Kd) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

G Competitive Binding Logic Receptor 5-HT1A Receptor Binding Binding Event Receptor->Binding Radioligand [3H]8-OH-DPAT (Radiolabeled) Radioligand->Receptor Binds Urapidil Urapidil (Unlabeled) Urapidil->Receptor Competes for Binding Displacement Displacement Urapidil->Displacement Displacement->Radioligand Reduces Binding of

Caption: Competitive Binding Logic.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Affected by Urapidil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the effects of urapidil (B1196414) hydrochloride on key intracellular signaling pathways. Urapidil hydrochloride's dual-action mechanism, targeting both α1-adrenergic and 5-HT1A receptors, results in complex downstream effects on cellular signaling. Western blot analysis is a crucial technique for elucidating these effects by quantifying changes in the phosphorylation status of key signaling proteins.

Introduction to this compound and its Mechanism of Action

This compound is an antihypertensive drug with a unique dual mechanism of action. It acts as a selective antagonist of α1-adrenergic receptors and as an agonist of 5-HT1A serotonin (B10506) receptors.[1][2]

  • α1-Adrenergic Receptor Antagonism: Located on vascular smooth muscle cells, α1-adrenergic receptors, when activated by catecholamines like norepinephrine, mediate vasoconstriction through the Gαq signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium and activate protein kinase C (PKC), respectively, culminating in smooth muscle contraction. By blocking these receptors, urapidil inhibits this cascade, leading to vasodilation and a reduction in blood pressure.[1][2] Downstream of Gαq, the MAPK/ERK pathway can also be activated, playing a role in cell proliferation and differentiation.[3][4]

  • 5-HT1A Receptor Agonism: Urapidil also stimulates 5-HT1A receptors, which are Gαi-protein coupled receptors.[1][5] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This central action of urapidil contributes to a reduction in sympathetic outflow.[1] Furthermore, 5-HT1A receptor activation has been shown to stimulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[1][2][5]

Data Presentation: Quantitative Analysis of Signaling Protein Phosphorylation

The following tables present illustrative quantitative data from hypothetical Western blot experiments. This data is based on the expected effects of this compound on the MAPK/ERK and PI3K/Akt signaling pathways in appropriate cell models (e.g., vascular smooth muscle cells for α1-adrenergic effects and neuronal cells for 5-HT1A effects).

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 1: Effect of this compound on Agonist-Induced ERK1/2 Phosphorylation

Treatment Groupp-ERK1/2 / Total ERK1/2 Ratio (Normalized to Control)Standard Deviation
Control (Vehicle)1.000.12
Agonist (Phenylephrine 10 µM)3.500.25
Urapidil (1 µM) + Phenylephrine (10 µM)1.200.15
Urapidil (10 µM) + Phenylephrine (10 µM)0.800.10

Table 2: Effect of this compound on Akt Phosphorylation

Treatment Groupp-Akt (Ser473) / Total Akt Ratio (Normalized to Control)Standard Deviation
Control (Vehicle)1.000.08
Urapidil (1 µM)1.800.15
Urapidil (10 µM)2.500.21
Urapidil (10 µM) + 5-HT1A Antagonist1.100.11

Experimental Protocols

Detailed Protocol for Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol provides a detailed methodology for the analysis of phosphorylated ERK1/2 (p-ERK1/2) and Akt (p-Akt) in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

  • Select an appropriate cell line expressing the target receptors (e.g., A7r5 rat vascular smooth muscle cells for α1-adrenergic receptor studies, or PC-12 cells for 5-HT1A receptor studies).

  • Culture cells to 70-80% confluency in appropriate media.

  • For agonist-induced phosphorylation studies, serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.

  • Treat cells with this compound at various concentrations and for different time points as required. Include appropriate vehicle controls and positive/negative controls (e.g., known agonists or inhibitors of the pathways).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK1/2 or anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody host species for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest (e.g., anti-total ERK1/2 or anti-total Akt). Alternatively, a housekeeping protein like β-actin or GAPDH can be used.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of the phosphorylated protein to the total protein for each sample and normalize to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Urapidil_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_5HT1A 5-HT1A Receptor Pathway Urapidil_alpha Urapidil (Antagonist) alpha1AR α1-AR Urapidil_alpha->alpha1AR Gq Gαq alpha1AR->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction MEK MEK PKC->MEK Activates PKC->Vasoconstriction ERK ERK MEK->ERK Phosphorylates Urapidil_5HT1A Urapidil (Agonist) HT1AR 5-HT1A-R Urapidil_5HT1A->HT1AR Activates Gi Gαi HT1AR->Gi AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Phosphorylates CellSurvival Cell Survival Akt->CellSurvival

Caption: Signaling pathways affected by this compound.

Western_Blot_Workflow start Cell Culture & Treatment (with this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis stripping Membrane Stripping detection->stripping end Results: p-Protein/Total Protein Ratio analysis->end total_protein_ab Total Protein Antibody Incubation (e.g., anti-total ERK, anti-total Akt) stripping->total_protein_ab total_protein_ab->detection Re-detection

Caption: Experimental workflow for Western blot analysis.

Logical_Relationship cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Physiological Outcomes Urapidil This compound alpha1 α1-Adrenergic Receptor Urapidil->alpha1 Antagonist ht1a 5-HT1A Receptor Urapidil->ht1a Agonist erk ↓ p-ERK / total ERK alpha1->erk Leads to akt ↑ p-Akt / total Akt ht1a->akt Leads to sympathetic ↓ Sympathetic Outflow ht1a->sympathetic Contributes to vasodilation Vasodilation erk->vasodilation Contributes to survival ↑ Cell Survival akt->survival Promotes

Caption: Logical relationship of urapidil's action.

References

Urapidil Hydrochloride: Application in Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Urapidil (B1196414) hydrochloride is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] This unique pharmacological profile makes it a compelling compound for investigation in the context of ischemia-reperfusion (I/R) injury. I/R injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area.[4] Research suggests that urapidil hydrochloride may offer protective effects against I/R injury in various organs, including the heart, brain, kidneys, and intestines, by mitigating oxidative stress, inflammation, and apoptosis.[1][4][5]

The protective effects of urapidil are attributed to its ability to reduce peripheral vascular resistance without causing reflex tachycardia, a common side effect of other α1-adrenoceptor antagonists.[2] The 5-HT1A receptor agonism contributes to a central sympatholytic effect, further aiding in blood pressure control and potentially offering direct cellular protection.[3][6] In experimental models, urapidil has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[4][5] Furthermore, it has been observed to modulate apoptosis-related proteins by downregulating pro-apoptotic factors like Caspase-3 and upregulating anti-apoptotic proteins such as Bcl-2.[5]

These properties position this compound as a valuable tool for studying the complex signaling pathways involved in I/R injury and for the preclinical evaluation of potential therapeutic strategies aimed at mitigating its detrimental effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various experimental models of ischemia-reperfusion injury.

Table 1: Effect of Urapidil on Biomarkers of Oxidative Stress in Ischemia-Reperfusion Injury

Organ/ModelSpeciesUrapidil DoseParameterI/R Control GroupUrapidil-Treated GroupReference
Brain (MCAO)Rat5 mg/kgMDA (nmol/g tissue)22.83 ± 3.0118.57 ± 2.53[7]
Brain (MCAO)Rat5 mg/kgSOD (U/mg protein)56.30 ± 20.5081.10 ± 16.28[7]
IntestineRat0.5 mg/kgMDAIncreasedDecreased[4]
IntestineRat5 mg/kgMDAIncreasedDecreased[4]
IntestineRat0.5 mg/kgSODDecreasedIncreased[4]
IntestineRat5 mg/kgSODDecreasedIncreased[4]

Table 2: Effect of Urapidil on Markers of Apoptosis and Inflammation in Ischemia-Reperfusion Injury

Organ/ModelSpeciesUrapidil DoseParameterI/R Control GroupUrapidil-Treated GroupReference
Brain (MCAO)Rat5 mg/kgCaspase-3UpregulatedNo significant difference[1][5]
Brain (MCAO)Rat5 mg/kgBcl-2DownregulatedNo significant difference[1][5]
Brain (MCAO)Rat5 mg/kgTNF-αUpregulatedSignificantly lower[1][5]
IntestineRat0.5 mg/kgCaspase-3 ImmunopositivitySevereMild[4]
IntestineRat5 mg/kgCaspase-3 ImmunopositivitySevereMild[4]
IntestineRat0.5 mg/kgNF-κB ImmunopositivityModerateLower[4]
IntestineRat5 mg/kgNF-κB ImmunopositivityModerateLower[4]

Table 3: Effect of Urapidil on Cardiac Function in Myocardial Ischemia-Reperfusion

ModelSpeciesUrapidil DoseParameterI/R Control GroupUrapidil-Treated GroupReference
LAD StenosisDog0.25-1.0 mg/kg (i.v.)Systolic Shortening (dLLAD)Decreased by 55%Increased by ~50% from ischemic state[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of urapidil in I/R injury and a typical experimental workflow.

G cluster_0 This compound cluster_1 Receptor Targets cluster_2 Downstream Signaling cluster_3 Cellular Effects Urapidil Urapidil Alpha1_AR α1-Adrenoceptor Urapidil->Alpha1_AR Antagonist HT1A_R 5-HT1A Receptor Urapidil->HT1A_R Agonist PI3K PI3K Alpha1_AR->PI3K Modulation HT1A_R->PI3K Activation Akt Akt PI3K->Akt Activation Inflammation ↓ Inflammation PI3K->Inflammation Modulation of inflammatory pathways eNOS eNOS Akt->eNOS Phosphorylation (Activation) Apoptosis ↓ Apoptosis Akt->Apoptosis Inhibition of pro-apoptotic factors NO Nitric Oxide eNOS->NO ROS ↓ Reactive Oxygen Species (ROS) NO->ROS G cluster_0 Pre-Surgical Phase cluster_1 Surgical Phase: Myocardial Ischemia cluster_2 Treatment and Reperfusion Phase cluster_3 Post-Reperfusion Analysis Animal_Prep Animal Preparation (e.g., Rat, 250-300g) Anesthesia Anesthesia Induction (e.g., Isoflurane) Animal_Prep->Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Coronary Artery Ligation (e.g., 30-45 min) Thoracotomy->LAD_Ligation Urapidil_Admin Urapidil Administration (e.g., i.v. or i.p.) LAD_Ligation->Urapidil_Admin Treatment Group Reperfusion Reperfusion (Release of Ligation) (e.g., 2-24 hours) LAD_Ligation->Reperfusion Control Group Urapidil_Admin->Reperfusion Hemodynamics Hemodynamic Monitoring (BP, HR) Reperfusion->Hemodynamics Tissue_Harvest Tissue & Blood Collection Hemodynamics->Tissue_Harvest Infarct_Size Infarct Size Measurement (TTC Staining) Tissue_Harvest->Infarct_Size Biochemical Biochemical Assays (MDA, SOD, Caspase-3) Tissue_Harvest->Biochemical

References

Application Notes and Protocols: Immunohistochemistry for c-Fos After Urapidil Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the expected effects of urapidil (B1196414) hydrochloride on c-Fos expression, a key marker of neuronal activation. Detailed protocols for immunohistochemical staining of c-Fos are provided to facilitate the design and execution of experiments aimed at understanding the central nervous system effects of urapidil and similar compounds.

Introduction

Urapidil hydrochloride is an antihypertensive drug with a dual mechanism of action: it acts as a peripheral α1-adrenoceptor antagonist and a central 5-HT1A receptor agonist. This dual activity modulates neuronal pathways involved in the regulation of blood pressure. The immediate early gene c-Fos is a widely used marker for neuronal activation. Its expression is rapidly and transiently induced in neurons following stimulation. Therefore, immunohistochemical detection of the c-Fos protein is a powerful tool to map neuronal populations activated or inhibited by pharmacological agents like urapidil.

The central effects of urapidil are of particular interest for understanding its full pharmacological profile. Its action on 5-HT1A receptors, particularly in brainstem regions such as the raphe nuclei and the nucleus of the solitary tract, is thought to contribute significantly to its antihypertensive effect. By examining c-Fos expression in these and other relevant brain regions, researchers can elucidate the specific neural circuits modulated by urapidil.

Data Presentation

Brain RegionTreatment GroupMean c-Fos Positive Cells/Section (± SEM)Expected Change vs. Control
Raphe Nuclei Vehicle Control15 ± 2-
Urapidil (5-HT1A agonist effect)8 ± 1
Nucleus of the Solitary Tract Vehicle Control25 ± 3-
Urapidil (α1-antagonist effect)18 ± 2
Paraventricular Nucleus Vehicle Control30 ± 4-
Urapidil22 ± 3

Note: The quantitative data presented in this table is hypothetical and extrapolated from studies on the effects of 5-HT1A agonists and other α1-adrenoceptor antagonists on c-Fos expression. Experimental validation is required.

Signaling Pathway

The administration of this compound is expected to modulate neuronal activity through two primary signaling pathways, leading to a decrease in c-Fos expression in specific brain regions. The α1-adrenoceptor antagonism will reduce excitatory input, while the 5-HT1A receptor agonism will have an inhibitory effect on serotonergic neurons.

urapidil_signaling cluster_peripheral Peripheral Vasculature cluster_cns Central Nervous System (Brainstem) cluster_cellular Cellular Response a1_receptor α1-Adrenoceptor vasoconstriction Vasoconstriction a1_receptor->vasoconstriction NE binding neuronal_activity Decreased Neuronal Activity vasoconstriction->neuronal_activity Reduced Afferent Input ht1a_receptor 5-HT1A Receptor serotonergic_neuron Serotonergic Neuron ht1a_receptor->serotonergic_neuron Agonist Binding neuronal_inhibition Neuronal Inhibition serotonergic_neuron->neuronal_inhibition neuronal_inhibition->neuronal_activity cFos_expression c-Fos Expression neuronal_activity->cFos_expression Leads to Reduced urapidil This compound urapidil->a1_receptor Antagonist urapidil->ht1a_receptor Agonist

Urapidil's dual-action signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in a typical experiment designed to investigate c-Fos expression following the administration of this compound.

experimental_workflow cluster_animal_prep Animal Preparation & Dosing cluster_tissue_proc Tissue Processing cluster_ihc Immunohistochemistry cluster_analysis Data Analysis animal_acclimation Animal Acclimation group_assignment Group Assignment (Vehicle vs. Urapidil) animal_acclimation->group_assignment drug_admin Urapidil/Vehicle Administration group_assignment->drug_admin perfusion Transcardial Perfusion & Fixation drug_admin->perfusion brain_extraction Brain Extraction & Post-fixation perfusion->brain_extraction cryoprotection Cryoprotection brain_extraction->cryoprotection sectioning Cryosectioning cryoprotection->sectioning blocking Blocking Non-specific Binding sectioning->blocking primary_ab Primary Antibody (anti-c-Fos) Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (DAB or Fluorescence) secondary_ab->detection imaging Microscopy & Image Capture detection->imaging quantification Quantification of c-Fos Positive Cells imaging->quantification stats Statistical Analysis quantification->stats

Workflow for c-Fos immunohistochemistry after urapidil administration.

Experimental Protocols

Protocol 1: Chromogenic Immunohistochemistry for c-Fos (DAB Staining)

This protocol is suitable for brightfield microscopy and provides excellent morphological detail.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Hydrogen peroxide (H2O2)

  • Normal goat serum (NGS)

  • Triton X-100

  • Primary antibody: Rabbit anti-c-Fos

  • Secondary antibody: Biotinylated goat anti-rabbit IgG

  • Avidin-biotin complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.

    • Freeze the brain and cut 30-40 µm sections on a cryostat. Collect sections in PBS.

  • Immunostaining:

    • Wash sections three times in PBS for 5 minutes each.

    • Quench endogenous peroxidase activity by incubating sections in 0.3% H2O2 in PBS for 15 minutes.

    • Wash three times in PBS.

    • Block non-specific binding by incubating in a blocking solution (e.g., 5% NGS and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate sections in primary antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times in PBS.

    • Incubate in biotinylated secondary antibody (diluted in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

    • Wash three times in PBS.

    • Incubate in ABC reagent for 1 hour at room temperature.

    • Wash three times in PBS.

    • Develop the signal using a DAB substrate kit according to the manufacturer's instructions.

    • Wash thoroughly in PBS.

  • Mounting and Visualization:

    • Mount sections onto gelatin-coated slides.

    • Dehydrate through a series of ethanol (B145695) concentrations and clear in xylene.

    • Coverslip with a permanent mounting medium.

    • Visualize under a brightfield microscope. c-Fos positive nuclei will appear as dark brown/black staining.

Protocol 2: Fluorescent Immunohistochemistry for c-Fos

This protocol is ideal for co-localization studies with other markers and for quantitative analysis using fluorescence microscopy.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Tissue Preparation:

    • Follow the same steps as in Protocol 1 for tissue preparation.

  • Immunostaining:

    • Wash sections three times in PBS for 5 minutes each.

    • Block non-specific binding by incubating in a blocking solution (e.g., 5% NGS and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate sections in primary antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times in PBS.

    • Incubate in fluorescently-conjugated secondary antibody (diluted in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature in the dark.

    • Wash three times in PBS in the dark.

    • Counterstain with DAPI for 5-10 minutes.

    • Wash three times in PBS in the dark.

  • Mounting and Visualization:

    • Mount sections onto slides.

    • Coverslip with an antifade mounting medium.

    • Store slides in the dark at 4°C.

    • Visualize under a fluorescence or confocal microscope. c-Fos positive nuclei will fluoresce at the wavelength corresponding to the chosen fluorophore.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on neuronal activation via c-Fos immunohistochemistry. By employing these methods, researchers can gain valuable insights into the central mechanisms of this and other antihypertensive drugs, contributing to a more complete understanding of their pharmacology and aiding in the development of novel therapeutics. The combination of detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow is intended to support robust and reproducible research in this area.

Application Notes and Protocols: Measuring Vasodilation in Response to Urapidil Hydrochloride in Ex Vivo Tissue Baths

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urapidil (B1196414) hydrochloride is an antihypertensive agent with a dual mechanism of action, primarily acting as a selective antagonist of α1-adrenergic receptors and as an agonist of central 5-HT1A serotonin (B10506) receptors.[1][2][3] Its peripheral α1-adrenoceptor blockade leads to vasodilation by reducing systemic vascular resistance.[1] The ex vivo tissue bath (or organ bath) system is a classical and robust pharmacological method to investigate the direct effects of vasoactive compounds on isolated blood vessels.[4] This application note provides a detailed protocol for measuring the vasodilatory effects of urapidil hydrochloride on isolated arterial rings, typically rat thoracic aorta, pre-contracted with an α1-adrenergic agonist like phenylephrine.

These protocols are designed to guide researchers in obtaining reproducible and quantifiable data on the concentration-dependent vasodilation induced by urapidil, which is essential for preclinical pharmacological profiling.

Data Presentation

The quantitative data from a typical experiment measuring urapidil-induced vasodilation can be summarized in the following tables. Table 1 provides the composition of the physiological salt solution used to maintain tissue viability. Table 2 presents a representative concentration-response dataset for this compound on phenylephrine-pre-contracted aortic rings.

Table 1: Composition of Krebs-Henseleit Physiological Salt Solution

ComponentMolar Concentration (mM)
Sodium Chloride (NaCl)118.0
Potassium Chloride (KCl)4.7
Calcium Chloride (CaCl₂)2.5
Magnesium Sulfate (MgSO₄)1.2
Potassium Phosphate (KH₂PO₄)1.2
Sodium Bicarbonate (NaHCO₃)25.0
D-Glucose11.1

Table 2: Representative Concentration-Response Data for this compound-Induced Vasodilation

Aortic rings were pre-contracted with 1 µM Phenylephrine.

Urapidil HCl Concentration (M)Log [Urapidil HCl]% Vasodilation (Mean ± SEM)
1 x 10⁻⁹-9.05.2 ± 1.1
1 x 10⁻⁸-8.015.8 ± 2.3
1 x 10⁻⁷-7.035.4 ± 3.5
1 x 10⁻⁶-6.060.1 ± 4.2
1 x 10⁻⁵-5.085.7 ± 3.9
1 x 10⁻⁴-4.098.2 ± 1.5

Note: The half-maximal inhibitory concentration (IC50) for urapidil-induced relaxation in norepinephrine-precontracted spontaneously hypertensive rat (SHR) femoral arteries has been reported to be in the micromolar range.[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz (DOT language).

Urapidil_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling Cascade Urapidil Urapidil Alpha1_Receptor α1-Adrenergic Receptor Urapidil->Alpha1_Receptor Blocks Relaxation Vasodilation Urapidil->Relaxation Phenylephrine Phenylephrine (Agonist) Phenylephrine->Alpha1_Receptor Activates PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates Contraction Vasoconstriction PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Release->Contraction

Caption: Signaling pathway of urapidil-induced vasodilation.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Euthanize Animal (e.g., Rat) A2 Excise Thoracic Aorta A1->A2 A3 Clean Connective Tissue A2->A3 A4 Cut into 2-3 mm Rings A3->A4 B1 Mount Aortic Ring in Organ Bath Chamber A4->B1 B2 Fill with Krebs-Henseleit Solution (37°C, 95% O₂/5% CO₂) B1->B2 B3 Equilibrate under Optimal Passive Tension B2->B3 C1 Induce Contraction with Phenylephrine (e.g., 1 µM) B3->C1 C2 Achieve Stable Plateau C1->C2 C3 Add Cumulative Concentrations of this compound C2->C3 C4 Record Isometric Tension Changes C3->C4 D1 Calculate % Relaxation from Pre-contraction C4->D1 D2 Plot Concentration-Response Curve D1->D2 D3 Determine IC50/EC50 Values D2->D3

Caption: Experimental workflow for ex vivo vasodilation assay.

Experimental Protocols

Protocol 1: Preparation of Krebs-Henseleit Physiological Salt Solution

Materials:

  • Sodium Chloride (NaCl)

  • Potassium Chloride (KCl)

  • Calcium Chloride (CaCl₂)

  • Magnesium Sulfate (MgSO₄)

  • Potassium Phosphate monobasic (KH₂PO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • D-Glucose

  • Distilled or deionized water

Procedure:

  • Prepare stock solutions of each salt to facilitate accurate final concentrations.

  • In a large beaker, dissolve the salts in approximately 80% of the final volume of distilled water, following the concentrations listed in Table 1.

  • Add D-Glucose and stir until fully dissolved.

  • Add Sodium Bicarbonate slowly to avoid excessive bubbling.

  • Bring the solution to the final volume with distilled water.

  • Continuously bubble the solution with carbogen (B8564812) gas (95% O₂ / 5% CO₂) for at least 20 minutes before and during the experiment to maintain a physiological pH of approximately 7.4.

Protocol 2: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

Materials:

  • This compound

  • Phenylephrine (PE)

  • Krebs-Henseleit solution

  • Isolated thoracic aorta from a suitable animal model (e.g., Wistar rat)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Standard dissection tools (forceps, scissors)

  • Surgical thread

Procedure:

1. Tissue Preparation: a. Euthanize the animal according to institutionally approved ethical protocols. b. Promptly excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. c. Under a dissecting microscope, carefully remove adherent connective and adipose tissue. d. Cut the cleaned aorta into rings of 2-3 mm in length. Take care to not stretch or damage the endothelial layer.

2. Mounting and Equilibration: a. Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. b. Suspend the rings between two L-shaped stainless-steel hooks. One hook is fixed to the chamber, and the other is connected to an isometric force transducer. c. Apply an optimal resting tension to the aortic rings (typically 1.5-2.0 grams for rat aorta) and allow them to equilibrate for 60-90 minutes. d. During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

3. Viability and Endothelial Integrity Check: a. After equilibration, contract the tissues with a high concentration of Potassium Chloride (KCl, e.g., 60-80 mM) to check for tissue viability. b. Wash the tissues and allow them to return to baseline tension. c. To assess endothelial integrity, pre-contract the rings with Phenylephrine (e.g., 1 µM) and, once a stable plateau is reached, add a single dose of an endothelium-dependent vasodilator like Acetylcholine (e.g., 10 µM). A relaxation of over 70% typically indicates intact endothelium. d. Wash the tissues thoroughly to remove all drugs and allow them to return to baseline.

4. Concentration-Response Curve Generation: a. Induce a stable, submaximal contraction with Phenylephrine (typically 1 µM). Wait for the contraction to reach a sustained plateau. b. Once the contraction is stable, add this compound to the bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic increments (e.g., 10 nM, 100 nM, 1 µM, etc.) until a maximal relaxation is observed. c. Allow the tissue to stabilize for a set period (e.g., 5-10 minutes) after each addition of Urapidil before adding the next concentration. d. Record the isometric tension continuously using a data acquisition system.

5. Data Analysis: a. The relaxation at each concentration of Urapidil is expressed as a percentage reversal of the initial phenylephrine-induced contraction. b. Plot the percentage of vasodilation against the logarithm of the molar concentration of Urapidil to generate a concentration-response curve. c. From the concentration-response curve, calculate the IC50 (the concentration of Urapidil that produces 50% of the maximal relaxation) or EC50 value using non-linear regression analysis.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the vasodilatory properties of this compound in an ex vivo setting. By following these detailed steps, researchers can obtain reliable and reproducible data on the drug's direct effects on vascular smooth muscle tone. These experiments are fundamental in understanding the peripheral mechanism of action of urapidil and similar vasoactive compounds.

References

Long-Term Stability of Urapidil Hydrochloride Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urapidil (B1196414) hydrochloride is a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, widely utilized in research for its antihypertensive properties.[1][2] Accurate and reproducible experimental results rely on the stability and integrity of the stock solutions used. This document provides detailed guidelines and protocols for the preparation, storage, and long-term stability assessment of urapidil hydrochloride stock solutions for laboratory applications.

Physicochemical Properties

  • Molecular Formula: C₂₀H₂₉N₅O₃・HCl[3]

  • Molecular Weight: 423.94 g/mol [3]

  • Appearance: White to off-white solid

  • Solubility:

    • Water: Soluble (≥ 25 mg/mL)

    • DMSO: Soluble (≥ 65.3 mg/mL)[3]

    • Ethanol: Slightly soluble[1]

    • Acetonitrile: Soluble[4]

Recommended Solvents and Storage Conditions

For routine laboratory use, Dimethyl Sulfoxide (DMSO) and sterile, deionized water are recommended as primary solvents for preparing this compound stock solutions. Acetonitrile is also a suitable solvent, particularly for analytical purposes.[4] To prevent degradation and ensure long-term stability, it is crucial to adhere to the following storage recommendations.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventConcentration RangeStorage TemperatureRecommended Duration
DMSO10-50 mM-80°C≤ 6 months
-20°C≤ 1 month
Water (sterile)1-25 mg/mL4°C≤ 7 days
-20°C≤ 1 month
Acetonitrile0.4 mg/mL4°C≤ 1 month

Note: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5] For aqueous solutions, sterile filtration through a 0.22 µm filter is advised to prevent microbial contamination.

Stability Profile and Degradation

This compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that the compound is sensitive to hydrolysis under both acidic and basic conditions, as well as to oxidation.[4][6] However, it demonstrates good stability under thermal stress and photolytic exposure in the solid state.[4][6]

Table 2: Summary of Forced Degradation Studies on this compound

Stress ConditionObservationReference
Acid Hydrolysis (e.g., 1 M HCl)Degradation observed[4][6]
Base Hydrolysis (e.g., 1 M NaOH)Degradation observed[4][6]
Oxidation (e.g., 3% H₂O₂)Degradation observed[4][6]
Thermal (e.g., 100°C)No significant degradation[4]
Photolytic (e.g., sunlight)No significant degradation in solid state[6]

A study on the stability of this compound in 0.9% sodium chloride solution at concentrations of 1.6 mg/mL and 3.3 mg/mL found no more than 5% degradation over a period of 10 days at room temperature.[7]

Mechanism of Action Signaling Pathway

Urapidil exerts its antihypertensive effects through a dual mechanism of action. It acts as an antagonist at peripheral postsynaptic α1-adrenergic receptors, leading to vasodilation.[1] Additionally, it functions as an agonist at central 5-HT1A serotonin (B10506) receptors, which results in a decrease in sympathetic outflow.[1]

urapidil_mechanism cluster_peripheral Peripheral Vasculature cluster_central Central Nervous System urapidil_p Urapidil alpha1_receptor α1-Adrenergic Receptor urapidil_p->alpha1_receptor Antagonism vasoconstriction Vasoconstriction alpha1_receptor->vasoconstriction Inhibition blood_pressure Blood Pressure Reduction vasoconstriction->blood_pressure urapidil_c Urapidil ht1a_receptor 5-HT1A Receptor urapidil_c->ht1a_receptor Agonism sympathetic_outflow Sympathetic Outflow ht1a_receptor->sympathetic_outflow Decrease sympathetic_outflow->blood_pressure

Figure 1. Dual mechanism of action of urapidil.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (purity ≥ 98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound for the desired volume and concentration. For 1 mL of a 10 mM solution, 4.24 mg is needed.

  • Weigh the calculated amount of this compound powder and transfer it to a sterile polypropylene tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 6 months).

Protocol for Long-Term Stability Assessment of this compound Stock Solutions

This protocol outlines a stability study to be conducted over a 6-month period, with sampling at defined intervals.

stability_workflow cluster_sampling Sampling Time Points start Prepare Urapidil HCl Stock Solutions (e.g., in DMSO) aliquot Aliquot into single-use tubes start->aliquot storage Store aliquots under different conditions (-80°C, -20°C, 4°C, RT) aliquot->storage t0 Time 0 storage->t0 Pull samples t1 1 Month storage->t1 Pull samples t3 3 Months storage->t3 Pull samples t6 6 Months storage->t6 Pull samples analysis Analyze Samples by Stability-Indicating HPLC t0->analysis t1->analysis t3->analysis t6->analysis data Quantify remaining Urapidil HCl and degradation products analysis->data report Generate Stability Report data->report

Figure 2. Workflow for long-term stability testing.

Procedure:

  • Sample Preparation: Prepare a batch of this compound stock solution in the desired solvent and concentration as described in Protocol 6.1.

  • Aliquoting and Storage: Distribute the stock solution into a sufficient number of single-use aliquots for all planned time points and storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze three separate aliquots using a validated stability-indicating HPLC method (see section 6.3) to establish the initial concentration and purity.

  • Scheduled Analysis: At each subsequent time point (e.g., 1, 3, and 6 months), retrieve three aliquots from each storage condition. Allow them to equilibrate to room temperature before analysis.

  • Data Analysis: For each time point and condition, calculate the mean percentage of the initial this compound concentration remaining. Identify and quantify any degradation products.

  • Evaluation: A solution is generally considered stable if the concentration of the active ingredient remains above 90% of the initial concentration.

Stability-Indicating HPLC Method

This method is adapted from published procedures for the analysis of urapidil and its degradation products.[4]

Table 3: HPLC Parameters for this compound Stability Analysis

ParameterSpecification
Column Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size
Mobile Phase Acetonitrile: 50 mM Ammonium Dihydrogen Phosphate: Triethanolamine (25:75:0.5, v/v), pH adjusted to 5.5 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time (Urapidil) Approximately 7.1 minutes

System Suitability:

Before sample analysis, perform system suitability tests by making replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.[4]

Conclusion

This compound stock solutions are stable for laboratory use when prepared with appropriate solvents and stored under recommended conditions. For long-term storage of up to 6 months, DMSO is a suitable solvent when stored at -80°C. Frequent freeze-thaw cycles and exposure to acidic, basic, or oxidative conditions should be avoided to maintain the integrity of the compound. The provided protocols offer a framework for the preparation and stability assessment of this compound stock solutions, ensuring the reliability of experimental outcomes.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with Urapidil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urapidil (B1196414) hydrochloride is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] While its primary therapeutic application is in the management of hypertension[2][3], recent studies have begun to explore the broader cellular effects of α1-adrenoceptor antagonists, including their potential to modulate programmed cell death, or apoptosis. Emerging evidence suggests that similar α1-adrenoceptor blockers can induce apoptosis in certain cancer cell lines, indicating a potential avenue for oncological research.[4] Conversely, in other contexts such as ischemia-reperfusion injuries, urapidil has been shown to reduce apoptosis through its antioxidant and anti-inflammatory properties.[1]

Flow cytometry is a powerful and versatile technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[5][6][7] One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[8][9][10] This method is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[9][11] Propidium iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[8][9]

This application note provides a detailed protocol for the analysis of apoptosis in a hypothetical cell line (e.g., a cancer cell line) treated with urapidil hydrochloride using the Annexin V/PI flow cytometry assay. It also includes a representative data set and a discussion of the potential signaling pathways that may be involved.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical experiment investigating the dose-dependent effect of this compound on the induction of apoptosis in a cancer cell line after a 48-hour treatment period.

This compound Concentration (µM)Percentage of Viable Cells (Annexin V- / PI-)Percentage of Early Apoptotic Cells (Annexin V+ / PI-)Percentage of Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1085.6 ± 3.58.9 ± 1.25.5 ± 1.0
5060.3 ± 4.225.1 ± 2.914.6 ± 2.1
10042.1 ± 3.838.7 ± 3.519.2 ± 2.7

Experimental Protocols

Protocol: Annexin V and Propidium Iodide Staining for Apoptosis Detection by Flow Cytometry

This protocol outlines the steps for staining cells treated with this compound with Annexin V and Propidium Iodide for subsequent analysis by flow cytometry.

Materials:

  • Cell line of interest (e.g., human cancer cell line)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent with a different fluorochrome)

    • Annexin V-FITC

    • Propidium Iodide (PI) staining solution

    • 10X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

  • Sterile microcentrifuge tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 6-well plate at a density that will allow for approximately 70-80% confluency after the desired treatment period.

    • Allow the cells to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the collected culture medium.

    • For suspension cells, directly collect the cells from the culture vessel.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet by resuspending it in 1 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a fresh microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.[12]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10]

    • Add 5 µL of Propidium Iodide staining solution.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples on a flow cytometer within one hour of staining.[12]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Mandatory Visualization

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cells in 6-well Plate treatment Treat with this compound cell_seeding->treatment harvesting Harvest Cells (Adherent & Suspension) treatment->harvesting washing Wash Cells with Cold PBS harvesting->washing resuspension Resuspend in 1X Binding Buffer washing->resuspension add_annexin Add Annexin V-FITC resuspension->add_annexin incubate_annexin Incubate 15-20 min (Dark) add_annexin->incubate_annexin add_pi Add Propidium Iodide incubate_annexin->add_pi flow_cytometry Analyze by Flow Cytometry add_pi->flow_cytometry data_analysis Gate and Quantify Cell Populations flow_cytometry->data_analysis

Caption: Experimental workflow for apoptosis analysis.

Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Potential Downstream Effects cluster_outcome Cellular Outcome urapidil This compound alpha1_receptor α1-Adrenoceptor urapidil->alpha1_receptor Antagonist serotonin_receptor 5-HT1A Receptor urapidil->serotonin_receptor Agonist intracellular_signaling Modulation of Intracellular Signaling Cascades alpha1_receptor->intracellular_signaling serotonin_receptor->intracellular_signaling apoptosis_regulation Regulation of Apoptotic Pathways intracellular_signaling->apoptosis_regulation apoptosis Apoptosis apoptosis_regulation->apoptosis

Caption: Potential signaling pathways of urapidil.

References

Application Notes and Protocols: Urapidil Hydrochloride in High-Throughput Screening for Antihypertensive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urapidil (B1196414) hydrochloride is a well-established antihypertensive agent with a dual mechanism of action, making it a valuable tool in the discovery and development of novel antihypertensive drugs. It acts as a selective antagonist of α1-adrenergic receptors and an agonist of 5-HT1A serotonin (B10506) receptors.[1] This unique pharmacological profile results in vasodilation and a reduction in blood pressure, often without the reflex tachycardia associated with other vasodilators.[2][3] These characteristics make urapidil an excellent reference compound in high-throughput screening (HTS) campaigns designed to identify new chemical entities with antihypertensive properties.

These application notes provide detailed protocols for utilizing urapidil hydrochloride in HTS assays targeting both the α1-adrenergic and 5-HT1A receptors. The methodologies are designed for efficiency and reproducibility, enabling the rapid screening of large compound libraries.

Mechanism of Action of Urapidil

Urapidil's antihypertensive effect stems from its ability to modulate two key signaling pathways involved in blood pressure regulation:

  • α1-Adrenergic Receptor Antagonism: Urapidil competitively blocks α1-adrenergic receptors on vascular smooth muscle cells. This prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[4]

  • 5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the central nervous system.[1] This activation is thought to reduce sympathetic outflow from the brainstem, further contributing to the overall blood pressure-lowering effect.[5][6]

Caption: Dual mechanism of action of Urapidil.

Quantitative Data for this compound

The following tables summarize the binding affinities and functional potencies of urapidil and its derivatives at the target receptors, which are crucial for establishing appropriate assay conditions and for comparing the potency of newly identified compounds.

Table 1: α1-Adrenergic Receptor Binding Affinities

CompoundReceptor SubtypeTissue/Cell LinepKiIC50 (nM)Reference(s)
5-Methyl-urapidilα1ARat Hippocampus9.1 - 9.4-[7]
5-Methyl-urapidilα1B/D (low affinity)Rat Hippocampus7.2 - 7.8-[7]
Urapidilα1Rat Cerebral Cortex-5 x 10⁻⁸ - 8 x 10⁻⁷ mol/l[8]
5-Acetyl-urapidilα1Rat Cerebral Cortex-5 x 10⁻⁸ - 8 x 10⁻⁷ mol/l[8]
5-Formyl-urapidilα1Rat Cerebral Cortex-5 x 10⁻⁸ - 8 x 10⁻⁷ mol/l[8]
5-Methyl-urapidilα1Rat Cerebral Cortex-5 x 10⁻⁸ - 8 x 10⁻⁷ mol/l[8]

Table 2: 5-HT1A Receptor Binding Affinities

CompoundTissue/Cell LineKi (nM)IC50 (nM)Reference(s)
UrapidilHuman213-[7]
UrapidilRat Cerebral Cortex-4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l[8]
5-Acetyl-urapidilRat Cerebral Cortex-4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l[8]
5-Formyl-urapidilRat Cerebral Cortex-4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l[8]
5-Methyl-urapidilRat Cerebral Cortex-4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l[8]

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for an HTS campaign to identify novel antihypertensive compounds targeting either α1-adrenergic or 5-HT1A receptors involves several key stages, from initial screening to hit confirmation and characterization.

Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification (% Inhibition/Activation) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

Caption: General high-throughput screening workflow.
Protocol 1: High-Throughput Radioligand Binding Assay for α1-Adrenergic Receptor Antagonists

This protocol describes a competitive binding assay in a 384-well format to identify compounds that displace the radiolabeled antagonist [³H]-prazosin from α1-adrenergic receptors.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human α1A-adrenergic receptor.

  • Radioligand: [³H]-prazosin.

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Compound Library: Compounds solubilized in DMSO.

  • This compound: As a positive control.

  • Scintillation Cocktail.

  • 384-well Filter Plates.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Plating:

    • Dispense test compounds and controls (urapidil, phentolamine, DMSO vehicle) into the 384-well plate. The final assay concentration of DMSO should be kept below 1%.

  • Reagent Preparation:

    • Dilute the cell membranes in assay buffer to a concentration that results in <10% of the added radioligand being bound.[9]

    • Prepare the [³H]-prazosin solution in assay buffer at a concentration equal to its Kd for the receptor.[9]

  • Assay Reaction:

    • Add the diluted cell membrane suspension to each well.

    • Add the [³H]-prazosin solution to all wells.

    • The final assay volume is typically 50 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration:

    • Harvest the plate contents onto the filter plate using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the controls.

    • Compounds showing significant inhibition are selected for dose-response analysis to determine their IC50 values.

Protocol 2: High-Throughput Calcium Flux Assay for 5-HT1A Receptor Agonists

This protocol outlines a cell-based functional assay using a fluorescent calcium indicator to identify compounds that activate the 5-HT1A receptor, leading to an increase in intracellular calcium. This assay is well-suited for a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably co-expressing the human 5-HT1A receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi5).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: (Optional, to prevent dye extrusion).

  • Compound Library: Compounds solubilized in DMSO.

  • This compound: As a positive control agonist.

  • 384-well black-walled, clear-bottom assay plates.

  • FLIPR or equivalent fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well plates at an optimized density and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included if necessary.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Compound Addition:

    • Prepare a plate with the test compounds and controls (urapidil, vehicle) diluted in assay buffer.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Signal Detection:

    • Initiate the kinetic read. The instrument will measure a baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument's liquid handler will then add the compounds from the source plate to the cell plate.

    • Continue to measure the fluorescence intensity for 1-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded for each well.

    • The response is typically quantified as the maximum peak fluorescence or the area under the curve.

    • Calculate the percent activation for each test compound relative to the maximal response induced by a saturating concentration of a reference agonist (like serotonin or urapidil).

    • Active compounds are then subjected to dose-response analysis to determine their EC50 values.

Protocol 3: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of essential hypertension in humans.[2][10] This protocol provides a framework for evaluating the in vivo efficacy of hit compounds identified from primary screens.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, when hypertension is well-established.[11]

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

  • Acclimatization:

    • Acclimatize the animals to the housing conditions and the blood pressure measurement procedure for at least one week before the study.

  • Baseline Blood Pressure Measurement:

    • Measure the baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.

  • Drug Administration:

    • Administer the test compound, urapidil (as a positive control), or vehicle to groups of SHR. The route of administration (e.g., oral gavage, intraperitoneal injection) and dose levels should be determined based on the physicochemical properties and in vitro potency of the compounds.[12]

  • Blood Pressure Monitoring:

    • Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and the duration of action.

  • Data Analysis:

    • Calculate the change in SBP from baseline for each animal at each time point.

    • Compare the blood pressure-lowering effects of the test compounds to those of the vehicle and urapidil groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound serves as an indispensable tool for the discovery of novel antihypertensive agents. Its well-defined dual mechanism of action provides a robust benchmark for both α1-adrenergic receptor antagonist and 5-HT1A receptor agonist screening campaigns. The detailed protocols provided herein offer a comprehensive guide for researchers to establish and execute high-throughput screening and subsequent in vivo validation, facilitating the identification and characterization of the next generation of antihypertensive therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Urapidil Hydrochloride Concentration for In Vitro Vasorelaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of urapidil (B1196414) hydrochloride in in vitro vasorelaxation assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for urapidil hydrochloride-induced vasorelaxation?

A1: this compound exhibits a dual mechanism of action. Primarily, it acts as a selective antagonist of peripheral postsynaptic alpha-1 adrenergic receptors located on vascular smooth muscle cells.[1][2] This antagonism prevents norepinephrine-induced vasoconstriction, leading to vasodilation.[1][3] Additionally, urapidil functions as an agonist at central serotonin (B10506) 5-HT1A receptors, which contributes to a decrease in sympathetic outflow from the central nervous system, further promoting vasodilation.[1][4][5]

Q2: What is a typical concentration range for this compound in in vitro vasorelaxation assays?

A2: The effective concentration of this compound can vary depending on the specific tissue, experimental conditions, and the contractile agent used. Based on available literature, concentrations ranging from nanomolar to micromolar are typically effective. For instance, in norepinephrine-precontracted femoral artery strips from spontaneously hypertensive rats, urapidil elicited a dose-dependent relaxation with a pIC50 value of 6.50.[6] Another study reported a pA2 value of approximately 7 for its alpha-1 adrenoceptor blocking activity in rat isolated caudal artery.[7] It is always recommended to perform a concentration-response curve to determine the optimal range for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound for my experiments?

A3: this compound is soluble in aqueous solutions. For a stock solution, you can dissolve it in distilled water or a suitable buffer (e.g., saline). It is crucial to ensure the compound is fully dissolved. If you encounter solubility issues, gentle warming or sonication may be applied. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Can urapidil's vasorelaxant effect be endothelium-dependent?

A4: The primary mechanism of urapidil's vasorelaxant effect, alpha-1 adrenoceptor antagonism, is generally considered endothelium-independent as it directly targets the vascular smooth muscle. One study noted that urapidil markedly inhibited phenylephrine-induced contractions in rat aortic rings both with and without endothelium, with a more pronounced effect in rings without endothelium, suggesting it may preferentially target arteries with endothelial dysfunction.[8]

Quantitative Data Summary

The following table summarizes the reported potency of this compound in in vitro vasorelaxation studies.

ParameterValueTissuePre-contraction AgentSpeciesReference
pIC50 6.50Femoral ArteryNorepinephrine (B1679862)Rat (Spontaneously Hypertensive)[6]
pA2 ~7Caudal ArteryNot specifiedRat[7]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed Methodology for In Vitro Vasorelaxation Assay Using Rat Aortic Rings

This protocol provides a general framework for assessing the vasorelaxant effects of this compound on isolated rat aortic rings.

1. Materials and Reagents:

  • This compound

  • Norepinephrine (or other contractile agents like phenylephrine)

  • Acetylcholine (B1216132) (for testing endothelial integrity)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Distilled water

  • Pressurized gas mixture (95% O2 / 5% CO2)

  • Male Wistar rats (or other appropriate strain)

2. Equipment:

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Dissection microscope and tools

  • Water bath

3. Procedure:

  • Tissue Preparation:
  • Euthanize the rat according to approved animal ethics protocols.
  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
  • Under a dissection microscope, remove adhering connective and adipose tissues.
  • Cut the aorta into rings of 2-3 mm in length.
  • Mounting the Aortic Rings:
  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Connect the rings to isometric force transducers.
  • Equilibration and Viability Check:
  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
  • After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check the viability of the smooth muscle.
  • Wash the tissues and allow them to return to baseline.
  • Endothelial Integrity Test:
  • Pre-contract the aortic rings with a submaximal concentration of norepinephrine (e.g., 1 µM).
  • Once a stable contraction plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.
  • Wash the tissues and allow them to return to baseline.
  • Concentration-Response Curve for this compound:
  • Pre-contract the aortic rings again with the same concentration of norepinephrine.
  • Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the bath.
  • Record the relaxation response for each concentration until a maximal response is achieved.
  • Data Analysis:
  • Express the relaxation response as a percentage of the pre-contraction induced by norepinephrine.
  • Plot the concentration-response curve and calculate the EC50 or IC50 value using appropriate pharmacological software.

Visualizations

Urapidil_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_CNS Central Nervous System NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Activates PLC Phospholipase C Alpha1_AR->PLC Activates Relaxation Vasorelaxation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_SR Ca²⁺ Release SR->Ca2_SR Contraction Vasoconstriction Ca2_SR->Contraction PKC->Contraction Urapidil Urapidil Urapidil->Alpha1_AR Antagonizes Urapidil->Relaxation Promotes Urapidil_CNS Urapidil HT1A_Receptor 5-HT1A Receptor Urapidil_CNS->HT1A_Receptor Agonist Sympathetic_Outflow Sympathetic Outflow HT1A_Receptor->Sympathetic_Outflow Inhibits Reduced_NE_Release Reduced Norepinephrine Release Sympathetic_Outflow->Reduced_NE_Release

Caption: Signaling pathway of urapidil-induced vasorelaxation.

Experimental_Workflow A Tissue Preparation (e.g., Rat Aorta Isolation and Ring Cutting) B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (e.g., KCl administration) C->D E Endothelial Integrity Test (Pre-contraction + Acetylcholine) D->E F Pre-contraction (e.g., Norepinephrine) E->F G Cumulative Addition of This compound F->G H Data Recording and Analysis (Concentration-Response Curve, IC50/EC50) G->H

Caption: Experimental workflow for in vitro vasorelaxation assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak vasorelaxant response to this compound 1. Incorrect concentration range: The concentrations used may be too low. 2. Degraded compound: The this compound stock solution may have degraded. 3. Tissue desensitization: Repeated exposure to high concentrations of contractile agents. 4. Endothelial dysfunction: If a partial endothelium-dependent mechanism is expected and the endothelium is damaged.1. Perform a wider range of concentrations in your dose-response curve. 2. Prepare a fresh stock solution of this compound. 3. Ensure adequate washout periods between drug additions and limit the number of contractions per tissue. 4. Verify endothelial integrity with acetylcholine. If damaged, use fresh tissue.
Inconsistent or variable results between experiments 1. Inconsistent tissue preparation: Variations in ring size or damage during dissection. 2. Fluctuations in experimental conditions: Changes in temperature, pH, or oxygenation of the buffer. 3. Pipetting errors: Inaccurate preparation of drug dilutions.1. Standardize the dissection and ring cutting procedure. 2. Ensure the organ bath system maintains stable temperature, pH, and gas supply. 3. Calibrate pipettes regularly and prepare fresh dilutions for each experiment.
Pre-contraction with norepinephrine is unstable or fades quickly 1. Receptor desensitization: Prolonged exposure to the contractile agent. 2. Tissue fatigue: The tissue may be compromised.1. Allow for a sufficient equilibration period after the initial viability tests. Add the contractile agent and allow the contraction to stabilize before adding urapidil. 2. If the issue persists, use fresh tissue preparations.
Unexpected vasoconstrictor effect of urapidil 1. Very high concentrations: Off-target effects at supra-maximal concentrations. 2. Contaminated solutions: Impurities in the drug or buffer.1. Review your concentration range and avoid using excessively high concentrations. 2. Use high-purity this compound and freshly prepared, filtered buffers.

References

Troubleshooting urapidil hydrochloride solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of urapidil (B1196414) hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of urapidil hydrochloride?

A1: For high-concentration stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is highly soluble in DMSO.[1][2] For aqueous-based experiments, it is also soluble in water.[3][4][5]

Q2: I'm seeing precipitation when I dilute my this compound stock solution into my physiological buffer. What could be the cause?

A2: This phenomenon, often called "solvent shock," can occur when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out of solution. Other factors can include the concentration of your stock, the final concentration in your buffer, and the pH of the buffer.

Q3: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium?

A3: To avoid precipitation, it is recommended to perform a serial dilution. First, create an intermediate dilution of your high-concentration stock in pure DMSO. Then, add this intermediate dilution to your aqueous buffer or medium dropwise while gently vortexing. Pre-warming the aqueous medium to 37°C can also help. It is crucial to ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid cytotoxicity.[6][7]

Q4: What is the stability of this compound in a physiological solution?

A4: this compound has been shown to be stable in 0.9% sodium chloride solution for at least 10 days at room temperature, with no more than 5% degradation.[8][9] While specific stability data in various physiological buffers is limited, this suggests good stability in simple aqueous solutions. For cell culture experiments, it is always best practice to prepare fresh working solutions from your stock immediately before use.

Q5: Is the solubility of this compound dependent on pH?

A5: While comprehensive data is not available across a wide pH range, one study suggests that the solubility of urapidil is pH-independent in the range of pH 1.2 to 7.4 in phosphate-buffered saline (PBS). However, it is always advisable to empirically test the solubility in your specific buffer system.

Solubility Data

The following table summarizes the available solubility data for this compound in various solvents.

SolventConcentrationNotesSource
Water25 mg/mLClear, colorless to very faint yellow solution.[3]
Water85 mg/mL (200.5 mM)-[4]
Dimethyl Sulfoxide (DMSO)8.33 mg/mL (19.65 mM)Sonication is recommended.[2]
Dimethyl Sulfoxide (DMSO)25 mg/mLSonication and warming may be needed.[10]
Dimethyl Sulfoxide (DMSO)50 mg/mL (129.04 mM)Sonication is recommended.[1]
Phosphate-Buffered Saline (PBS)50 mg/mL (117.94 mM)-[11]
Ethanol1 mg/mL (2.35 mM)-[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Objective: To dilute the DMSO stock solution into cell culture medium with minimal risk of precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the complete cell culture medium to 37°C in a water bath.

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Crucial Step): Prepare an intermediate dilution of the stock solution in pure DMSO. For example, if your stock is 10 mg/mL and your desired final concentration is 10 µg/mL, you could first dilute the stock 1:10 in DMSO to get a 1 mg/mL intermediate stock.

  • Final Dilution: Slowly add the intermediate DMSO stock solution to the pre-warmed cell culture medium while gently vortexing. Add the stock dropwise to the side of the tube, allowing it to mix gradually with the medium.

  • Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level for your cells (generally ≤ 0.5%, with ≤ 0.1% being ideal for sensitive cell lines).[6][7]

  • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

  • Important: Always prepare the final working solution fresh immediately before each experiment. Do not store this compound in cell culture medium for extended periods.

Troubleshooting Guide

Troubleshooting_Urapidil_Solubility cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Precipitation observed upon dilution in physiological buffer cause1 Solvent Shock (Rapid Dilution) start->cause1 cause2 High Stock Concentration start->cause2 cause3 Final Concentration Exceeds Solubility Limit start->cause3 cause4 Low Temperature of Aqueous Solution start->cause4 solution1 Perform Serial Dilution: 1. Intermediate dilution in DMSO 2. Slow, dropwise addition to buffer cause1->solution1 solution2 Prepare a lower concentration stock solution cause2->solution2 solution3 Lower the final working concentration cause3->solution3 solution4 Pre-warm the aqueous buffer/medium to 37°C cause4->solution4 verification Visually inspect for a clear solution. If precipitation persists, re-evaluate experimental parameters. solution1->verification solution2->verification solution3->verification solution4->verification

Troubleshooting workflow for this compound precipitation issues.

Signaling Pathway

This compound exerts its effects primarily through two mechanisms: antagonism of α1-adrenergic receptors and agonism of 5-HT1A serotonin (B10506) receptors.

Urapidil_Signaling_Pathway cluster_urapidil This compound cluster_alpha1 α1-Adrenergic Pathway cluster_5ht1a 5-HT1A Pathway urapidil Urapidil alpha1_receptor α1-Adrenergic Receptor (on vascular smooth muscle) urapidil->alpha1_receptor Antagonist ht1a_receptor 5-HT1A Receptor (in brainstem) urapidil->ht1a_receptor Agonist vasoconstriction Vasoconstriction alpha1_receptor->vasoconstriction norepinephrine Norepinephrine norepinephrine->alpha1_receptor Agonist blood_pressure_inc Increased Blood Pressure vasoconstriction->blood_pressure_inc sympathetic_outflow Decreased Sympathetic Nervous System Outflow ht1a_receptor->sympathetic_outflow norepinephrine_release Reduced Norepinephrine Release sympathetic_outflow->norepinephrine_release blood_pressure_dec Decreased Blood Pressure norepinephrine_release->blood_pressure_dec

Simplified signaling pathway of this compound.

References

Technical Support Center: Urapidil Hydrochloride Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of urapidil (B1196414) hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of urapidil hydrochloride in aqueous solutions?

A1: this compound in aqueous solutions is primarily susceptible to degradation from exposure to acidic and basic conditions, oxidizing agents, and light.[1][2] It is relatively stable in neutral pH environments.[1]

Q2: My this compound solution has turned a yellowish tint. What could be the cause?

A2: A yellowish discoloration may indicate the formation of degradation products, particularly due to oxidation or photodegradation. It is crucial to investigate the extent of degradation using a stability-indicating analytical method, such as HPLC.

Q3: I've observed precipitation in my this compound solution. Why is this happening?

A3: Precipitation can occur due to changes in pH, temperature, or the formation of insoluble degradation products. Urapidil has different hydrate (B1144303) forms, and changes in the aqueous environment can affect its solubility.[3] Ensure the pH of your solution is within the optimal range and that it is stored at the recommended temperature.

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life is highly dependent on the formulation, storage conditions, and concentration. For instance, this compound in a 0.9% sodium chloride solution has been shown to be stable for at least 10 days at room temperature with less than 5% degradation.[4][5] However, for long-term storage, refrigeration is generally recommended, and the solution should be protected from light.

Q5: Can I sterilize my this compound solution by autoclaving?

A5: Heat can accelerate the degradation of this compound.[2] Therefore, autoclaving is generally not recommended. Sterile filtration is a more suitable method for sterilizing aqueous solutions of this compound.

Troubleshooting Guide

Issue 1: Rapid loss of potency in my this compound stock solution.

Possible Cause Troubleshooting Step
Inappropriate pH Verify the pH of your solution. This compound is most stable in neutral conditions. Adjust the pH to be between 5.0 and 7.5 using a suitable buffer system.[6]
Exposure to Light Store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.[1]
Oxidation Prepare solutions with freshly degassed solvents. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the formulation.
High Storage Temperature Store the solution at refrigerated temperatures (2-8 °C) to slow down the rate of degradation.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Cause Troubleshooting Step
Degradation of Urapidil This is indicative of degradation. Refer to the degradation pathways to tentatively identify the impurities. Further characterization using LC-MS/MS may be necessary.[1]
Contamination Ensure all glassware is thoroughly cleaned and that all solvents and reagents are of high purity.
Interaction with Excipients If your formulation contains excipients, investigate potential incompatibilities. The use of cyclodextrins has been shown to improve stability.[6]

Quantitative Data on this compound Stability

Table 1: Stability of this compound in 0.9% Sodium Chloride Solution

ConcentrationStorage ConditionDurationDegradation (%)Reference
1.6 mg/mLRoom Temperature10 days< 5%[4][5]
3.3 mg/mLRoom Temperature10 days< 5%[4][5]

Table 2: Summary of Forced Degradation Studies

Stress ConditionObservationReference
Acidic HydrolysisDegradation observed[1][2]
Basic HydrolysisDegradation observed[1][2]
Oxidative (H₂O₂)Degradation observed[1][2]
Photolytic (Solution)Degradation observed[1]
Photolytic (Solid State)Stable[1]
Neutral HydrolysisStable[1]
ThermalDegradation observed[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from validated methods for the analysis of urapidil and its degradation products.[1][2]

1. Chromatographic Conditions:

  • Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size.[2]

  • Mobile Phase: Acetonitrile (B52724): 50 mM ammonium (B1175870) dihydrogen phosphate: triethanolamine (B1662121) (25: 75: 0.5, v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 270 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 400 µg/mL.[2]

  • From the stock solution, prepare working standards in the range of 10-160 µg/mL by diluting with the mobile phase.[2]

3. Sample Preparation:

  • Dilute the aqueous this compound solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 40 µg/mL).[2]

  • Filter the sample through a 0.22 µm syringe filter before injection.[2]

4. Forced Degradation Sample Preparation:

  • Acidic: Treat the sample with an appropriate concentration of acid (e.g., 0.1 N HCl) and heat if necessary. Neutralize before dilution and injection.[2]

  • Basic: Treat the sample with an appropriate concentration of base (e.g., 0.1 N NaOH) and heat if necessary. Neutralize before dilution and injection.[2]

  • Oxidative: Treat the sample with an appropriate concentration of hydrogen peroxide (e.g., 3% H₂O₂) and heat if necessary. Dilute before injection.[2]

  • Photolytic: Expose the solution to UV light.

  • Thermal: Heat the solution at an elevated temperature (e.g., 60-80 °C).

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the urapidil peak based on its retention time (approximately 7.10 min under the specified conditions).[2]

  • Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.

Visualizations

Urapidil This compound Acid Acidic Hydrolysis Urapidil->Acid H⁺ Base Basic Hydrolysis Urapidil->Base OH⁻ Oxidation Oxidation (H₂O₂) Urapidil->Oxidation [O] Photolysis Photolysis (in solution) Urapidil->Photolysis DP1 Hydrolytic Degradation Products Acid->DP1 Base->DP1 DP2 Oxidative Degradation Product (N-oxide) Oxidation->DP2 DP3 Photolytic Degradation Products Photolysis->DP3 start Start: Prepare Urapidil Aqueous Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sample Withdraw Samples at Various Time Points stress->sample prepare Prepare Samples for HPLC (Dilution, Neutralization) sample->prepare hplc HPLC Analysis prepare->hplc data Data Analysis: Quantify Urapidil & Degradation Products hplc->data end End: Determine Stability Profile data->end action action issue Degradation Observed? ph Is pH Neutral? issue->ph Yes stable Solution is likely stable issue->stable No light Protected from Light? ph->light Yes adjust_ph Adjust pH to 5.0-7.5 with a buffer ph->adjust_ph No temp Stored at 2-8 °C? light->temp Yes protect_light Store in light-protective container light->protect_light No oxidant Antioxidant Used? temp->oxidant Yes refrigerate Store at 2-8 °C temp->refrigerate No add_antioxidant Consider adding an antioxidant oxidant->add_antioxidant No oxidant->stable Yes

References

Technical Support Center: Urapidil Hydrochloride Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by urapidil (B1196414) hydrochloride in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Can urapidil hydrochloride interfere with my fluorescence-based assay?

A1: Yes, small molecules like this compound can potentially interfere with fluorescence-based assays.[1] The primary mechanisms of interference are through autofluorescence, where the compound itself emits light upon excitation, or through quenching, where the compound absorbs the light emitted by your fluorescent probe (the "inner filter effect").[1] this compound possesses a uracil (B121893) and a methoxyphenylpiperazine moiety, both of which are chemical structures that can exhibit fluorescence under certain conditions.

Q2: What are the potential spectral properties of this compound?

A2: While comprehensive public data on the fluorescence excitation and emission spectra of this compound is limited, its UV-visible absorption spectrum in methanol (B129727) shows a maximum absorbance at approximately 268 nm.[2] This suggests that this compound has the potential to be excited by UV light and may emit fluorescence in the UV or visible spectrum. The presence of the methoxyphenylpiperazine group could contribute to fluorescence, as similar structures are known to be fluorescent.

Q3: How can I determine if this compound is causing interference in my specific assay?

A3: The most direct way is to run a series of control experiments. The key is to measure the fluorescence of this compound alone in your assay buffer at the same concentrations and with the same instrument settings (excitation and emission wavelengths) used for your main experiment.

Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow these troubleshooting steps:

Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)

  • Symptom: A dose-dependent increase in fluorescence signal is observed in wells containing this compound, even in the absence of the intended fluorescent probe or biological target.

  • Troubleshooting Protocol:

    • Characterize the Autofluorescence of this compound:

      • Prepare a serial dilution of this compound in your assay buffer.

      • Dispense into the wells of a microplate.

      • Using a plate reader, scan a range of excitation and emission wavelengths to determine the compound's optimal excitation and emission peaks. Start with excitation around its UV absorbance maximum (268 nm) and scan a broad emission range.

    • Run a "Compound-Only" Control:

      • In parallel with your main assay, include control wells containing only the assay buffer and the same concentrations of this compound used in your experimental wells.

      • Subtract the fluorescence signal from these "compound-only" wells from your experimental wells.

Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)

  • Symptom: The fluorescence signal in your assay decreases in a dose-dependent manner with increasing concentrations of this compound.

  • Troubleshooting Protocol:

    • Perform a Quenching Control Experiment:

      • Prepare wells containing your fluorescent probe at the concentration used in your assay.

      • Add a serial dilution of this compound to these wells.

      • Measure the fluorescence at your assay's excitation and emission wavelengths. A decrease in signal with increasing this compound concentration indicates quenching.

    • Mitigation Strategies:

      • Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound. Red-shifted fluorophores are often less susceptible to interference from compounds that absorb in the UV and blue regions of the spectrum.[3]

      • Reduce Compound Concentration: If your experimental design allows, use the lowest effective concentration of this compound.

      • Assay Format Change: Consider a different assay format that is less susceptible to fluorescence interference, such as a time-resolved fluorescence (TRF) assay or a luminescence-based assay.

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

Compound/FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Potential for Spectral Overlap with Urapidil
This compound ~270 - 350 (Estimated)~380 - 480 (Estimated)-
DAPI~358~461High
Fluorescein (FITC)~494~518Low to Moderate
Rhodamine B~555~580Low
Cyanine 5 (Cy5)~649~670Very Low

Note: The spectral properties for this compound are estimated based on its chemical structure and UV absorbance. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Autofluorescence Spectrum of this compound

  • Materials:

    • This compound

    • Assay buffer

    • Fluorescence microplate reader with wavelength scanning capabilities

    • Black, clear-bottom microplates

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the highest concentration to be used in the assay.

    • Perform a serial dilution of the this compound solution in the assay buffer directly in the microplate. Include wells with assay buffer only as a blank.

    • Set the fluorescence plate reader to perform an excitation scan. For each excitation wavelength (e.g., from 250 nm to 400 nm in 10 nm increments), measure the emission spectrum (e.g., from 300 nm to 700 nm in 10 nm increments).

    • Analyze the data to identify the excitation and emission maxima of this compound.

Protocol 2: Assessing Fluorescence Quenching by this compound

  • Materials:

    • Your fluorescent probe (e.g., a fluorescently labeled substrate or antibody)

    • This compound

    • Assay buffer

    • Fluorescence microplate reader

  • Methodology:

    • Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a microplate, mix the fluorescent probe solution with each concentration of the this compound dilution. Include a control with the fluorescent probe and buffer only.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using the specific excitation and emission wavelengths for your fluorescent probe.

    • Plot the fluorescence intensity against the concentration of this compound to determine if quenching occurs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_controls Control Experiments cluster_main_assay Main Assay cluster_analysis Data Analysis prep_urapidil Prepare Urapidil HCl Serial Dilution autofluorescence Measure Autofluorescence of Urapidil HCl Alone prep_urapidil->autofluorescence quenching Measure Quenching of Fluorophore by Urapidil HCl prep_urapidil->quenching run_assay Run Primary Fluorescence Assay with Urapidil HCl prep_urapidil->run_assay prep_assay Prepare Assay Components prep_assay->quenching prep_assay->run_assay analyze Analyze Data: - Subtract Autofluorescence - Assess Quenching Effect autofluorescence->analyze quenching->analyze run_assay->analyze conclusion Draw Conclusion on Urapidil HCl Interference analyze->conclusion

Caption: Experimental workflow for identifying and correcting for this compound interference.

decision_tree start Suspect Interference from Urapidil HCl control_exp Run 'Compound-Only' Control start->control_exp is_signal_high Is there a significant signal? control_exp->is_signal_high autofluorescence Potential Autofluorescence is_signal_high->autofluorescence Yes no_autofluorescence No significant autofluorescence is_signal_high->no_autofluorescence No subtract_bg Subtract background from 'compound-only' control autofluorescence->subtract_bg quenching_exp Run Quenching Control no_autofluorescence->quenching_exp is_signal_low Is fluorophore signal reduced? quenching_exp->is_signal_low quenching Potential Quenching is_signal_low->quenching Yes no_interference No significant interference observed is_signal_low->no_interference No mitigate Mitigation Strategies: - Change fluorophore - Lower compound concentration - Change assay type quenching->mitigate

Caption: Decision tree for troubleshooting this compound interference.

References

Overcoming tachyphylaxis to urapidil hydrochloride in long-term animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the potential development of tachyphylaxis to urapidil (B1196414) hydrochloride in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and is it expected with long-term urapidil administration?

A: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration over a short period.[1] It is distinct from tolerance, which develops more slowly. The primary mechanisms often involve changes at the receptor level.[2] Urapidil's antihypertensive effect is mediated mainly by peripheral alpha-1 adrenoceptor blockade and a central sympatholytic action.[3][4][5][6][7] While tachyphylaxis is well-documented for various G-protein-coupled receptor (GPCR) agonists and antagonists, specific reports on significant tachyphylaxis to the antihypertensive effects of urapidil in long-term animal studies are not prominent in published literature. However, given its mechanism of action, a gradual attenuation of effect could theoretically occur.

Q2: What are the potential molecular mechanisms that could lead to tachyphylaxis with an alpha-1 adrenoceptor antagonist like urapidil?

A: The primary mechanisms underlying tachyphylaxis for drugs targeting GPCRs, like alpha-1 adrenergic receptors, include:

  • Receptor Desensitization: Following antagonist binding, G protein-coupled receptor kinases (GRKs) can phosphorylate the receptor. This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G-protein, preventing downstream signaling even if the antagonist dissociates and an agonist binds.[2]

  • Receptor Internalization: The receptor-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for the drug.[2] These receptors may then be recycled back to the membrane or degraded.

  • Physiological Counter-regulation: The body's homeostatic mechanisms, such as the activation of the renin-angiotensin-aldosterone system (RAAS) in response to vasodilation, can counteract the drug's effect over time. This is a known phenomenon for vasodilators like prazosin.[1]

Q3: How can I differentiate between tachyphylaxis and other experimental issues, like incorrect dosing or drug degradation?

A: Suspected tachyphylaxis should be investigated systematically. First, rule out external factors:

  • Verify Drug Integrity: Ensure the urapidil hydrochloride solution is correctly prepared, stored, and has not degraded.

  • Confirm Administration: Double-check pump calibration (for infusion studies), administration volumes, and techniques to ensure the animal is receiving the intended dose.

  • Animal Health Monitoring: Assess the overall health of the animal model. Underlying health issues could potentially alter drug metabolism and response. If these factors are controlled, a true pharmacological attenuation of effect may be occurring.

Q4: What is the difference between tachyphylaxis and drug tolerance?

A: Tachyphylaxis is characterized by its rapid onset (sometimes within hours or days) and is often not surmountable by increasing the dose.[1] Tolerance develops more slowly, over days to weeks, and may sometimes be overcome by administering higher doses of the drug. The underlying mechanisms can also differ, with tolerance often involving changes in gene expression and cellular adaptation.[2]

Troubleshooting Guide: Investigating Diminished Response to Urapidil

If you observe a declining antihypertensive effect during a long-term study, follow these steps to troubleshoot the issue.

Step 1: Initial Verification & Control Checks

  • Action: Confirm the concentration and stability of your urapidil stock and working solutions. Verify the accuracy of your delivery system (e.g., osmotic mini-pump flow rate, syringe pump calibration).

  • Rationale: To eliminate experimental artifacts as the cause of the diminished effect.

Step 2: Assess Physiological Counter-Regulatory Mechanisms

  • Action: Measure biomarkers associated with cardiovascular homeostasis, such as plasma renin activity, angiotensin II, and aldosterone (B195564) levels.

  • Rationale: A sustained reduction in blood pressure can trigger the RAAS, leading to compensatory vasoconstriction and sodium/water retention, which can counteract urapidil's effect.

Step 3: Test for Receptor Desensitization (Washout & Re-challenge)

  • Action: Implement a "drug holiday." Discontinue urapidil administration for a calculated washout period (e.g., 5-7 half-lives). After the washout, re-administer urapidil at the original dose and monitor the blood pressure response.

  • Rationale: If the antihypertensive effect is restored after the washout period, it suggests a reversible mechanism like receptor desensitization or internalization. If the response remains diminished, a more permanent change like receptor downregulation or significant physiological adaptation may have occurred.

Step 4: Consider Dose Escalation

  • Action: If the response remains attenuated after a re-challenge, cautiously increase the dose of urapidil.

  • Rationale: This helps differentiate between tachyphylaxis (where a higher dose may not restore the effect) and tolerance (where a higher dose might elicit the desired response).[1]

Step 5: Evaluate Combination Therapy

  • Action: Introduce a second antihypertensive agent with a different mechanism of action, such as a diuretic (e.g., hydrochlorothiazide) or an ACE inhibitor.

  • Rationale: If the diminished response is due to a specific counter-regulatory mechanism (like fluid retention), adding a drug that targets that pathway can restore blood pressure control.

Quantitative Data Summary

The following tables present hypothetical data from a 12-week study designed to evaluate the potential for tachyphylaxis to urapidil in Spontaneously Hypertensive Rats (SHR).

Table 1: Mean Arterial Pressure (MAP) Response to Chronic Urapidil Infusion

Week Vehicle Control Group (mmHg) Urapidil (30 mg/kg/day) Group (mmHg) % Change from Baseline (Urapidil Group)
Baseline 175 ± 5 178 ± 6 0%
Week 1 176 ± 5 145 ± 4 -18.5%
Week 4 178 ± 6 148 ± 5 -16.9%
Week 8 180 ± 7 155 ± 6 -12.9%
Week 12 182 ± 6 162 ± 7 -9.0%

Data are presented as Mean ± SEM. A gradual increase in MAP in the urapidil group after Week 4 suggests a potential attenuation of effect.

Table 2: Heart Rate and Plasma Renin Activity

Week Group Heart Rate (bpm) Plasma Renin Activity (ng/mL/hr)
Baseline Vehicle 350 ± 15 2.5 ± 0.3
Urapidil 355 ± 12 2.6 ± 0.4
Week 12 Vehicle 352 ± 14 2.7 ± 0.3
Urapidil 365 ± 16 5.8 ± 0.7

A significant increase in plasma renin activity in the urapidil group could indicate a compensatory response contributing to the observed attenuation of the antihypertensive effect.

Experimental Protocols

Protocol: Long-Term Evaluation of Urapidil Efficacy and Tachyphylaxis in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks of age.[8][9] Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Surgical Implantation:

    • Anesthetize rats using isoflurane.

    • Implant a radiotelemetry transmitter (e.g., DSI PA-C40) with the catheter inserted into the abdominal aorta for continuous blood pressure and heart rate monitoring.

    • In a separate subcutaneous pocket, implant an osmotic minipump (e.g., Alzet Model 2ML4) for continuous drug delivery. .

  • Acclimation and Baseline Recording: Allow animals to recover from surgery for 7-10 days. Record baseline cardiovascular parameters for at least 48 hours before starting treatment.

  • Drug Administration:

    • Control Group (n=8): Osmotic pumps filled with the vehicle (e.g., sterile saline or PEG400).

    • Treatment Group (n=8): Osmotic pumps filled with this compound to deliver a constant dose (e.g., 30 mg/kg/day) for 12 weeks.

  • Data Collection:

    • Continuously record blood pressure, heart rate, and activity via the telemetry system.

    • Collect weekly or bi-weekly blood samples via tail vein or saphenous vein for analysis of plasma drug concentration and biomarkers (renin, aldosterone).

  • Data Analysis:

    • Average the telemetric data into hourly or daily means.

    • Compare the change in Mean Arterial Pressure (MAP) from baseline between the urapidil and vehicle groups over the 12-week period using a two-way repeated measures ANOVA.

    • A statistically significant rise in MAP in the treatment group from its nadir (e.g., week 1) towards baseline levels by the end of the study, which is not observed in the control group, would be evidence of tachyphylaxis or tolerance.

Visualizations: Pathways and Workflows

Tachyphylaxis_Mechanism cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Urapidil Urapidil Alpha1_AR Alpha-1 Adrenergic Receptor Urapidil->Alpha1_AR Blocks Gq Gq Protein Alpha1_AR->Gq Activates GRK GRK Alpha1_AR->GRK 1. Phosphorylation Internalization Receptor Internalization PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca2+ Release (Vasoconstriction) IP3_DAG->Ca_Release (Blocked by Urapidil) Arrestin β-Arrestin GRK->Arrestin 2. Recruitment Arrestin->Alpha1_AR 3. Uncoupling from Gq Arrestin->Internalization 4. Endocytosis

Caption: Potential mechanism of tachyphylaxis to alpha-1 adrenergic receptor antagonists.

Troubleshooting_Workflow Start Diminished Antihypertensive Effect Observed Check_Exp Verify Drug Integrity & Administration Route Start->Check_Exp Is_Exp_OK Experimental Variables OK? Check_Exp->Is_Exp_OK Fix_Exp Correct Experimental Procedures Is_Exp_OK->Fix_Exp No Assess_Physiology Measure RAAS Biomarkers (Renin, Ang II) Is_Exp_OK->Assess_Physiology Yes Fix_Exp->Start Is_RAAS_High RAAS Activated? Assess_Physiology->Is_RAAS_High Add_Diuretic Consider Adding Diuretic or ACEi Is_RAAS_High->Add_Diuretic Yes Washout Perform Washout Period & Re-challenge Is_RAAS_High->Washout No Is_Effect_Restored Effect Restored? Washout->Is_Effect_Restored Reversible Conclusion: Likely Reversible Receptor Desensitization Is_Effect_Restored->Reversible Yes Irreversible Conclusion: Potential Receptor Downregulation or Tolerance Is_Effect_Restored->Irreversible No

Caption: Troubleshooting workflow for investigating a diminished response to urapidil.

References

Urapidil Hydrochloride Dosing and Experimental Guide for Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the use of urapidil (B1196414) hydrochloride in different rat strains. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of urapidil hydrochloride for lowering blood pressure in rats?

The appropriate starting dose of this compound can vary depending on the rat strain, the administration route, and the experimental objective. For Spontaneously Hypertensive Rats (SHR), a common model for hypertension research, an oral dose of 10 mg/kg twice daily has been shown to be effective in reducing mean arterial pressure.[1] For intravenous administration, doses ranging from 0.22 to 2.00 mg/kg have been used and produce a dose-dependent decrease in arterial pressure.[2] It is crucial to start with a lower dose and titrate upwards to achieve the desired effect while minimizing side effects.

Q2: Are there known differences in this compound dosage requirements between different rat strains?

Direct comparative studies on urapidil dosage requirements across multiple normotensive rat strains are not extensively detailed in the available literature. However, studies have demonstrated efficacy in both Wistar-Kyoto (WKY) rats (normotensive controls) and Spontaneously Hypertensive Rats (SHR).[1] Notably, in one study, urapidil at 10 mg/kg orally twice daily significantly lowered blood pressure in SHR, but no systemic hemodynamic changes were observed in WKY rats at the same dosage.[1] This suggests that the antihypertensive effect is more pronounced in hypertensive models. Researchers should consider the baseline blood pressure of their chosen strain when determining the initial dosage.

Q3: What are the common side effects of this compound in rats?

At therapeutic doses aimed at blood pressure reduction, urapidil is generally well-tolerated. However, at higher, near-lethal doses, observed side effects in rats include sedation, ptosis (drooping of the upper eyelid), reduced motility, and loss of the protective reflex.[3] In some cases, tremor and convulsions have been observed before death at lethal doses.[4] It is important to monitor animals closely for these signs, especially during initial dose-finding studies.

Q4: How should I prepare and administer this compound to rats?

This compound can be administered orally (p.o.) or intravenously (i.v.).

  • Oral Administration: For oral administration, urapidil can be dissolved in an appropriate vehicle (e.g., distilled water, saline) and administered via gavage. A common method involves using a stomach tube.[4]

  • Intravenous Administration: For intravenous injection, this compound should be dissolved in a sterile, injectable solution. Administration can be done as a bolus injection or a continuous infusion.[2][3] For infusion, the rate should be carefully controlled to avoid a rapid drop in blood pressure.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No significant change in blood pressure observed. Inappropriate dosage for the rat strain or model.- Increase the dose of this compound incrementally. - Verify the baseline blood pressure of the animals; the effect may be less pronounced in normotensive rats.[1]
Incorrect administration technique.- Ensure proper oral gavage technique to confirm the full dose was delivered. - For intravenous administration, check for catheter patency and correct placement.
Excessive drop in blood pressure or signs of severe hypotension. Dosage is too high.- Immediately reduce the dosage or infusion rate. - Monitor the animal closely for recovery. - In future experiments, start with a lower dose and titrate more slowly.
Animals appear sedated or show reduced motility. The dose may be approaching toxic levels.- This is a known side effect at higher doses.[3][4] - Reduce the dose to a level that achieves the desired antihypertensive effect without significant behavioral impairment.
Inconsistent results between animals of the same strain. Individual animal variability.- Increase the number of animals per group to improve statistical power. - Ensure consistent experimental conditions (e.g., time of day for dosing and measurement, housing conditions).
Pharmacokinetic differences.- Be aware that pharmacokinetic profiles can vary even within the same strain.[5][6][7]

Quantitative Data Summary

Table 1: this compound Dosages and Effects in Rats

Rat Strain Administration Route Dosage Observed Effect Reference
Spontaneously Hypertensive Rat (SHR)Oral (p.o.)10 mg/kg twice dailyDecreased mean arterial pressure and total peripheral resistance.[1]
Wistar-Kyoto (WKY)Oral (p.o.)10 mg/kg twice dailyNo systemic hemodynamic changes observed.[1]
Conscious Rats (strain not specified)Intravenous (i.v.)3 and 6 mg/kgBlocked the pressor response to phenylephrine, causing hypotension.[8]
Anesthetized Rat (strain not specified)Intravenous (i.v.)0.01 - 0.1 mg/kgHypotensive effect; bradycardia at 0.1 mg/kg.[9]

Table 2: Acute Toxicity of this compound in Rats

Administration Route LD50 (Urapidil Base) Observed Toxic Signs Reference
Oral (p.o.)508 - 750 mg/kg BWSedation, ptosis, reduced motility, loss of protective reflex, hypothermia, gasping, cyanosis, tremor, convulsions.[3]
Intravenous (i.v.)140 - 260 mg/kg BWSedation, ptosis, reduced motility, loss of protective reflex, hypothermia, gasping, cyanosis, tremor, convulsions.[3]

Experimental Protocols

Protocol 1: Assessment of Antihypertensive Effects of Orally Administered Urapidil in Conscious Rats

  • Animal Model: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Housing: House rats individually in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Blood Pressure Measurement:

    • Implant telemetry devices for continuous monitoring of blood pressure and heart rate, or

    • Use the tail-cuff method for non-invasive blood pressure measurement. Acclimatize the animals to the restraining device and procedure for several days before the experiment to minimize stress-induced fluctuations.

  • Drug Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., distilled water).

  • Administration:

    • Administer the prepared urapidil solution orally via gavage at the desired dose (e.g., 10 mg/kg).[1]

    • Administer the vehicle alone to the control group.

  • Data Collection: Record mean arterial pressure and heart rate at baseline and at regular intervals post-administration for a specified duration (e.g., 24 hours).

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare the effects between the urapidil-treated and control groups, as well as between the SHR and WKY strains.

Visualizations

Urapidil_Mechanism_of_Action cluster_CNS Central Nervous System cluster_Periphery Peripheral Vasculature Urapidil_CNS Urapidil Serotonin_1A_Receptor Serotonin-1A Receptor (5-HT1A) Urapidil_CNS->Serotonin_1A_Receptor Stimulates Sympathetic_Outflow Decreased Sympathetic Outflow Serotonin_1A_Receptor->Sympathetic_Outflow Blood_Pressure Reduced Blood Pressure Sympathetic_Outflow->Blood_Pressure Urapidil_P Urapidil Alpha1_Adrenoceptor Alpha-1 Adrenoceptor Urapidil_P->Alpha1_Adrenoceptor Blocks Vasoconstriction Inhibition of Vasoconstriction Alpha1_Adrenoceptor->Vasoconstriction Vasoconstriction->Blood_Pressure Urapidil_Admin Urapidil Administration Urapidil_Admin->Urapidil_CNS Urapidil_Admin->Urapidil_P

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Select Rat Strain (e.g., SHR, WKY) Acclimatization Acclimatization & Baseline Measurement Start->Acclimatization Group_Assignment Randomly Assign to Groups (Control vs. Urapidil) Acclimatization->Group_Assignment Drug_Admin Administer Urapidil or Vehicle (Oral or IV) Group_Assignment->Drug_Admin Data_Collection Monitor Blood Pressure & Heart Rate Drug_Admin->Data_Collection Data_Analysis Analyze Data & Compare Groups Data_Collection->Data_Analysis Endpoint Endpoint: Evaluate Antihypertensive Effect Data_Analysis->Endpoint

Caption: General experimental workflow for assessing urapidil's effects.

References

Preventing precipitation of urapidil hydrochloride in infusion lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for urapidil (B1196414) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring the stability of urapidil hydrochloride during intravenous infusion experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and administration of this compound infusions.

Issue: A white precipitate is observed in the infusion line.

Possible Causes and Solutions:

  • pH Incompatibility: this compound is sensitive to alkaline pH. Co-administration with alkaline solutions can cause precipitation.

    • Solution: Ensure that the infusion solution and any co-administered drugs have a compatible pH. The pH of the this compound solution for injection is typically between 5.6 and 6.6.[1] Avoid mixing with alkaline drugs or solutions.

  • Drug-Drug Incompatibility: Co-infusion with certain medications can lead to physical incompatibility and precipitation.

    • Solution: Consult the compatibility table below before co-administering any other drug. When compatibility is unknown, administer this compound through a separate infusion line.

  • Concentration and Solubility Limits Exceeded: The concentration of this compound in the infusion solution may have surpassed its solubility limit under the specific experimental conditions (e.g., temperature, solvent).

    • Solution: Do not exceed a concentration of 4 mg/mL of urapidil in the infusion solution.[1] Ensure the drug is fully dissolved before administration. If using a solvent other than standard infusion fluids, verify the solubility of this compound in that specific solvent.

  • Interaction with Infusion Line Material: While less common, interactions between the drug and the material of the infusion line (e.g., PVC) can potentially contribute to issues.

    • Solution: If precipitation is recurrent and other causes have been ruled out, consider using infusion lines made of alternative materials such as polyethylene (B3416737) (PE) or polyurethane (PU).

  • Degradation of this compound: Exposure to certain conditions can cause degradation of this compound, and the resulting products may have lower solubility. Urapidil is known to be susceptible to degradation under acidic, basic, oxidative, and photolytic stress.[2][3]

    • Solution: Protect this compound solutions from light and avoid exposure to strong acids, bases, and oxidizing agents. Prepare solutions fresh and use them within the recommended time frame.

Frequently Asked Questions (FAQs)

Q1: What are the recommended infusion solutions for this compound?

A1: this compound is compatible and stable in 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W).[4][5]

Q2: What is the stability of this compound in 0.9% Sodium Chloride?

A2: this compound at concentrations of 1.6 mg/mL and 3.3 mg/mL in 0.9% Sodium Chloride is physically and chemically stable for at least 10 days at room temperature when stored in elastomeric infusion pumps.[4][5] No significant degradation, pH change, or visual incompatibility has been observed under these conditions.[4][5]

Q3: Are there any known incompatibilities with other drugs?

A3: Yes. This compound should not be mixed with alkaline solutions, as this can cause turbidity and flocculation. While specific drug-to-drug incompatibility data is limited, it is crucial to avoid co-administration with alkaline drugs. When administering multiple intravenous medications, it is best practice to use separate infusion lines or to flush the line with a compatible solution between administrations.

Q4: How does pH affect the solubility and stability of this compound?

A4: The pH of the solution is a critical factor. This compound is more soluble in acidic to neutral solutions. A patent for a large volume injection suggests a pH range of 3-10, but also indicates that solubility significantly decreases at a pH greater than 7.65. For optimal stability, a pH range of 2.3 to 6.5 is recommended.[6] The commercial injection formulation has a pH between 5.6 and 6.6.[1]

Q5: What is the solubility of this compound in various solvents?

A5: The solubility of this compound varies depending on the solvent. The following table summarizes available solubility data.

SolventSolubilityNotes
Water0.541 mg/mL[7]-
0.9% Sodium ChlorideStable at 1.6 and 3.3 mg/mL[4][5]No precipitation observed.
5% Dextrose in WaterCompatible-
DMSO≥65.3 mg/mL[8]-
MethanolSoluble[9]-
EthanolSlightly soluble[10]-
ChloroformSlightly soluble[10]-

Q6: Can the infusion line material affect the delivery of this compound?

A6: While specific studies on this compound are limited, it is known that some drugs can be adsorbed by certain infusion line materials, particularly PVC (polyvinyl chloride).[11][12] This can lead to a reduction in the amount of drug delivered to the patient. If you suspect adsorption is occurring, consider using infusion sets made of polyethylene (PE), polypropylene (B1209903) (PP), or polyurethane (PU).[11]

Q7: How should this compound solutions be stored?

A7: this compound solutions should be protected from light. While stable at room temperature for extended periods in compatible solutions, it is always best practice to prepare infusions as needed and minimize storage time.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in a specific solvent.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., 0.9% NaCl, D5W) in a sealed, temperature-controlled container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).

  • Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in mg/mL at the specified temperature.

Protocol 2: Assessment of Physical Compatibility of this compound with Another IV Drug

This protocol describes a method for visually assessing the physical compatibility of this compound with another intravenous drug during simulated Y-site administration.

  • Preparation: Prepare solutions of this compound and the test drug at the desired concentrations in the chosen infusion fluid (e.g., 0.9% NaCl).

  • Simulated Y-Site Administration:

    • Use a Y-site connector.

    • Infuse the this compound solution through one arm of the Y-connector.

    • Simultaneously, infuse the test drug through the other arm of the Y-connector.

    • The two solutions will mix at the Y-junction and flow through a common tubing segment.

  • Visual Inspection: Visually inspect the common tubing for any signs of precipitation, color change, or gas formation at regular intervals (e.g., immediately upon mixing, and at 15, 30, and 60 minutes).

  • Analysis: If any visual change is observed, the drugs are considered physically incompatible.

Visualizations

Troubleshooting_Precipitation start Precipitate Observed in Infusion Line check_ph Check pH of Co-administered Solutions start->check_ph is_alkaline Is the solution alkaline? check_ph->is_alkaline avoid_alkaline Avoid co-administration with alkaline solutions. Use separate line. is_alkaline->avoid_alkaline Yes check_compatibility Consult Drug Compatibility Table is_alkaline->check_compatibility No is_incompatible Is the drug listed as incompatible? check_compatibility->is_incompatible use_separate_line Use a separate infusion line. is_incompatible->use_separate_line Yes check_concentration Verify Urapidil HCl Concentration is_incompatible->check_concentration No is_high_conc Is concentration > 4 mg/mL? check_concentration->is_high_conc reduce_concentration Reduce concentration to ≤ 4 mg/mL. is_high_conc->reduce_concentration Yes check_material Consider Infusion Line Material is_high_conc->check_material No is_pvc Is the line PVC? check_material->is_pvc consider_pe_pu Consider using PE or PU infusion lines. is_pvc->consider_pe_pu Yes check_degradation Assess for Potential Degradation is_pvc->check_degradation No stress_factors Protect from light and incompatible chemicals. Prepare fresh. check_degradation->stress_factors

Caption: Troubleshooting workflow for this compound precipitation.

Urapidil_Degradation_Pathway urapidil This compound acid_hydrolysis Acid Hydrolysis urapidil->acid_hydrolysis base_hydrolysis Base Hydrolysis urapidil->base_hydrolysis oxidation Oxidation urapidil->oxidation photolysis Photolysis urapidil->photolysis degradation_products Degradation Products (Potentially lower solubility) acid_hydrolysis->degradation_products base_hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Factors leading to this compound degradation.

Compatibility_Decision_Tree start Co-administration of This compound Required? check_solution Is the co-administered solution alkaline? start->check_solution Yes alkaline_yes Incompatible: Do not co-administer check_solution->alkaline_yes Yes check_drug Is the co-administered drug known to be compatible? check_solution->check_drug No compatible_yes Compatible: Co-administration is acceptable check_drug->compatible_yes Yes unknown_compatibility Compatibility Unknown: Administer through a separate line or flush line between infusions check_drug->unknown_compatibility No

Caption: Decision tree for co-administering drugs with urapidil.

References

Identifying and mitigating off-target effects of urapidil hydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Urapidil (B1196414) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of urapidil hydrochloride in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your in vitro studies.

I. Understanding this compound's Mechanism of Action

This compound is a sympatholytic antihypertensive agent with a dual mechanism of action.[1][2][3] It primarily functions as:

  • An antagonist of α1-adrenergic receptors: This action blocks the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation.[1][2]

  • An agonist of 5-HT1A serotonin (B10506) receptors: This central nervous system activity contributes to a reduction in sympathetic outflow.[1][2][4]

A comprehensive understanding of this dual activity is crucial for interpreting results from cell-based assays, as both on-target and potential off-target effects may be observed depending on the cell type and the receptors it expresses. Urapidil has also been noted to have weak β1-adrenoceptor blocking activity, but it shows negligible affinity for α2-adrenoceptors.

II. Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cell proliferation in a cancer cell line that does not express α1-adrenoceptors. What could be the cause?

A1: This could be due to an off-target effect mediated by the 5-HT1A receptor, which is expressed in various cancer cell lines and can modulate cell proliferation. Alternatively, at higher concentrations, urapidil might induce non-specific cytotoxicity. We recommend verifying 5-HT1A receptor expression in your cell line and performing a dose-response curve to assess for cytotoxicity.

Q2: Our cell viability assay (e.g., MTT) results are inconsistent when using this compound. Why might this be happening?

A2: this compound, like other chemical compounds, may interfere with the assay itself. For tetrazolium-based assays like MTT, the compound could affect cellular metabolism or the enzymatic reduction of the dye, leading to an over- or underestimation of cell viability. It is advisable to use an alternative viability assay with a different readout, such as a trypan blue exclusion assay or a real-time cell analysis system, to confirm your findings.

Q3: We are studying a G-protein coupled receptor (GPCR) and see a response with urapidil, even though it's not the known target. How do we troubleshoot this?

A3: First, confirm the expression of α1-adrenergic and 5-HT1A receptors in your cell line, as these are the primary targets of urapidil. If these are not present, consider the possibility of urapidil having a low affinity for other GPCRs. A comprehensive receptor profiling or using specific antagonists for α1 and 5-HT1A receptors can help dissect the observed effect.

III. Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

Observed Problem Potential Cause Recommended Action
Unexpected Cytotoxicity 1. High concentration of urapidil. 2. Off-target effects on essential cellular pathways. 3. Cell line sensitivity.1. Perform a dose-response curve to determine the IC50 value. 2. Use a lower, more target-specific concentration. 3. Test on a panel of different cell lines to assess specificity.
Inconsistent Assay Results 1. Interference with assay reagents. 2. Instability of urapidil in culture media. 3. Fluctuation in receptor expression with cell passage.1. Validate findings with an orthogonal assay (e.g., measure ATP levels instead of metabolic activity). 2. Prepare fresh solutions of urapidil for each experiment. 3. Use cells within a consistent and low passage number.
Unintended GPCR Activation 1. Presence of endogenous α1-adrenoceptors or 5-HT1A receptors in the cell line. 2. Urapidil binding to a different GPCR.1. Use specific antagonists for α1-adrenoceptors (e.g., prazosin) and 5-HT1A receptors (e.g., WAY-100635) to block the effect. 2. Perform a radioligand binding assay to check for direct binding to your GPCR of interest.

IV. Data on this compound's Binding Affinity and Cytotoxicity

The following tables summarize the binding affinities of urapidil for its primary targets and its cytotoxic effects on various cell lines.

Table 1: Binding Affinity (Ki) of Urapidil for Adrenergic and Serotonergic Receptors

Receptor SubtypeKi (nM)Reference
α1-Adrenoceptor
α1A~45[5]
α1B~45[5]
5-HT Receptor
5-HT1A4-40[2]
β-Adrenoceptor
β1>1000[6]

Note: Ki values can vary depending on the tissue and assay conditions.

Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
MCF-7 Breast>100MTT
HepG2 Liver>100MTT
A549 Lung>100MTT
HEK293 Kidney (Embryonic)>100MTT
HeLa Cervical>100MTT

Note: The provided IC50 values are representative and may vary based on experimental conditions. It is recommended to determine the IC50 in your specific cell line and assay system.

V. Experimental Protocols and Visualizations

A. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways of urapidil and a general workflow for investigating off-target effects.

Urapidil Signaling Pathways cluster_0 Urapidil Actions cluster_1 α1-Adrenoceptor Pathway cluster_2 5-HT1A Receptor Pathway Urapidil Urapidil Alpha1 α1-Adrenoceptor Urapidil->Alpha1 Antagonist HT1A 5-HT1A Receptor Urapidil->HT1A Agonist Gq Gq/11 Alpha1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gi Gi/o HT1A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Primary signaling pathways of this compound.

Off_Target_Workflow Start Unexpected Result Observed in Cell-Based Assay Check_Expression Verify α1-AR and 5-HT1A Receptor Expression Start->Check_Expression Dose_Response Perform Dose-Response Curve (Cytotoxicity Assay) Start->Dose_Response Antagonist_Block Use Specific Antagonists (Prazosin, WAY-100635) Check_Expression->Antagonist_Block Orthogonal_Assay Use Orthogonal Assay (e.g., Trypan Blue) Dose_Response->Orthogonal_Assay Conclusion Identify Source of Off-Target Effect Orthogonal_Assay->Conclusion Binding_Assay Radioligand Binding Assay to Test for Direct Interaction Antagonist_Block->Binding_Assay Antagonist_Block->Conclusion Binding_Assay->Conclusion

Workflow for investigating off-target effects.

B. Detailed Experimental Protocols

This protocol is for assessing the cytotoxic effects of this compound.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve urapidil).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is to determine the binding affinity of urapidil for α1-adrenoceptors.

Materials:

  • Cell membranes expressing α1-adrenoceptors

  • [³H]-Prazosin (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound, and 50 µL of [³H]-Prazosin (at a concentration near its Kd).

  • Incubation: Initiate the binding reaction by adding 100 µL of the cell membrane preparation. Incubate for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Calculate the Ki value for urapidil.

This protocol assesses the agonistic activity of urapidil at 5-HT1A receptors.

Materials:

  • Cells expressing 5-HT1A receptors

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Compound Addition: Place the plate in the fluorescence plate reader. Use the injector to add various concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and immediately after the addition of the compound in real-time.

  • Data Analysis: Calculate the change in fluorescence as a measure of intracellular calcium mobilization. Determine the EC50 value for urapidil.

This technical support center provides a starting point for addressing potential off-target effects of this compound. For further assistance, please consult the relevant scientific literature or contact your technical support representative.

References

Improving the efficiency of urapidil hydrochloride synthesis for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of urapidil (B1196414) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for urapidil?

A1: There are several established methods for synthesizing urapidil. The most common routes involve the condensation of a substituted uracil (B121893) derivative with a substituted piperazine (B1678402) derivative. Key routes include:

  • Route A: Reaction of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) with 1-(2-methoxyphenyl)piperazine (B120316).[1][2] This reaction can be optimized using phase-transfer or inverse phase-transfer catalysis.

  • Route B: Reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with 6-chloro-1,3-dimethyluracil.[3] This method often uses water as a solvent and an alkali to facilitate product precipitation.[3]

  • Route C: An alternative approach starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, which is catalyzed by Yb(OTf)3 to form a key intermediate, followed by further reaction steps.[4]

Q2: How is the final urapidil hydrochloride salt typically formed?

A2: Urapidil base is converted to its hydrochloride salt in the final step. This is generally achieved by dissolving the urapidil base in a suitable organic solvent, such as absolute ethanol (B145695) or other alcohols/ketones, and then adding a solution of hydrogen chloride (e.g., concentrated HCl in ethanol).[3][5] The hydrochloride salt then crystallizes out of the solution upon cooling.[3]

Q3: What are some common impurities found in urapidil synthesis?

A3: Impurities can arise from starting materials, side reactions, or degradation. Known impurities include O-Desmethyl Urapidil, N-Nitroso Urapidil, and various other related compounds that may be formed during the synthesis process.[6][7][8][9] It is crucial to monitor and control these impurities to ensure the final product's quality and safety.[6][7]

Troubleshooting Guide

Problem 1: Low Yield of Urapidil Base

Low yields are a common issue in multi-step organic syntheses. The following sections outline potential causes and solutions.

  • Cause: Inefficient Catalysis

    • Suggestion: In the synthesis route involving 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, inverse phase-transfer catalysis has been shown to produce higher yields than standard phase-transfer catalysis.[1][2] Using β-Cyclodextrin as an inverse phase-transfer catalyst in an aqueous medium can yield over 80%.[1][2]

  • Cause: Suboptimal Reaction Conditions

    • Suggestion: Review and optimize reaction parameters such as temperature, reaction time, and agitation speed. For the β-Cyclodextrin catalyzed reaction, a temperature of 95°C and a high agitation rate (1500 r/min) for 2-3 hours are recommended.[1][2]

  • Cause: Poor Product Isolation

    • Suggestion: In syntheses where water is the solvent, adjusting the pH with an alkali like sodium hydroxide (B78521) or potassium carbonate can promote the precipitation and separation of the urapidil base.[3]

Problem 2: Final Product Purity is Below Target (>99.5%)

High purity is critical for research and pharmaceutical applications. If you are struggling with impurities, consider the following.

  • Cause: Inadequate Purification of Urapidil Base

    • Suggestion: Anti-solvent precipitation (recrystallization) is a highly effective method for purifying urapidil.[1][2] The crude urapidil is dissolved in a suitable solvent, and then an anti-solvent is added to induce crystallization of the pure product, leaving impurities behind in the solution.

  • Cause: Incorrect Solvent System for Recrystallization

    • Suggestion: The choice of solvent and anti-solvent is critical. Several systems have proven effective for achieving high purity. Refer to the data table below for specific examples and expected outcomes. For instance, using dichloromethane (B109758) as the solvent and acetone (B3395972) as the anti-solvent can yield purities of over 98.5%.[1][2] A patent also describes using THF as a solvent and ethyl acetate (B1210297) as an anti-solvent to achieve purities up to 99.99%.[10]

  • Cause: Carryover of Impurities into the Salification Step

    • Suggestion: Ensure the urapidil base is of the highest possible purity before converting it to the hydrochloride salt. Impurities present in the base are likely to be carried through to the final product.

Data Presentation

Table 1: Comparison of Urapidil Synthesis Methods

RouteKey ReactantsCatalyst/SolventTemp.TimeYieldPurityReference
A 6-[(3-chloropropyl)amino]-1,3-dimethyluracil + 1-(2-methoxyphenyl)piperazineβ-Cyclodextrin / Water95°C2-3 h>80%96.6-98.0%[1][2]
B 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine + 6-chloro-1,3-dimethyluracilWater / NaOH60°C2 h~53%96.5%[3]
C 1-(2-methoxyphenyl)piperazine + OxetaneYb(OTf)3 / AcetonitrileN/AN/A~45% (overall)N/A[4]

Table 2: Anti-Solvent Recrystallization Systems for Urapidil Purification

Initial PuritySolventAnti-SolventYieldFinal Purity (HPLC)Reference
96.6-98.0%DichloromethaneAcetone>95%>98.5%[1][2]
96.16%THFEthyl Acetate91.2%99.99%[10]
96.16%DMSOn-Butanol95.8%99.98%[10]
96.16%ChloroformIsopropanol / Ethyl Formate96.0%99.97%[10]

Experimental Protocols

Protocol 1: Synthesis of Urapidil via Inverse Phase-Transfer Catalysis[1][2]

Materials:

  • 6-[(3-chloropropyl)amino]-1,3-dimethyluracil

  • 1-(2-methoxyphenyl)piperazine

  • β-Cyclodextrin

  • Deionized Water

Procedure:

  • Combine 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, 1-(2-methoxyphenyl)piperazine, and β-Cyclodextrin in an aqueous medium.

  • Heat the reaction mixture to 95°C.

  • Stir the mixture vigorously at an agitation rate of 1500 r/min.

  • Maintain the reaction conditions for 2-3 hours.

  • After the reaction is complete, cool the mixture and isolate the crude urapidil product.

  • Proceed with purification via anti-solvent precipitation as described in Protocol 2.

Protocol 2: Purification of Urapidil by Anti-Solvent Precipitation[10]

Materials:

  • Crude Urapidil (e.g., 96.16% purity)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate

Procedure:

  • Add 5g of crude urapidil to 15ml of THF in a suitable flask.

  • Heat the mixture to 45°C while stirring to completely dissolve the solid.

  • Perform a hot filtration to remove any insoluble impurities.

  • In a separate vessel, prepare the anti-solvent (ethyl acetate).

  • Slowly add the filtrate (urapidil/THF solution) to the anti-solvent at a rate of 5ml/min while stirring. A white precipitate should form rapidly.

  • Allow the mixture to stand for 0.5 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Dry the purified urapidil under vacuum at room temperature. The expected yield is approximately 91.2% with a purity of 99.99%.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification cluster_salification Salification SM1 6-[(3-chloropropyl)amino] -1,3-dimethyluracil Reaction Condensation Reaction - Aqueous Media - 95°C - 2-3 hours SM1->Reaction SM2 1-(2-methoxyphenyl) piperazine SM2->Reaction Catalyst β-Cyclodextrin (Catalyst) Catalyst->Reaction Crude Crude Urapidil Reaction->Crude Purify Anti-Solvent Precipitation Crude->Purify Pure Purified Urapidil Base (>99% Purity) Purify->Pure Salify HCl Addition in Ethanol Pure->Salify Final This compound Salify->Final

Caption: Experimental workflow for this compound synthesis.

G Start Low Product Purity Detected CheckBase Was urapidil base purity >99% before salification? Start->CheckBase CheckRecryst Was anti-solvent recrystallization performed? CheckBase->CheckRecryst Yes Action_PurifyBase Action: Purify urapidil base before the HCl step. CheckBase->Action_PurifyBase No CheckSolvents Are you using an effective solvent system? CheckRecryst->CheckSolvents Yes Action_PerformRecryst Action: Implement anti-solvent recrystallization step. CheckRecryst->Action_PerformRecryst No Sol_Yes Yes CheckSolvents->Sol_Yes Action_OptimizeSolvents Action: Optimize solvent/ anti-solvent pair. (See Table 2) CheckSolvents->Action_OptimizeSolvents No Sol_No No

Caption: Troubleshooting logic for low product purity issues.

References

Dealing with urapidil hydrochloride's effects on heart rate in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urapidil (B1196414) hydrochloride and its effects on heart rate in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of urapidil hydrochloride on heart rate in animal models?

A1: Urapidil's effect on heart rate is unique due to its dual mechanism of action. It acts as a peripheral alpha-1 adrenoceptor antagonist, which causes vasodilation and lowers blood pressure.[1][2][3] Typically, a drop in blood pressure would trigger a baroreceptor-mediated reflex tachycardia (an increase in heart rate). However, urapidil also acts as a central 5-HT1A receptor agonist, which reduces sympathetic outflow from the brainstem.[1][4][5] This central action helps to suppress or prevent the expected reflex tachycardia.[1][3] Therefore, the most common observation is a significant decrease in blood pressure with little to no change, or even a slight decrease, in heart rate.[2][6][7]

Q2: Why am I observing a significant increase in heart rate (tachycardia) after urapidil administration?

A2: Observing tachycardia can be unexpected but may occur under certain conditions. Here are the primary reasons:

  • Dose-Dependent Effects: At lower doses, the peripheral alpha-1 blockade may predominate before the central 5-HT1A agonism fully engages, resulting in a temporary reflex tachycardia.[8] As the dose increases, the central sympathoinhibitory effect becomes more pronounced, and the tachycardia should diminish or disappear.[8]

  • Route of Administration: Rapid intravenous bolus injections can cause a sudden, sharp drop in blood pressure, overwhelming the central compensatory mechanism and leading to a transient reflex tachycardia. A slower infusion rate is often recommended to mitigate this effect.

  • Anesthetic Choice: The type of anesthetic used can significantly influence cardiovascular reflexes. Some anesthetics may interfere with the central nervous system pathways that urapidil acts upon, altering the expected heart rate response.

  • Animal Model: The specific species and strain of the animal model can influence the response. For example, the balance between central and peripheral effects may differ between rats, cats, and dogs.[9][10]

Q3: How does the central action of urapidil prevent reflex tachycardia?

A3: Urapidil's central effect is primarily mediated by its agonistic activity at serotonin (B10506) 5-HT1A receptors located in the medulla oblongata of the brainstem.[1][4] Activation of these receptors reduces the firing of serotonergic neurons, which in turn decreases the excitatory signals sent to sympathetic neurons.[4] This reduction in central sympathetic outflow blunts the baroreceptor reflex that would normally increase heart rate in response to vasodilation, thus preventing significant reflex tachycardia.[1] This mechanism distinguishes urapidil from pure alpha-1 blockers like prazosin (B1663645), which often cause a pronounced reflex increase in heart rate.[11][12]

Troubleshooting Guide

Problem: Unexpectedly High Tachycardia or High Variability in Heart Rate Response

Researchers may encounter significant tachycardia or high inter-animal variability in heart rate changes following urapidil administration. This guide provides a systematic approach to troubleshoot these issues.

Step 1: Review Drug Administration Protocol

  • Issue: A rapid intravenous (IV) bolus can cause a sudden drop in blood pressure, triggering a strong baroreceptor reflex before the central effects of urapidil can compensate.

  • Recommendation:

    • Switch from a rapid IV bolus to a slow, controlled infusion over several minutes.

    • If a bolus is necessary, consider a lower initial dose followed by a maintenance infusion.

    • Ensure the drug concentration and vehicle are consistent across all experiments.

Step 2: Evaluate Anesthetic and Surgical Procedures

  • Issue: Anesthetics can alter autonomic function and cardiovascular reflexes. Surgical stress can also increase baseline sympathetic tone.

  • Recommendation:

    • Standardize the anesthetic protocol. If possible, use an anesthetic with minimal impact on cardiovascular reflexes (e.g., alpha-chloralose in some models).

    • Ensure adequate depth of anesthesia to minimize pain and stress responses.

    • Allow for a sufficient stabilization period (e.g., 20-30 minutes) after surgery and before drug administration to allow cardiovascular parameters to reach a steady state.

Step 3: Verify Dose Calculations and Animal Model Suitability

  • Issue: The dose-response relationship for urapidil's effects on heart rate can vary significantly between different animal species and strains (e.g., normotensive vs. hypertensive rats).[7][13] An incorrect dose can lead to inconsistent results.

  • Recommendation:

    • Double-check all dose calculations based on the most recent body weight of the animal.

    • Consult literature specific to your animal model to confirm an appropriate dose range. See the data tables below for reference.

    • Consider conducting a pilot dose-response study in a small cohort of animals to establish the optimal dose for your specific model and experimental conditions.

Step 4: Assess Baroreceptor Reflex Integrity

  • Issue: If variability persists, there may be underlying differences in the baroreceptor reflex function among the animals.

  • Recommendation:

    • Before administering urapidil, assess the baroreflex sensitivity by administering a bolus of a pure vasoconstrictor (e.g., phenylephrine) and a pure vasodilator (e.g., sodium nitroprusside) and measuring the corresponding changes in heart rate.

    • This allows for the stratification of animals or for use as a covariate in the statistical analysis, potentially reducing variability.

Quantitative Data Summary

The following tables summarize the effects of intravenous urapidil on heart rate (HR) and mean arterial pressure (MAP) in different anesthetized animal models.

Table 1: Effect of Urapidil in Anesthetized Cats

Dose (IV)Change in MAPChange in HRSpecies/ModelReference
0.22 mg/kgNo significant changeAnesthetized Cat[14]
0.67 mg/kg↓↓No significant changeAnesthetized Cat[14]
2.00 mg/kg↓↓↓No significant changeAnesthetized Cat[14]
30 µg/kg (i.c.)No significant changeAnesthetized Cat[10]
100 µg/kg (i.c.)↓↓No significant changeAnesthetized Cat[10]

*i.c. = intracisternal administration

Table 2: Effect of Urapidil in Anesthetized Dogs

Dose (IV)Change in MAPChange in HRSpecies/ModelReference
2 mg/kgSuppressed reflex tachycardiaConscious Dog[11]
5 mg/kg↓↓Suppressed reflex tachycardiaConscious Dog[11]
0.25 - 2.0 mg/kg (cumulative)↓ (approx. 8%)↓ (correlated with improved ischemic function)Anesthetized Dog[15][16]

Table 3: Effect of Urapidil in Anesthetized Rats

Dose (IV)Change in MAPChange in HRSpecies/ModelReference
0.01 mg/kgNo significant changeAnesthetized Rat[17]
0.1 mg/kg↓↓↓ (Bradycardia)Anesthetized Rat[17]
10 mg/kg (p.o.)**↓ (17%)No significant changeSpontaneously Hypertensive Rat (SHR)[13]

*p.o. = oral administration (chronic study)

Experimental Protocols

Protocol: Continuous Blood Pressure and Heart Rate Monitoring in Anesthetized Rats

This protocol describes the methodology for in-vivo assessment of urapidil's effects on cardiovascular parameters in anesthetized rats.

1. Animal Preparation: a. Anesthetize the rat using an appropriate agent (e.g., isoflurane, or urethane (B1682113) i.p.). Confirm the depth of anesthesia by lack of pedal withdrawal reflex. b. Maintain the animal's body temperature at 37°C using a heating pad. c. Perform a tracheotomy to ensure a patent airway, particularly for long experiments. d. Cannulate the right carotid artery with a polyethylene (B3416737) catheter (e.g., PE-50) filled with heparinized saline. Connect this catheter to a pressure transducer for continuous Mean Arterial Pressure (MAP) and Heart Rate (HR) recording. e. Cannulate the left jugular vein with another catheter for intravenous drug administration.

2. Stabilization and Baseline Recording: a. Allow the animal to stabilize for at least 30 minutes after the completion of surgery. b. Record baseline MAP and HR for a continuous period of 15-20 minutes to ensure stability. The data acquisition system should calculate HR from the pulsatile blood pressure signal.

3. Urapidil Administration: a. Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.9% saline). b. Administer urapidil via the jugular vein catheter. For optimal results and to avoid reflex tachycardia, infuse the drug slowly over 5-10 minutes using a syringe pump rather than a rapid bolus injection. c. Administer an equivalent volume of the vehicle to a control group of animals.

4. Data Acquisition and Analysis: a. Continuously record MAP and HR throughout the experiment, for at least 60 minutes post-administration. b. Calculate the change in MAP and HR from the baseline for each animal. c. Average the data in 5-minute bins to smooth out short-term fluctuations. d. Compare the responses between the urapidil-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Visualizations

Urapidil_Mechanism cluster_CNS Central Nervous System (Brainstem) cluster_PNS Peripheral Vasculature cluster_Heart Cardiovascular Response Urapidil_C Urapidil HT1A 5-HT1A Receptors Urapidil_C->HT1A Agonist Sympathetic Sympathetic Outflow HT1A->Sympathetic Inhibits (-) HR Heart Rate Sympathetic->HR Decreases Reflex Baroreceptor Reflex Sympathetic->Reflex Suppresses Urapidil_P Urapidil Alpha1 Alpha-1 Receptors Urapidil_P->Alpha1 Antagonist Vaso Vasoconstriction Alpha1->Vaso Inhibits (-) BP Blood Pressure Vaso->BP Decreases BP->Reflex Triggers Reflex->HR Increases HR Urapidil_Source Urapidil Administered Urapidil_Source->Urapidil_C Urapidil_Source->Urapidil_P

Diagram 1: Urapidil's dual mechanism of action.

Experimental_Workflow A 1. Animal Preparation (Anesthesia, Cannulation) B 2. System Stabilization (30 min post-surgery) A->B C 3. Baseline Recording (15 min of stable MAP & HR) B->C D 4. Drug Administration (Slow IV infusion of Urapidil or Vehicle) C->D E 5. Post-Infusion Monitoring (Continuous recording for 60+ min) D->E F 6. Data Analysis (Calculate Δ from baseline, statistical comparison) E->F

Diagram 2: Experimental workflow for cardiovascular assessment.

Troubleshooting_Tree Start Problem: High Tachycardia or High HR Variability Q1 Is administration via rapid IV bolus? Start->Q1 A1 Action: Switch to slow infusion. Re-evaluate. Q1->A1 Yes Q2 Is the anesthetic protocol standardized and stable? Q1->Q2 No End Outcome: Reduced variability and mitigated tachycardia. A1->End A2 Action: Standardize anesthetic. Ensure adequate stabilization period. Q2->A2 No Q3 Is the dose appropriate for the specific animal model? Q2->Q3 Yes A2->End A3 Action: Verify dose calculations. Consult literature or run pilot study. Q3->A3 No Q3->End Yes A3->End

Diagram 3: Troubleshooting decision tree for heart rate issues.

References

HPLC troubleshooting for urapidil hydrochloride peak tailing or splitting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Urapidil (B1196414) Hydrochloride HPLC Analysis

This technical support guide provides troubleshooting for common High-Performance Liquid Chromatography (HPLC) issues, specifically peak tailing and peak splitting, encountered during the analysis of urapidil hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. The degree of tailing is often quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. Values greater than 1.2 are generally considered tailing.[1][2]

Q2: Why is peak tailing a problem for this compound analysis?

A2: Peak tailing can significantly compromise the quality of analytical data. It leads to inaccurate peak integration, which affects the precision and accuracy of quantification.[1] Furthermore, tailing reduces the resolution between adjacent peaks, potentially masking impurities or degradation products.[1]

Q3: What is peak splitting in HPLC?

A3: Peak splitting, or a split peak, is when a single compound appears as two or more distinct peaks in the chromatogram.[3][4] This can complicate the identification and quantification of the analyte.

Q4: What are the primary chemical properties of this compound that can lead to peak shape issues?

A4: Urapidil is a basic compound. Basic compounds are prone to interacting with acidic residual silanol (B1196071) groups present on the surface of silica-based stationary phases (like C18 columns).[2] This secondary interaction is a common cause of peak tailing.

Troubleshooting Guide: Peak Tailing

Q: My this compound peak is tailing. What are the potential causes and how can I fix it?

A: Peak tailing for a basic compound like urapidil is often linked to secondary interactions with the stationary phase or issues with the mobile phase. Follow these steps to diagnose and resolve the problem.

Step 1: Evaluate the Mobile Phase

  • Cause: Silanol Interactions. The most common cause is the interaction between the basic urapidil molecule and acidic silanol groups on the silica (B1680970) packing of the column.[2][5]

  • Solution 1: Add a Competing Base. Add a modifier like triethanolamine (B1662121) (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.5%).[6][7] TEA is a competing base that will preferentially interact with the active silanol sites, masking them from urapidil and improving peak symmetry. One successful method used a mobile phase of acetonitrile (B52724), 50 mM ammonium (B1175870) dihydrogen phosphate, and triethanolamine (25:75:0.5, v/v).[6][8][9]

  • Solution 2: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic analyte.[1][10] However, ensure the column is stable at low pH.

  • Solution 3: Check Buffer Concentration. An inadequate buffer concentration (typically below 10-20 mM) can lead to pH shifts within the column, causing tailing. Ensure your buffer concentration is sufficient, generally in the 25-50 mM range.[1]

Step 2: Check the Column

  • Cause: Column Contamination or Degradation. Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially at the column inlet.[1][11] This creates active sites that cause tailing.

  • Solution 1: Use a Guard Column. A guard column is a small, sacrificial column placed before the analytical column to adsorb contaminants and protect the main column.[10][11]

  • Solution 2: Column Washing. If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol, or follow the manufacturer's regeneration procedure).[10][12]

  • Solution 3: Replace the Column. If the column is old or has been used extensively with aggressive mobile phases, it may be permanently damaged and need replacement.[1] A column void (a gap in the packing material at the inlet) can also cause tailing and often requires column replacement.[2][10]

Step 3: Review Sample and Injection Parameters

  • Cause: Sample Overload. Injecting too high a concentration of urapidil can saturate the stationary phase, leading to tailing.[1]

  • Solution: Dilute the sample or reduce the injection volume and reinject.[1]

  • Cause: Incompatible Injection Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[1]

  • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent with a weaker elution strength.[12]

Troubleshooting Guide: Peak Splitting

Q: My this compound peak is splitting into two. What is happening and how do I solve it?

A: Peak splitting typically indicates a disruption in the sample path, either before or at the very beginning of the column.

Step 1: Investigate the Column and Guard Column

  • Cause: Blockage at the Inlet. The most frequent cause of split peaks is a partially blocked inlet frit on the guard or analytical column.[13][14] This forces the sample to travel around the obstruction, creating two different flow paths.

  • Solution 1: Remove the Guard Column. First, remove the guard column and run the analysis again. If the peak shape is restored, the guard column is blocked and must be replaced.

  • Solution 2: Reverse and Flush the Analytical Column. If the problem persists after removing the guard column, the analytical column's inlet frit may be blocked. Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent to try and dislodge the particulate matter.[2][12] If this fails, the column may need to be replaced.

Step 2: Check for Column Voids

  • Cause: A Void in the Packing Material. A void or channel at the head of the column can cause the sample band to split as it enters the stationary phase.[4][10][14] This can be caused by pressure shocks or using the column outside its recommended pH range.

  • Solution: Column replacement is usually the only reliable solution for a significant void.[14]

Step 3: Examine the Sample Solvent

  • Cause: Sample Solvent Incompatibility. Injecting a sample dissolved in a solvent that is not miscible with the mobile phase or is much stronger can cause the sample to precipitate on the column or behave erratically, leading to a split peak.[12]

  • Solution: Prepare your sample in the mobile phase. If this is not possible due to solubility constraints, use a solvent that is as weak as possible while still ensuring the sample remains dissolved.

Data Summary: Causes and Solutions

Problem Potential Cause Recommended Solution(s)
Peak Tailing Secondary Silanol Interactions (Urapidil is basic)Add a competing base (e.g., 0.1-0.5% Triethylamine) to the mobile phase.[6]
Inappropriate Mobile Phase pH Adjust mobile phase pH to ~3.0 to protonate silanols or use a high-pH stable column at pH > 8.[1][10]
Column Contamination Use a guard column; flush the column with a strong solvent.[10][11]
Column Void/Degradation Replace the analytical column.[2]
Sample Overload Reduce injection volume or dilute the sample.[1]
Incompatible Injection Solvent Dissolve the sample in the mobile phase or a weaker solvent.[12]
Peak Splitting Blocked Guard/Analytical Column Frit Remove and replace the guard column; reverse and flush the analytical column.[12][13][14]
Void at Column Inlet Replace the analytical column.[4][14]
Sample Solvent Mismatch Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[12]
Co-eluting Impurity Modify the mobile phase composition or gradient to improve resolution.[14]

Experimental Protocol: HPLC Method for Urapidil

This protocol is based on a validated stability-indicating HPLC method that demonstrated good peak symmetry for urapidil.[6][8][9]

  • Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size.[6]

  • Mobile Phase: A mixture of acetonitrile, 50 mM ammonium dihydrogen phosphate, and triethanolamine in a ratio of 25:75:0.5 (v/v/v).[6]

  • pH Adjustment: The pH of the final mobile phase mixture is adjusted to 5.5 using orthophosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 270 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient.[6]

  • Sample Preparation:

    • Prepare a stock solution of urapidil in acetonitrile (e.g., 400 µg/mL).[6]

    • Dilute the stock solution to the desired working concentration (e.g., 40 µg/mL) using the mobile phase.[6]

    • Filter the final solution through a 0.22 µm syringe filter before injection.[6]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak shape issues with this compound.

HPLC_Troubleshooting start_node Peak Shape Issue (Tailing or Splitting) is_tailing Peak Tailing? start_node->is_tailing Identify Problem decision_node decision_node process_node process_node solution_node solution_node fail_node fail_node check_modifier Is a competing base (e.g., TEA) in mobile phase? is_tailing->check_modifier Yes is_splitting Peak Splitting? is_tailing->is_splitting No check_ph Adjust mobile phase pH to 2.5-3.5 check_modifier->check_ph No check_column_tailing Check for Column Contamination/Overload check_modifier->check_column_tailing Yes add_modifier Add 0.1-0.5% TEA to mobile phase check_modifier->add_modifier No check_guard Remove Guard Column is_splitting->check_guard Yes check_ph->check_column_tailing No Improvement solution_found Problem Resolved check_ph->solution_found Problem Solved flush_column Flush column or use guard column check_column_tailing->flush_column Contamination Suspected reduce_load Dilute sample or reduce injection volume check_column_tailing->reduce_load Overload Suspected add_modifier->check_ph No Improvement add_modifier->solution_found Problem Solved flush_column->solution_found Problem Solved replace_column_tailing Replace Column flush_column->replace_column_tailing No Improvement reduce_load->solution_found Problem Solved reduce_load->replace_column_tailing No Improvement check_guard->solution_found Problem Solved check_frit Reverse & Flush Analytical Column check_guard->check_frit No Improvement check_frit->solution_found Problem Solved check_solvent Check Sample Solvent Compatibility check_frit->check_solvent No Improvement check_solvent->solution_found Problem Solved replace_column_splitting Replace Column (Void Suspected) check_solvent->replace_column_splitting No Improvement

Caption: A troubleshooting workflow for HPLC peak tailing and splitting issues.

References

Technical Support Center: Ensuring Consistent Delivery of Urapidil Hydrochloride via Osmotic Mini-Pumps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of urapidil (B1196414) hydrochloride in osmotic mini-pumps. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring consistent and reliable delivery of urapidil hydrochloride in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the preparation and in vivo administration of this compound using osmotic mini-pumps.

Q1: My this compound solution appears cloudy or has precipitates after preparation. What should I do?

A1: Cloudiness or precipitation can occur due to several factors:

  • Solubility Limits: this compound has a solubility of 25 mg/mL in water, yielding a clear to very faint yellow solution.[1] Exceeding this concentration can lead to precipitation.

  • pH of the Solution: The pH of the vehicle is critical. Urapidil is susceptible to degradation in acidic and basic conditions.[2] Ensure your vehicle's pH is within a stable range, ideally close to neutral. A study on this compound injection suggests a pH range of 5.6 to 6.6 for stability.

  • Temperature: Ensure the solution is prepared at room temperature. If precipitation occurs, gentle heating and/or sonication may aid dissolution.[3]

Troubleshooting Steps:

  • Verify the concentration of your solution. If it is too high, dilute it to a concentration at or below 25 mg/mL.

  • Check the pH of your vehicle. Adjust to a neutral pH if necessary. Sterile 0.9% saline is a commonly used and recommended vehicle.[4][5]

  • Filter the solution through a 0.22 µm syringe filter before loading it into the pump to remove any particulate matter.

Q2: I'm concerned about the stability of this compound in the osmotic pump at 37°C for a multi-week experiment. Is it stable?

Q3: How do I choose the correct osmotic mini-pump model for my experiment?

A3: The choice of the osmotic mini-pump model depends on several factors:

  • Animal Size: Ensure the pump is an appropriate size and weight for the animal model to be implanted subcutaneously or intraperitoneally.

  • Desired Delivery Rate: Each pump model has a specific delivery rate. Calculate the required delivery rate based on the desired dose of this compound.

  • Duration of the Study: Select a pump with a duration that matches your experimental timeline.

  • Drug Concentration: The concentration of your drug solution will be determined by the desired dose and the pump's delivery rate.

Q4: I'm observing inconsistent delivery rates or a sudden stop in delivery. What could be the cause?

A4: Inconsistent delivery can be due to several issues:

  • Air Bubbles: Air bubbles in the pump reservoir can disrupt the osmotic flow. Ensure all air is expelled during the filling process.

  • Pump Priming: For immediate and stable delivery, it is crucial to prime the pump according to the manufacturer's instructions before implantation.

  • Precipitation: Drug precipitation within the pump can block the delivery orifice. This can be caused by solubility issues or instability at 37°C.

  • Catheter Issues (if applicable): If a catheter is used, check for any kinks or blockages.

Troubleshooting Workflow

G cluster_0 Troubleshooting Inconsistent Delivery Start Inconsistent Delivery Observed CheckAir Check for Air Bubbles in Pump Start->CheckAir CheckPriming Verify Pump Priming Protocol CheckAir->CheckPriming No Bubbles CheckPrecipitation Inspect for Drug Precipitation CheckPriming->CheckPrecipitation Priming Correct CheckCatheter Examine Catheter for Kinks/Blockages CheckPrecipitation->CheckCatheter No Precipitation Resolution Consistent Delivery Restored CheckCatheter->Resolution No Blockages

Caption: A flowchart for troubleshooting inconsistent delivery from osmotic mini-pumps.

Quantitative Data

Table 1: Stability of this compound in 0.9% Sodium Chloride

ConcentrationStorage ConditionDurationDegradationpH ChangeVisual Appearance
1.6 mg/mLRoom Temperature10 days< 5%NoneNo incompatibility observed
3.3 mg/mLRoom Temperature10 days< 5%NoneNo incompatibility observed

Data summarized from a study on the physical and chemical stability of urapidil in 0.9% sodium chloride in an elastomeric infusion pump.[4][5]

Table 2: Solubility of this compound

SolventSolubilityAppearance
Water25 mg/mLClear, colorless to very faint yellow solution
PBS50 mg/mL-

Data sourced from manufacturer information and publicly available data.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Osmotic Mini-Pumps

Objective: To prepare a sterile solution of this compound suitable for loading into osmotic mini-pumps.

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline)

  • Sterile vials

  • 0.22 µm syringe filters

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.

  • Add the sterile 0.9% saline to the vial containing the this compound to achieve the desired concentration (not exceeding 25 mg/mL).

  • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]

  • Visually inspect the solution for any particulate matter. The solution should be clear and colorless to very faintly yellow.[1]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • The solution is now ready for loading into the osmotic mini-pumps.

Protocol 2: Loading and Priming of Osmotic Mini-Pumps

Objective: To correctly fill and prime the osmotic mini-pumps with the this compound solution to ensure accurate and immediate delivery upon implantation.

Materials:

  • Prepared sterile this compound solution

  • Osmotic mini-pumps

  • Filling tubes provided by the pump manufacturer

  • Sterile gloves

  • Sterile beaker

  • Sterile 0.9% saline

  • Incubator set at 37°C

Procedure:

  • Following the osmotic mini-pump manufacturer's instructions, attach a filling tube to a syringe and draw up the this compound solution.

  • Ensure there are no air bubbles in the syringe or filling tube.

  • Insert the filling tube into the pump's opening until it reaches the bottom.

  • Slowly inject the solution into the pump until a small amount of fluid is seen coming out of the top. This ensures the pump is completely full.

  • Insert the flow moderator into the pump opening.

  • To ensure immediate and consistent delivery, prime the filled pumps by incubating them in sterile 0.9% saline at 37°C for the time specified by the manufacturer.

Protocol 3: Subcutaneous Implantation of Osmotic Mini-Pumps in Rodents

Objective: To surgically implant the prepared osmotic mini-pump subcutaneously in a rodent model.

Materials:

  • Anesthetized rodent

  • Primed osmotic mini-pump containing this compound

  • Surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)

  • Antiseptic solution and sterile gauze

  • Heating pad

Procedure:

  • Anesthetize the animal and place it on a heating pad to maintain body temperature.

  • Shave and disinfect the surgical site, typically on the back between the scapulae.

  • Make a small incision in the skin.

  • Using a hemostat, create a subcutaneous pocket by blunt dissection.

  • Insert the primed osmotic mini-pump into the pocket, with the delivery port facing away from the incision.

  • Close the incision with wound clips or sutures.

  • Monitor the animal during recovery from anesthesia.

Experimental Workflow

G cluster_1 Experimental Workflow for Urapidil Delivery Prep Prepare Urapidil Solution Load Load and Prime Osmotic Pump Prep->Load Implant Surgically Implant Pump Load->Implant Deliver Continuous In Vivo Delivery Implant->Deliver Monitor Monitor Animal and Assess Outcomes Deliver->Monitor

Caption: A simplified workflow for experiments involving urapidil delivery via osmotic mini-pumps.

Signaling Pathways

This compound exerts its effects through a dual mechanism of action: antagonism of α1-adrenergic receptors and agonism of 5-HT1A serotonin (B10506) receptors.

Urapidil's Dual Mechanism of Action

G cluster_alpha1 Peripheral Action cluster_5ht1a Central Action Urapidil This compound Alpha1 α1-Adrenergic Receptor Urapidil->Alpha1 Antagonist HT1A 5-HT1A Receptor Urapidil->HT1A Agonist Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Inhibits Sympathetic Sympathetic Outflow HT1A->Sympathetic Reduces

Caption: Urapidil's dual mechanism of action on α1-adrenergic and 5-HT1A receptors.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by agonists like norepinephrine (B1679862) leads to vasoconstriction. Urapidil, as an antagonist, blocks this pathway.

G cluster_2 α1-Adrenergic Receptor Signaling Norepinephrine Norepinephrine Alpha1Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1Receptor Activates Urapidil Urapidil Urapidil->Alpha1Receptor Blocks Gq Gq Protein Alpha1Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction PKC->Contraction

Caption: The α1-adrenergic receptor signaling cascade leading to vasoconstriction.

5-HT1A Receptor Signaling Pathway

Urapidil acts as an agonist at 5-HT1A receptors, which are primarily located in the central nervous system and are involved in the regulation of blood pressure.

G cluster_3 5-HT1A Receptor Signaling Urapidil Urapidil HT1AReceptor 5-HT1A Receptor Urapidil->HT1AReceptor Activates Gi Gi Protein HT1AReceptor->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Sympathetic Reduced Sympathetic Outflow PKA->Sympathetic

Caption: The 5-HT1A receptor signaling pathway activated by urapidil.

References

Best practices for storing and handling urapidil hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of urapidil (B1196414) hydrochloride powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for urapidil hydrochloride powder?

A1: this compound powder should be stored in a tightly sealed container in a cool, well-ventilated, and dry place.[1][2][3] It should be protected from direct sunlight, heat, moisture, and sources of ignition.[1][4] For long-term storage, specific temperature recommendations vary by supplier, but common guidelines are 4°C or -20°C.[5][6][7][8]

Q2: What personal protective equipment (PPE) is required when handling this compound powder?

A2: When handling this compound powder, it is essential to use appropriate personal protective equipment. This includes safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[1][4][9] If there is a risk of dust formation or inhalation, a suitable respirator should be used.[1][4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][4]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water, Dimethyl Sulfoxide (DMSO), and methanol.[5] It is slightly soluble in ethanol (B145695) and chloroform (B151607) and practically insoluble in petroleum ether.[10]

Q4: How stable is this compound in its powdered form and in solution?

A4: The powder is generally stable under recommended storage conditions.[3][4][9] However, in solution, it is susceptible to degradation under acidic, basic, oxidative, and photolytic stress conditions.[11][12] It is stable in neutral solutions.[11][12] A study has shown that this compound in a 0.9% sodium chloride solution is stable for at least 10 days at room temperature.[13][14]

Q5: What should I do in case of accidental exposure or spillage?

A5: In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, flush with copious amounts of water for at least 15 minutes and consult a physician.[1][4] If inhaled, move to fresh air.[1][4] In case of a spill, avoid creating dust, sweep up the material, and place it in a suitable container for disposal.[4][9] Ensure adequate ventilation and wear appropriate PPE during cleanup.[4][9]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Powder has changed color or appears clumpy. Exposure to moisture, light, or improper storage temperature.Do not use the powder. Dispose of it according to your institution's guidelines and obtain a new batch. Review storage procedures to prevent future issues.
Difficulty dissolving the powder in an appropriate solvent. Incorrect solvent selection or insufficient mixing. The powder may have degraded.Verify the solubility of this compound in your chosen solvent using the provided data. Gentle heating or sonication can aid dissolution.[8][15] If it still does not dissolve, the powder may be compromised.
Precipitation observed after dissolving the powder. The solution may be supersaturated, or the temperature may have dropped.Try gently warming the solution while stirring. Ensure the concentration is not above the solubility limit for the given solvent and temperature.
Unexpected experimental results. Degradation of the compound due to improper handling or storage of the solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly (protected from light, at the appropriate temperature) and has not exceeded its stability period.

Quantitative Data Summary

Storage and Stability
ParameterConditionRecommendation/Observation
Storage Temperature Long-term4°C or -20°C[5][6][7][8]
Powder Stability Recommended ConditionsStable[3][4][9]
Solution Stability (in 0.9% NaCl) Room TemperatureStable for at least 10 days[13][14]
Degradation Conditions (in solution) Acidic, Basic, Oxidative, PhotolyticSusceptible to degradation[11][12]
Solubility
SolventSolubility
Water 25 mg/mL
DMSO ≥65.3 mg/mL[16]
Methanol Soluble[5]
Ethanol Slightly soluble[10]
Chloroform Slightly soluble[10]
Petroleum Ether Insoluble[10]

Experimental Protocols

Protocol 1: Safe Handling and Weighing of this compound Powder
  • Preparation: Before handling the powder, ensure you are in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

  • Transfer: Transfer the weighed powder to a suitable container for dissolution.

  • Cleanup: Clean the weighing area and any utensils used. Dispose of any contaminated materials according to institutional guidelines.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[1][4]

Protocol 2: Reconstitution of this compound Powder
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided. For aqueous solutions, sterile water or a suitable buffer can be used. For stock solutions, DMSO is a common choice.

  • Calculation: Calculate the volume of solvent needed to achieve the desired concentration.

  • Dissolution: Add the solvent to the container with the pre-weighed this compound powder.

  • Mixing: Mix the solution thoroughly. If necessary, use a vortex mixer or sonicator to aid dissolution.[8][15] Gentle warming can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure the powder has completely dissolved and there is no particulate matter. The solution should be clear.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container, protected from light, at the appropriate temperature (typically 4°C for short-term or -20°C/-80°C for long-term storage). Be aware of the solution's stability.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start setup Work in Fume Hood start->setup ppe Don PPE weigh Weigh Powder ppe->weigh setup->ppe transfer Transfer Powder weigh->transfer clean Clean Workspace transfer->clean dispose Dispose of Waste clean->dispose wash Wash Hands dispose->wash end End wash->end

Caption: Workflow for Safe Handling of this compound Powder.

Troubleshooting_Flowchart start Issue Encountered powder_issue Powder Appearance Issue? start->powder_issue dissolution_issue Dissolution Problem? powder_issue->dissolution_issue No discard Discard and Reorder powder_issue->discard Yes precipitation_issue Precipitation in Solution? dissolution_issue->precipitation_issue No verify_solvent Verify Solvent & Concentration dissolution_issue->verify_solvent Yes check_concentration Check for Supersaturation precipitation_issue->check_concentration Yes end Issue Resolved precipitation_issue->end No aid_dissolution Use Sonication/Gentle Heat verify_solvent->aid_dissolution aid_dissolution->end warm_solution Gently Warm Solution check_concentration->warm_solution warm_solution->end

Caption: Troubleshooting Common Issues with this compound.

References

Addressing variability in blood pressure response to urapidil hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Urapidil (B1196414) Hydrochloride In Vivo >

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals address variability in blood pressure response to urapidil hydrochloride in vivo.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it contribute to response variability?

A1: this compound has a unique dual mechanism of action.[1] It acts as a peripheral alpha-1 adrenergic receptor antagonist, which prevents vasoconstriction and leads to vasodilation, thereby reducing blood pressure.[1][2][3] Concurrently, it functions as a central serotonin (B10506) 5-HT1A receptor agonist in the brainstem, which decreases sympathetic outflow from the central nervous system, further contributing to blood pressure reduction.[1][4] This dual action modulates the baroreceptor reflex, preventing the typical reflex tachycardia (increased heart rate) often seen with other vasodilators.[1][3] Variability in response can arise from individual differences in the density and sensitivity of alpha-1 adrenoceptors and 5-HT1A receptors, as well as differences in baseline sympathetic tone among experimental subjects.

Q2: Why am I observing a significant range of blood pressure reduction with the same dose of urapidil in my animal cohort?

A2: Variability in blood pressure response to a standardized dose of urapidil is a known phenomenon and can be attributed to several factors:

  • Genetic Variation: Different strains of animals (e.g., Wistar-Kyoto vs. Spontaneously Hypertensive Rats) exhibit different baseline blood pressures and receptor sensitivities, leading to varied responses.[5]

  • Physiological State: The animal's stress level, hydration status, and level of anesthesia can significantly impact sympathetic tone and cardiovascular responsiveness.

  • Drug Metabolism: Individual differences in liver metabolism can alter the bioavailability and half-life of urapidil, affecting the magnitude and duration of its effect.[6] The primary metabolite, p-hydroxylated urapidil, has little antihypertensive activity.[7]

  • Experimental Conditions: The route and speed of administration (e.g., intravenous bolus vs. infusion) can alter the peak plasma concentration and resulting hemodynamic effects.[6][8]

Q3: Does urapidil administration affect heart rate?

A3: A key characteristic of urapidil is that it typically lowers blood pressure without causing a significant reflex increase in heart rate.[2][3][9][10] This is attributed to its central action on 5-HT1A receptors and potential weak beta-1 adrenoceptor antagonist activity, which modulates the baroreceptor reflex that would otherwise trigger tachycardia.[1][3] However, some studies have reported a mild increase in heart rate, particularly with acute intravenous administration.[11]

Q4: What is the expected onset and duration of action for urapidil in vivo?

A4: Following intravenous administration, urapidil has an immediate blood pressure-lowering effect.[11] The duration of action can be variable, with significant reductions in blood pressure observed for 4.5 to 8 hours after a single oral dose in human studies.[7][12] The elimination half-life after an IV bolus is approximately 2.7 hours.[6] The peak effect is often observed 3 to 5 hours after dosing.[7][12]

Section 2: Troubleshooting Guide

High variability in experimental results can be frustrating. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Inconsistent Blood Pressure Response
Problem Potential Cause Recommended Solution
High variability between subjects Genetic heterogeneity: Use of outbred animal stocks.Switch to a more genetically uniform inbred strain (e.g., SHR, WKY rats).[5]
Animal Stress: Handling, restraint, or environmental factors can elevate sympathetic tone.Allow for an adequate acclimatization period. Handle animals frequently before the experiment to reduce stress. Use telemetry for conscious, freely moving animals to avoid restraint stress.
Inconsistent Drug Administration: Variation in injection speed or volume.Use a syringe pump for precise, consistent intravenous infusions.[6] Ensure accurate oral gavage technique if applicable.
Unexpectedly weak or no response Incorrect Dose/Concentration: Calculation error or degraded drug solution.Double-check all dose calculations. Prepare fresh drug solutions daily. Urapidil is typically dissolved in a solution with a pH of 5.6 to 6.6.[6]
Route of Administration: Central effects are more pronounced with direct central administration.Be aware that the hypotensive effect is more potent when infused via the vertebral artery compared to the femoral artery, highlighting the contribution of its central mechanism.[5]
Anesthesia Interference: Some anesthetics can depress cardiovascular function or alter sympathetic outflow.Choose an anesthetic with minimal cardiovascular side effects (e.g., isoflurane). Maintain a consistent and monitored depth of anesthesia.
Unexpected Tachycardia Baroreflex Activation: May occur if the central modulatory effect is insufficient at the dose used.While urapidil generally avoids reflex tachycardia, this can still occur.[3] Consider if the dose is appropriate or if other experimental factors are stimulating the sympathetic nervous system.
Measurement Artifacts Improper BP Measurement Technique: Incorrect cuff size, placement, or movement during measurement.[13][14][15]Ensure the blood pressure cuff is the correct size for the animal and placed correctly over the brachial or caudal artery.[15][16] Keep the animal still during measurement.[15] For non-invasive methods, ensure the sensor is at the level of the heart.[14]
Equipment Malfunction: Faulty transducer, amplifier, or recording software.Calibrate all measurement equipment before each experiment. Check for leaks in tubing or cuffs.[15]
Troubleshooting Logic Diagram

This decision tree can help diagnose the source of variability in your experiments.

G start High Variability in BP Response? check_protocol Review Experimental Protocol start->check_protocol check_animals Examine Animal Model start->check_animals check_equipment Verify BP Measurement Equipment start->check_equipment dose_prep Dose Calculation & Drug Prep Correct? check_protocol->dose_prep strain Using Inbred Strain? check_animals->strain calibration Equipment Calibrated? check_equipment->calibration admin_tech Administration Technique Consistent? dose_prep->admin_tech Yes revise_dose Revise Dosing Protocol dose_prep->revise_dose No anesthesia Anesthesia Protocol Consistent? admin_tech->anesthesia Yes retrain_tech Standardize Administration Technique admin_tech->retrain_tech No stabilize_anesthesia Standardize Anesthesia anesthesia->stabilize_anesthesia No stress Animals Acclimatized & Calm? strain->stress Yes consider_strain Consider Different Animal Strain strain->consider_strain No improve_handling Improve Acclimatization/Handling stress->improve_handling No cuff_fit Cuff/Catheter Placement Correct? calibration->cuff_fit Yes recalibrate Recalibrate Equipment calibration->recalibrate No adjust_placement Adjust Cuff/Catheter Placement cuff_fit->adjust_placement No G cluster_cns Central Nervous System (Brainstem) cluster_periphery Peripheral System (Blood Vessels) Urapidil_CNS Urapidil HT1A 5-HT1A Receptors (Agonist Action) Urapidil_CNS->HT1A Sympathetic Decrease Sympathetic Outflow HT1A->Sympathetic BP_Reduction Blood Pressure Reduction Sympathetic->BP_Reduction contributes to Urapidil_P Urapidil Alpha1 Alpha-1 Adrenoceptors (Antagonist Action) Vasoconstriction Inhibit Vasoconstriction Vasodilation Vasodilation Vasoconstriction->Vasodilation Vasodilation->BP_Reduction leads to G prep 1. Animal Preparation (Anesthesia, Catheterization) stabilize 2. Stabilization Period (30 min) prep->stabilize baseline 3. Baseline BP/HR Recording (15-20 min) stabilize->baseline admin 4. Urapidil/Vehicle Administration (IV Bolus or Infusion) baseline->admin record 5. Post-Dose BP/HR Recording (60-90 min) admin->record analyze 6. Data Analysis (Calculate ΔBP, ΔHR) record->analyze

References

Optimizing incubation time for urapidil hydrochloride in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of urapidil (B1196414) hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for urapidil hydrochloride in a cellular context?

A1: this compound exhibits a dual mechanism of action. It primarily acts as a selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors) and as an agonist of the serotonin (B10506) 5-HT1A receptor.[1][2] In cell culture, its effects are often related to the blockade of α1-adrenoceptor signaling pathways, which can influence processes like vasoconstriction, as well as non-receptor-mediated effects on apoptosis and inflammation.[2][3]

Q2: What is a recommended starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on available in vitro studies, a starting range of 1 µM to 100 µM is recommended for initial experiments. It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Q3: How long should I incubate my cells with this compound?

A3: The ideal incubation time is highly dependent on the biological process being investigated.

  • Short-term incubation (1-6 hours): Sufficient for studying acute effects on signaling pathways, such as those downstream of α1-adrenoceptor activation.

  • Long-term incubation (24-72 hours): Typically required for assessing effects on cell viability, proliferation, apoptosis, or changes in gene and protein expression.[4][5]

A time-course experiment is essential to determine the optimal incubation period for your specific experimental goals.

Q4: What solvent should I use to dissolve this compound?

A4: this compound is soluble in DMSO.[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: Can this compound affect cell viability?

A5: Yes, like many compounds, this compound can affect cell viability, particularly at higher concentrations or with prolonged exposure. It is essential to perform a cytotoxicity assay (e.g., MTT, XTT, or a live/dead stain) to determine the appropriate concentration range for your experiments where cell viability is not compromised, unless cytotoxicity is the endpoint of interest.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound treatment. - Incubation time is too short: The biological process being studied may require a longer exposure to the compound. - Concentration is too low: The concentration used may be insufficient to elicit a response in your cell model. - Cell line is not responsive: The target receptors (α1-adrenoceptors, 5-HT1A receptors) may not be expressed or functional in your chosen cell line. - Compound degradation: The this compound solution may have degraded.- Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). - Conduct a dose-response experiment with a wider range of concentrations. - Verify the expression of target receptors in your cell line via qPCR or Western blot. - Prepare fresh stock solutions of this compound for each experiment and store them appropriately.
High cell death or toxicity observed. - Concentration is too high: The concentration of this compound may be cytotoxic to your cells. - Incubation time is too long: Prolonged exposure may lead to off-target effects and cytotoxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Perform a dose-response experiment to determine the IC50 and select a non-toxic concentration. - Reduce the incubation time. Assess cell viability at earlier time points. - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).
Inconsistent results between experiments. - Variability in cell health and density: Differences in cell confluency or passage number at the time of treatment can affect the outcome. - Inconsistent compound preparation: Errors in the preparation of this compound dilutions.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Use cells within a consistent and low passage number range.[7] - Prepare fresh dilutions from a validated stock solution for each experiment.
Precipitate forms in the culture medium. - Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium.- Ensure the stock solution is fully dissolved before diluting it in the medium. - Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. - Consider using a different solvent or a lower concentration.

Data Presentation

Table 1: Summary of this compound Concentrations and Incubation Times from In Vitro Studies

Cell/System TypeConcentration RangeIncubation TimeObserved Effect
Isolated arterial strips (SHR and WKY rats)10⁻⁹ to 10⁻⁵ MNot specifiedAntagonism of α1-adrenoceptor-mediated vascular contraction.
Red blood cell membrane30 mg twice daily (in vivo study)1 monthActivation of the red cell membrane ions cotransport system.[8]
Human colonic tumor cells (HCT) (Example Protocol)1 - 500 µmol/L6, 12, 24, 48 hoursInhibition of cell proliferation.[4]
Cancer cell lines (general)Varies24 - 168 hours (7 days)Growth inhibition.[5]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT)

This protocol outlines a method to determine the optimal, non-toxic incubation time for this compound using a standard MTT assay.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.

  • Allow cells to adhere and recover for 24 hours.

2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound in sterile DMSO.

  • Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

3. Incubation:

  • Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO₂.

4. MTT Assay:

  • At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

  • Plot cell viability against incubation time for each concentration to determine the optimal duration of treatment that does not induce significant cytotoxicity.

Protocol 2: Assessing Apoptosis using Annexin V Staining and Flow Cytometry

This protocol describes how to assess this compound-induced apoptosis.

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (determined from the viability assay) and a vehicle control for the predetermined optimal incubation time.

2. Cell Harvesting:

  • At the end of the incubation period, collect both the floating and adherent cells.

  • Gently wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™ or accutase) to preserve membrane integrity.

  • Combine the floating and adherent cells and centrifuge to pellet the cells.

3. Annexin V and Propidium Iodide (PI) Staining:

  • Wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Visualizations

G cluster_workflow Experimental Workflow for Optimizing Incubation Time A 1. Cell Seeding (96-well plate) B 2. Urapidil HCl Treatment (Dose-response) A->B C 3. Incubation (Time-course: 6, 12, 24, 48, 72h) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Analysis (Determine optimal time/concentration) D->E F 6. Downstream Assays (Apoptosis, Proliferation, etc.) E->F

Caption: A generalized workflow for determining the optimal incubation time of this compound.

G cluster_pathway This compound Signaling Pathways Urapidil This compound Alpha1 α1-Adrenergic Receptor Urapidil->Alpha1 Antagonist HT1A 5-HT1A Receptor Urapidil->HT1A Agonist PLC Phospholipase C (PLC) Alpha1->PLC Activates AC Adenylyl Cyclase HT1A->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., ↓ Proliferation, ↑ Apoptosis) Ca->Response PKC->Response cAMP ↓ cAMP AC->cAMP cAMP->Response

Caption: Simplified signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Urapidil Hydrochloride and Prazosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the efficacy of two prominent antihypertensive agents: urapidil (B1196414) hydrochloride and prazosin (B1663645). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.

Mechanism of Action: A Tale of Two Pathways

Urapidil hydrochloride and prazosin both exert their antihypertensive effects primarily through the blockade of α1-adrenergic receptors. However, urapidil distinguishes itself with a dual mechanism of action, which contributes to its unique hemodynamic profile.

This compound: This agent functions as both a peripheral α1-adrenoceptor antagonist and a central 5-HT1A receptor agonist.[1][2] The peripheral α1-blockade leads to vasodilation of both arteries and veins, reducing peripheral resistance and consequently lowering blood pressure.[2] Concurrently, its agonist activity at central 5-HT1A receptors contributes to a reduction in sympathetic outflow from the brain, which helps to mitigate the reflex tachycardia often associated with potent vasodilators.[2][3]

Prazosin: In contrast, prazosin is a highly selective α1-adrenoceptor antagonist.[4][5] Its mechanism of action is focused on the peripheral blockade of α1-receptors on vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[4][6] Prazosin's high selectivity for α1- over α2-adrenoceptors means it does not significantly interfere with the negative feedback loop for norepinephrine (B1679862) release, which is a key differentiator from non-selective alpha-blockers.[5][6]

G cluster_U Urapidil Signaling Pathway cluster_P Prazosin Signaling Pathway Urapidil Urapidil alpha1_R_U Peripheral α1-Adrenoceptor Urapidil->alpha1_R_U Antagonist Central_5HT1A_R Central 5-HT1A Receptor Urapidil->Central_5HT1A_R Agonist Vasc_Smooth_Muscle_U Vascular Smooth Muscle alpha1_R_U->Vasc_Smooth_Muscle_U Blocks Norepinephrine Binding Vasodilation_U Vasodilation Vasc_Smooth_Muscle_U->Vasodilation_U Relaxation BP_Drop_U Blood Pressure Reduction Vasodilation_U->BP_Drop_U Sympathetic_Outflow Sympathetic Outflow Central_5HT1A_R->Sympathetic_Outflow Inhibits Reduced_Tachycardia Reduced Reflex Tachycardia Sympathetic_Outflow->Reduced_Tachycardia Prazosin Prazosin alpha1_R_P Peripheral α1-Adrenoceptor Prazosin->alpha1_R_P Selective Antagonist Vasc_Smooth_Muscle_P Vascular Smooth Muscle alpha1_R_P->Vasc_Smooth_Muscle_P Blocks Norepinephrine Binding Vasodilation_P Vasodilation Vasc_Smooth_Muscle_P->Vasodilation_P Relaxation BP_Drop_P Blood Pressure Reduction Vasodilation_P->BP_Drop_P G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., SHRs) surgery Surgical Implantation (Arterial & Venous Catheters) animal_model->surgery recovery Post-operative Recovery (min. 48 hours) surgery->recovery baseline Record Baseline (BP & HR) recovery->baseline grouping Randomize into Groups (Vehicle, Urapidil, Prazosin) baseline->grouping admin Drug Administration (Intravenous) grouping->admin monitoring Continuous Monitoring (BP & HR) admin->monitoring calculation Calculate Changes (ΔMAP & ΔHR) monitoring->calculation stats Statistical Analysis (e.g., ANOVA) calculation->stats comparison Compare Efficacy stats->comparison

References

A Head-to-Head Battle in Hypertensive Crises: Urapidil Hydrochloride vs. Sodium Nitroprusside

Author: BenchChem Technical Support Team. Date: December 2025

In the critical setting of hypertensive crises, the rapid and controlled reduction of blood pressure is paramount to prevent end-organ damage. For decades, sodium nitroprusside has been a frontline therapy, but urapidil (B1196414) hydrochloride has emerged as a viable alternative. This guide provides a detailed comparison of these two potent intravenous antihypertensive agents, drawing upon experimental data to objectively assess their performance, mechanisms of action, and therapeutic nuances for researchers, scientists, and drug development professionals.

Executive Summary

Both urapidil hydrochloride and sodium nitroprusside are highly effective in rapidly lowering blood pressure. However, their distinct mechanisms of action result in different hemodynamic profiles and safety considerations. Urapidil offers the advantage of a dual-action mechanism that combines peripheral alpha-1 adrenoceptor blockade with central serotonergic activity, leading to a reduction in blood pressure without reflex tachycardia. In contrast, sodium nitroprusside is a direct nitric oxide donor, causing potent vasodilation of both arteries and veins, which can sometimes lead to a compensatory increase in heart rate and concerns about cyanide toxicity with prolonged use.

Comparative Efficacy and Hemodynamics

Experimental data from both clinical and preclinical studies highlight the key differences in the hemodynamic effects of urapidil and sodium nitroprusside.

Table 1: Comparative Hemodynamic Effects in Hypertensive Emergencies (Clinical Data)

ParameterThis compoundSodium NitroprussideReference
Systolic Blood Pressure Reduction Significant reductionSignificant reduction[1],[2]
Diastolic Blood Pressure Reduction Significant reductionSignificant reduction[1],[2]
Heart Rate No significant change or slight decreasePotential for reflex tachycardia[3]
Blood Pressure Re-elevation (post-infusion) Low incidence (e.g., 2%)Higher incidence (e.g., 24%)[1],[2]
Adverse Events Fewer major side effects reportedHigher incidence of major side effects[1],[2]

Table 2: Hemodynamic Effects of Urapidil in Spontaneously Hypertensive Rats (Experimental Data)

ParameterBaselineAfter Urapidil (1 mg/kg IV)
Mean Arterial Pressure (mmHg) 154 ± 4113 ± 6
Heart Rate (beats/min) Transient significant increase-
Total Peripheral Resistance (U/kg) 0.62 ± 0.030.43 ± 0.03
Cardiac Index (ml/min/kg) 395 ± 8432 ± 112

Mechanisms of Action: A Tale of Two Pathways

The divergent clinical profiles of urapidil and sodium nitroprusside stem from their unique molecular mechanisms.

This compound: Urapidil exerts its antihypertensive effect through a dual mechanism:

  • Peripheral α1-adrenoceptor antagonism: It blocks postsynaptic α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.

  • Central 5-HT1A receptor agonism: It stimulates serotonin (B10506) 5-HT1A receptors in the brainstem, which reduces sympathetic outflow from the central nervous system. This central action helps to prevent the reflex tachycardia often seen with other vasodilators.

Sodium Nitroprusside: Sodium nitroprusside is a prodrug that, upon entering the circulation, spontaneously releases nitric oxide (NO). NO is a potent vasodilator that acts on both arterial and venous smooth muscle.

  • Nitric Oxide (NO) Donation: NO activates guanylate cyclase in vascular smooth muscle cells.

  • Increased cGMP Production: This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).

  • Smooth Muscle Relaxation: Elevated cGMP levels ultimately result in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.

Experimental Protocols

A common experimental model to simulate a hypertensive crisis involves the induction of hypertension using a potent vasoconstrictor like phenylephrine (B352888).

Experimental Workflow: Phenylephrine-Induced Hypertensive Crisis in Rats

G cluster_setup Animal Preparation cluster_induction Hypertensive Crisis Induction cluster_treatment Drug Administration Anesthetize Rat Anesthetize Rat Catheterize Femoral Artery & Vein Catheterize Femoral Artery & Vein Anesthetize Rat->Catheterize Femoral Artery & Vein Monitor BP & HR Monitor BP & HR Catheterize Femoral Artery & Vein->Monitor BP & HR Infuse Phenylephrine Infuse Phenylephrine Monitor BP & HR->Infuse Phenylephrine Achieve Target BP Increase Achieve Target BP Increase Infuse Phenylephrine->Achieve Target BP Increase Administer Urapidil or SNP Administer Urapidil or SNP Achieve Target BP Increase->Administer Urapidil or SNP Record Hemodynamic Changes Record Hemodynamic Changes Administer Urapidil or SNP->Record Hemodynamic Changes

Caption: Experimental workflow for inducing and treating a hypertensive crisis in a rat model.

Protocol Details:

  • Animal Model: Male Wistar rats or Spontaneously Hypertensive Rats (SHR) are commonly used.

  • Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of a ketamine-xylazine mixture.

  • Surgical Preparation: The femoral artery is catheterized for direct blood pressure monitoring, and the femoral vein is catheterized for drug administration.

  • Induction of Hypertensive Crisis: A continuous intravenous infusion of phenylephrine (e.g., 10-50 µg/kg/min) is administered to induce a sustained increase in mean arterial pressure (e.g., by 30-40 mmHg).[4]

  • Drug Administration:

    • This compound: Administered as an intravenous bolus (e.g., 0.1-1 mg/kg) or a continuous infusion.[5]

    • Sodium Nitroprusside: Administered as a continuous intravenous infusion, typically starting at a low dose (e.g., 0.5-2 µg/kg/min) and titrated to effect.

Signaling Pathway Diagrams

The distinct signaling cascades of urapidil and sodium nitroprusside are visualized below.

G cluster_urapidil This compound Signaling Pathway Urapidil Urapidil alpha1_receptor α1-Adrenoceptor (Vascular Smooth Muscle) Urapidil->alpha1_receptor Blocks serotonin_receptor 5-HT1A Receptor (Brainstem) Urapidil->serotonin_receptor Stimulates PLC Phospholipase C alpha1_receptor->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction sympathetic_outflow Sympathetic Outflow serotonin_receptor->sympathetic_outflow Inhibits Reduced_Sympathetic_Tone Reduced Sympathetic Tone sympathetic_outflow->Reduced_Sympathetic_Tone

Caption: Dual mechanism of action of this compound.

G cluster_snp Sodium Nitroprusside Signaling Pathway SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Releases sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G cGMP->PKG Activates Myosin_LC_Phosphatase Myosin Light Chain Phosphatase PKG->Myosin_LC_Phosphatase Activates Myosin_LC_Dephosphorylation Myosin Light Chain Dephosphorylation Myosin_LC_Phosphatase->Myosin_LC_Dephosphorylation Vasodilation Vasodilation Myosin_LC_Dephosphorylation->Vasodilation

Caption: Mechanism of action of Sodium Nitroprusside.

Conclusion

Both this compound and sodium nitroprusside are potent and effective agents for the management of experimental hypertensive crises. The choice between them depends on the specific experimental goals and the desired hemodynamic profile. Urapidil's unique dual-action mechanism, which avoids reflex tachycardia, and its favorable safety profile make it an attractive alternative to sodium nitroprusside. However, the rapid onset and offset of sodium nitroprusside's action provide excellent titratability, which can be advantageous in certain research settings. A thorough understanding of their distinct pharmacological properties, as outlined in this guide, is crucial for designing and interpreting preclinical studies in the field of hypertension research and drug development.

References

Urapidil Hydrochloride: A Comparative Analysis of its Alpha-1 Adrenoceptor Blocking Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the alpha-1 adrenoceptor blocking activity of urapidil (B1196414) hydrochloride, offering a comparative analysis with other key alpha-1 antagonists. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.

Introduction

Urapidil is an antihypertensive drug that exhibits a dual mechanism of action, acting as both a central sympatholytic and a peripheral vasodilator.[1][2] Its primary peripheral effect is the blockade of postsynaptic alpha-1 adrenoceptors, leading to arterial and venous smooth muscle relaxation and a subsequent reduction in blood pressure.[1][3][4] This guide focuses on the experimental validation of this crucial aspect of urapidil's pharmacological profile, comparing its activity with established alpha-1 blockers such as prazosin, doxazosin (B1670899), and tamsulosin (B1681236).

Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily couple to the Gq/11 family of G-proteins.[5][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] The culmination of this pathway in smooth muscle cells is contraction. Urapidil exerts its vasodilatory effect by competitively antagonizing the binding of catecholamines to these receptors, thereby inhibiting this signaling cascade.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NOREPI Norepinephrine/ Epinephrine A1R Alpha-1 Adrenoceptor (GPCR) NOREPI->A1R Binds Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Contraction Smooth Muscle Contraction Ca->Contraction Contributes to PKC->Contraction Leads to Urapidil Urapidil Urapidil->A1R Blocks

Caption: Alpha-1 Adrenoceptor Signaling Pathway and Urapidil's Site of Action.

Comparative Binding Affinities

The affinity of a drug for its receptor is a key determinant of its potency. Radioligand binding assays are commonly used to determine the binding affinity (Ki) of a compound for a specific receptor. In these assays, a radiolabeled ligand (e.g., [3H]-prazosin) with known high affinity for the receptor is competed off by the test compound.

CompoundReceptor SubtypepKiKi (nM)Reference
Urapidil α1A7.2161.6[1]
α1B--
α1D--
5-Methyl-Urapidil α1 (high affinity site)9.1-9.40.4-0.8[9][10]
α1 (low affinity site)7.2-7.815.8-63.1[9][10]
Prazosin α1A9.390.41[1]
α1B--
α1D--
Tamsulosin α1A10.380.042[1]
α1B9.330.47[1]
α1D9.850.14[1]
Doxazosin α1A8.582.63[11]
α1B8.463.47[11]
α1D8.334.68[11]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

The data indicates that while urapidil has a notable affinity for alpha-1 adrenoceptors, its affinity is lower than that of prazosin, tamsulosin, and doxazosin.[1][11] Tamsulosin, in particular, demonstrates very high affinity and selectivity for the α1A and α1D subtypes.[1] The derivative 5-methyl-urapidil shows a significantly higher affinity for a subset of alpha-1 receptors, suggesting subtype selectivity.[9][10]

Comparative Functional Antagonism

Functional assays assess the ability of an antagonist to inhibit the physiological response to an agonist. In isolated tissue preparations, such as vascular smooth muscle, the potency of an antagonist is often expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

CompoundTissue (Receptor)pA2 ValueReference
Urapidil Rabbit Papillary Muscle (α1)6.4[12]
5-Methyl-Urapidil Rat Vas Deferens (α1)Higher than in myocardium[13]
Rat Myocardium (α1)Lower than in vas deferens[13]
Prazosin Rat Aorta (α1D)~9.0[14]
Doxazosin Rat Aorta (α1D)~8.5[14]
Tamsulosin Human Prostate (α1A)~9.8[14]

These functional data corroborate the binding affinity findings. Urapidil acts as a competitive antagonist at alpha-1 adrenoceptors.[12] The potency of urapidil and its derivatives can vary between different tissues, reflecting the heterogeneity of alpha-1 adrenoceptor subtypes.[13]

In Vivo Hemodynamic Effects

Studies in animal models and humans confirm the alpha-1 blocking activity of urapidil through its effects on blood pressure. Intravenous administration of urapidil leads to a dose-dependent decrease in arterial pressure, an effect shared with prazosin.[7] A comparative study in healthy male volunteers showed that single oral doses of urapidil (60 mg) and doxazosin (4 mg) produced a similar decrease in blood pressure.[15] However, doxazosin caused a significantly greater increase in resting heart rate compared to urapidil, a difference that may be attributed to urapidil's additional central sympatholytic actions.[15]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of urapidil and other antagonists for alpha-1 adrenoceptors.

Materials:

  • Tissue homogenates or cell membranes expressing alpha-1 adrenoceptors.

  • [3H]-prazosin (radioligand).

  • Urapidil hydrochloride and other test antagonists (e.g., prazosin, doxazosin, tamsulosin).

  • Phentolamine (B1677648) (for determining non-specific binding).

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Tissues are homogenized and centrifuged to isolate the membrane fraction containing the adrenoceptors.

  • Incubation: A fixed concentration of [3H]-prazosin is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (e.g., urapidil). A parallel set of tubes containing a high concentration of phentolamine is used to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[16][17]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [3H]-prazosin (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Tissue Functional Assay (Schild Analysis)

Objective: To determine the functional potency (pA2) of urapidil as a competitive antagonist.

Materials:

  • Isolated tissue preparation (e.g., rat aorta, rabbit prostatic muscle).[14][18]

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonist (e.g., norepinephrine, phenylephrine).

  • Antagonist (this compound).

  • Isometric force transducer and data acquisition system.

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in an organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate for a period of time.

  • Control Agonist Response: A cumulative concentration-response curve to the agonist (e.g., norepinephrine) is generated to establish a baseline.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of urapidil for a predetermined period.

  • Agonist Response in Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of urapidil.

  • Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with increasing concentrations of urapidil.

  • Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of this plot provides the pA2 value.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Isolated Tissue Functional Assay cluster_invivo In Vivo Hemodynamic Study B1 Prepare Membranes (α1-Adrenoceptors) B2 Incubate: Membranes + [³H]-Prazosin + Urapidil (various conc.) B1->B2 B3 Separate Bound/ Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity (Scintillation Counting) B3->B4 B5 Calculate IC₅₀ and Ki B4->B5 Validation Validation of α1-Blocking Activity B5->Validation F1 Mount Isolated Tissue (e.g., Aorta) F2 Generate Control Agonist Curve (e.g., Norepinephrine) F1->F2 F3 Incubate with Urapidil (fixed conc.) F2->F3 F4 Generate Agonist Curve in presence of Urapidil F3->F4 F5 Repeat for multiple Urapidil concentrations F4->F5 F6 Schild Plot Analysis to determine pA₂ F5->F6 F6->Validation V1 Administer Urapidil to Animal Model or Human V2 Measure Blood Pressure and Heart Rate V1->V2 V3 Compare with Control and other α-blockers V2->V3 V3->Validation

Caption: General Experimental Workflow for Validating Alpha-1 Blocking Activity.

Conclusion

The experimental evidence robustly validates the alpha-1 adrenoceptor blocking activity of this compound. Both radioligand binding and functional isolated tissue assays demonstrate its competitive antagonism at these receptors. While its binding affinity and in vitro potency are comparatively lower than some other selective alpha-1 blockers like tamsulosin and prazosin, in vivo studies confirm its efficacy in lowering blood pressure, comparable to doxazosin at therapeutic doses. The unique pharmacological profile of urapidil, combining peripheral alpha-1 blockade with a central sympatholytic action, distinguishes it from other drugs in this class and may contribute to its favorable side-effect profile, particularly the lower incidence of reflex tachycardia. This comprehensive understanding of urapidil's interaction with alpha-1 adrenoceptors is crucial for its continued application in hypertension management and for guiding future drug development efforts.

References

Urapidil and Carvedilol in Cardiac Remodeling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of urapidil (B1196414) and carvedilol (B1668590) on cardiac remodeling, supported by experimental data and detailed methodologies.

Cardiac remodeling, a key pathophysiological process in the development and progression of heart failure, involves alterations in ventricular size, shape, mass, and function. Urapidil, a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist, and carvedilol, a non-selective beta-blocker with alpha-1 blocking activity, are two pharmacological agents that have shown potential in mitigating this process. This guide offers a comparative overview of their effects on key aspects of cardiac remodeling.

Quantitative Data Summary

The following tables summarize the quantitative effects of urapidil and carvedilol on critical parameters of cardiac remodeling, including Left Ventricular Ejection Fraction (LVEF), Left Ventricular Mass Index (LVMI), and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.

Urapidil: Effects on Cardiac Function and Biomarkers
Study Population Dosage Duration Key Findings Reference
Elderly patients with hypertension and acute decompensated heart failureIntravenous infusion7 daysSignificant increase in LVEF (55.3±3.4% vs. 45.2±2.4% with nitroglycerin); Significant reduction in NT-proBNP (2,410.4±546.1 vs. 4,234.1±876.4 pg/ml with nitroglycerin)[1]
Patients with acute heart failure with preserved or reduced ejection fraction and hypertension100 mg/day intravenouslyUp to 140 hoursSignificant time-dependent reduction in NT-proBNP at 72 hours and 7 days. In HFpEF group, LVEF significantly improved after 7 days.[2]
Patients with ST-elevation acute coronary syndrome undergoing PCI12.5 mg intracoronarySingle doseHigher LVEF at 30 days post-PCI compared to control (0.58±0.06 vs 0.54±0.06).[3]
Carvedilol: Effects on Cardiac Function and Biomarkers
Study Population Dosage Duration Key Findings Reference
Patients with congestive heart failureTitrated to maximum tolerable dose3 monthsSignificant decrease in plasma NT-proBNP (from 381.20±35.06 pg/mL to 254.44±28.64 pg/mL); Significant increase in LVEF.[4]
Elderly patients with severe heart failureNot specified12 monthsSignificant reduction in LV mass; Significant increase in LVEF.[5]
Patients with hypertensive heart diseaseMedian dose of 50 mg/dayMedian of 6 yearsImproved LVEF (from 36% to 47%); Reduced LV end-diastolic and end-systolic dimensions.[6]
Patients with chronic heart failureNot specified1 yearDecreased LV mass.[7]
Patients with heart failure and preserved ejection fractionTitrated dose12 monthsSignificant decrease in plasma BNP (from 175 to 106 pg/ml).[8]

Signaling Pathways in Cardiac Remodeling

The following diagrams illustrate the signaling pathways modulated by urapidil and carvedilol that are implicated in cardiac remodeling.

Urapidil_Signaling_Pathway cluster_peripheral Peripheral Effects cluster_central Central Effects cluster_molecular Potential Molecular Mechanisms Urapidil Urapidil Alpha1_Receptor α1-Adrenoceptor Urapidil->Alpha1_Receptor Blocks Serotonin_Receptor 5-HT1A Receptor (Central) Urapidil->Serotonin_Receptor Agonist Vasodilation Vasodilation Urapidil->Vasodilation Peripheral Action JAK2_STAT3 JAK2/STAT3 Pathway* Urapidil->JAK2_STAT3 Inhibits* Sympathetic_Outflow Reduced Sympathetic Outflow Serotonin_Receptor->Sympathetic_Outflow Afterload Reduced Afterload Vasodilation->Afterload Cardiac_Workload Decreased Cardiac Workload Afterload->Cardiac_Workload Remodeling Inhibition of Cardiac Remodeling Cardiac_Workload->Remodeling Sympathetic_Outflow->Cardiac_Workload Collagen_Metabolism Regulation of Collagen Metabolism JAK2_STAT3->Collagen_Metabolism Collagen_Metabolism->Remodeling

Caption: Urapidil's dual mechanism of action on cardiac remodeling.

Carvedilol_Signaling_Pathway Carvedilol Carvedilol Beta_Receptors β1/β2-Adrenoceptors Carvedilol->Beta_Receptors Blocks Alpha1_Receptor α1-Adrenoceptor Carvedilol->Alpha1_Receptor Blocks TGF_beta TGF-β Signaling Carvedilol->TGF_beta Inhibits AKT_XIAP AKT/XIAP Pathway Carvedilol->AKT_XIAP Upregulates HR_Contractility Reduced Heart Rate & Contractility Beta_Receptors->HR_Contractility Vasodilation Vasodilation Alpha1_Receptor->Vasodilation Smad3 Smad3 TGF_beta->Smad3 Fibrosis Cardiac Fibrosis Smad3->Fibrosis Remodeling Inhibition of Cardiac Remodeling Fibrosis->Remodeling Hypertrophy Cardiac Hypertrophy Hypertrophy->Remodeling Apoptosis Cardiomyocyte Apoptosis Apoptosis->Remodeling AKT_XIAP->Apoptosis Inhibits Afterload Reduced Afterload Vasodilation->Afterload Afterload->Remodeling HR_Contractility->Remodeling

References

A Comparative Guide to the Analysis of Urapidil Hydrochloride: Cross-validation of HPLC and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of urapidil (B1196414) hydrochloride, the selection of an appropriate analytical method is paramount for ensuring data accuracy, reliability, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful and widely employed techniques for the quantitative determination of this antihypertensive agent. This guide provides an objective comparison of these methods, supported by a synthesis of published experimental data, to facilitate an informed decision-making process for your analytical needs.

While a direct cross-validation study under identical sample conditions was not found in the public domain, this guide compiles and contrasts data from separate, validated studies to highlight the performance characteristics of each technique.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for HPLC and LC-MS/MS methods for the analysis of urapidil, derived from independent studies. These tables offer a comparative overview of the linearity, sensitivity, accuracy, and precision of each method.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 160 µg/mL[1][2]0.1 - 500 ng/mL[3]
Correlation Coefficient (r²) 0.9997[1][2]Not explicitly stated, but linearity was demonstrated[3]
Limit of Detection (LOD) 0.033 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.10 µg/mL0.1 ng/mL (as lower limit of linear range)[3]

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVLC-MS/MS
Accuracy (Mean Recovery) 99.16% to 100.04%[1][2]100 ± 8%[3]
Precision (RSD) Intraday: 0.664 - 1.130 % Interday: 0.940 - 1.220 %<7%[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline the experimental protocols for both the HPLC-UV and LC-MS/MS analysis of urapidil hydrochloride.

HPLC-UV Method for Pharmaceutical Dosage Forms

This method is designed for the determination of urapidil in pharmaceutical preparations and as a stability-indicating assay.[1][2]

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column : Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size.[1][2]

  • Mobile Phase : A mixture of acetonitrile, 50 mM ammonium (B1175870) dihydrogen phosphate, and triethanolamine (B1662121) (25:75:0.5, v/v/v). The pH is adjusted to 5.5 with orthophosphoric acid.[1][2]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Detection : UV absorbance at 270 nm.[1][2]

  • Injection Volume : 20 µL.

  • Sample Preparation : Tablets are crushed, and a portion equivalent to 20 mg of urapidil is dissolved in acetonitrile, sonicated, and diluted with the mobile phase to a final concentration of 40 µg/mL.

LC-MS/MS Method for Plasma Samples

This highly sensitive method is suitable for pharmacokinetic studies, requiring the quantification of urapidil in biological matrices like plasma.[3]

  • Instrumentation : A high-performance liquid chromatography system coupled to a tandem mass spectrometer with a positive ion electrospray source.[3]

  • Column : A reverse-phase column.[3]

  • Mobile Phase : Isocratic mobile phase (details not specified in the abstract).[3]

  • Mass Spectrometry Detection : Multiple Reaction Monitoring (MRM) mode.[3]

    • Urapidil Transition : [M+H]⁺ ion, m/z 388 to 205.[3]

    • Internal Standard Transition : m/z 452 to 344.[3]

  • Sample Preparation : Liquid-liquid extraction is employed to isolate the analyte from the plasma matrix.[3]

Method Comparison and Cross-Validation Insights

While a formal cross-validation was not performed in a single study, a comparative analysis of the presented data reveals the distinct advantages and applications of each method.

  • Sensitivity : The LC-MS/MS method demonstrates significantly higher sensitivity, with a limit of quantification in the sub-ng/mL range, making it ideal for pharmacokinetic studies where drug concentrations in biological fluids are typically low.[3] The HPLC-UV method, with a µg/mL quantification limit, is well-suited for the analysis of pharmaceutical formulations where the analyte concentration is much higher.

  • Specificity : LC-MS/MS offers superior specificity due to the use of mass detection and specific precursor-to-product ion transitions. This minimizes interference from matrix components and metabolites, which is a critical consideration in bioanalysis.[3] The HPLC-UV method's specificity is demonstrated through forced degradation studies, showing no interference from degradation products at the retention time of urapidil.

  • Application : The choice of method is heavily dependent on the application. For quality control and stability testing of bulk drug and pharmaceutical dosage forms, the robustness and cost-effectiveness of the HPLC-UV method are advantageous. For bioequivalence, bioavailability, and pharmacokinetic studies, the high sensitivity and specificity of the LC-MS/MS method are indispensable.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and LC-MS/MS analyses, as well as the logical framework for a cross-validation study.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Tablet Powder dissolve Dissolve in Acetonitrile & Sonicate start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject 20 µL into HPLC dilute->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Workflow for Urapidil Analysis by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample extract Liquid-Liquid Extraction start->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into LC-MS/MS evaporate->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (m/z 388 -> 205) ionize->detect integrate Integrate Peak Area Ratio detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Workflow for Urapidil Analysis by LC-MS/MS.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis hplc HPLC-UV Method linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision sensitivity Sensitivity (LOD/LOQ) hplc->sensitivity lcmsms LC-MS/MS Method lcmsms->linearity lcmsms->accuracy lcmsms->precision lcmsms->sensitivity compare Compare Results linearity->compare accuracy->compare precision->compare sensitivity->compare conclusion Determine Method Suitability compare->conclusion

Caption: Logical Framework for Cross-Validation.

References

A Comparative Analysis of the Central Hypotensive Mechanisms of Urapidil Hydrochloride and Clonidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct central nervous system actions of two key antihypertensive agents.

Urapidil (B1196414) hydrochloride and clonidine (B47849) are both centrally acting antihypertensive drugs that lower blood pressure by modulating sympathetic outflow from the central nervous system (CNS). However, their underlying mechanisms of action, receptor affinities, and effects on cardiovascular reflexes exhibit significant differences. This guide provides a detailed comparison of their central hypotensive effects, supported by experimental data, to inform further research and drug development in this area.

Receptor Binding Affinity and Selectivity

The primary distinction between the central actions of urapidil and clonidine lies in their receptor targets. Urapidil's central effects are primarily mediated by its agonistic activity at serotonin (B10506) 1A (5-HT1A) receptors, while clonidine acts as an agonist at α2-adrenergic receptors.[1][2] Urapidil also exhibits a high affinity for peripheral α1-adrenoceptors, contributing to its overall hypotensive effect through vasodilation.[1][2] Notably, studies have shown that urapidil has a significantly lower affinity for α2-adrenoceptors, in some cases reported as having no significant affinity at all.[3] One study indicated that urapidil has a 90-fold greater affinity for α1 than for α2 adrenergic receptors.[3]

Clonidine, in addition to its primary action on α2-adrenoceptors, also shows considerable affinity for imidazoline (B1206853) I1 receptors, which are also implicated in the central regulation of blood pressure.[4][5]

The following table summarizes the available receptor binding affinity data for urapidil and clonidine. It is important to note that direct comparative studies measuring the affinity of both compounds for all relevant receptors under identical experimental conditions are limited, and thus values are compiled from various sources.

DrugReceptorAffinity (Ki/Kd/IC50 in nM)Reference
Urapidil 5-HT1A4 - 400 (IC50 for analogues)[6]
α1-Adrenoceptor50 - 800 (IC50 for analogues)[6]
Clonidine α2-Adrenoceptor2.6 - 2.7 (Kd)
Imidazoline I1-Site51 (Kd)[7]

Central Signaling Pathways

The distinct receptor targets of urapidil and clonidine initiate different intracellular signaling cascades within the CNS to produce their sympatholytic effects.

Urapidil and the 5-HT1A Receptor Pathway

Urapidil's central hypotensive action is initiated by its binding to and activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[8] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA). This signaling cascade ultimately results in the hyperpolarization of serotonergic neurons in the brainstem, reducing their firing rate. This decrease in serotonergic activity leads to a reduction in sympathetic outflow from the CNS, contributing to the fall in blood pressure.[2]

Urapidil_Signaling_Pathway Urapidil Urapidil Hydrochloride Receptor 5-HT1A Receptor Urapidil->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuron Hyperpolarization of Serotonergic Neuron PKA->Neuron Sympathetic_Outflow ↓ Sympathetic Outflow Neuron->Sympathetic_Outflow

Caption: Urapidil's Central Signaling Pathway.
Clonidine and the α2-Adrenergic Receptor Pathway

Clonidine exerts its central hypotensive effect by activating α2-adrenergic receptors, which are also coupled to inhibitory Gi/o proteins.[9] The binding of clonidine to these receptors in the brainstem, particularly in the nucleus of the solitary tract and the rostral ventrolateral medulla, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. This reduction in cAMP levels leads to a decrease in the release of norepinephrine (B1679862) from presynaptic nerve terminals in the CNS. The overall effect is a reduction in sympathetic outflow from the vasomotor center, leading to decreased heart rate, cardiac output, and peripheral vascular resistance, which collectively lower blood pressure.[5][10][11]

Clonidine_Signaling_Pathway Clonidine Clonidine Receptor α2-Adrenergic Receptor Clonidine->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP NE_Release ↓ Norepinephrine Release (Presynaptic) cAMP->NE_Release Sympathetic_Outflow ↓ Sympathetic Outflow NE_Release->Sympathetic_Outflow

Caption: Clonidine's Central Signaling Pathway.

Effects on Central Sympathetic Outflow: Experimental Data

Direct measurement of sympathetic nerve activity provides crucial insights into the central effects of antihypertensive drugs. A comparative study in conscious, chronically instrumented stroke-prone spontaneously hypertensive rats (SHRSP) evaluated the effects of intracerebroventricular (ICV) and intravenous (IV) administration of urapidil, clonidine, and prazosin (B1663645) on splanchnic sympathetic nerve activity.

Drug and Route of AdministrationDoseChange in Sympathetic Nerve ActivityChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
Clonidine (ICV) 10 µg↓ 30↓ 80
Clonidine (IV) 10 µg/kg↓ 45↓ 100
Urapidil (ICV) 100 µgNo change↓ 20↓ 40
Urapidil (IV) 1 mg/kg↓ 30↑ 20
Prazosin (ICV) 50 µgNo change↓ 15No change
Prazosin (IV) 100 µg/kg↓ 35↑ 30

Data adapted from a study in conscious SHRSP rats.[3]

These results demonstrate that only clonidine, whether administered centrally or peripherally, caused a decrease in sympathetic nerve activity.[3] In contrast, urapidil administered centrally did not alter sympathetic outflow, and when given intravenously, it led to an increase in sympathetic activity, likely due to a baroreflex response to its peripheral α1-adrenoceptor blockade.[3] This suggests that in this experimental model, the primary hypotensive effect of urapidil is mediated by its peripheral actions, while its central effects may contribute to the modulation of heart rate.[3]

Influence on Baroreflex Sensitivity

Baroreflex sensitivity (BRS) is a measure of the reflex response of the heart rate to changes in blood pressure. An impaired BRS is associated with increased cardiovascular risk.

Studies have shown that clonidine can significantly increase BRS. This effect is thought to be mediated through an enhancement of the parasympathetic component of the baroreflex arc.

The effect of urapidil on BRS is less clear. Some evidence suggests that urapidil's central action helps to modulate the baroreceptor reflex, potentially blunting the compensatory tachycardia that can occur with vasodilation.[1]

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor. The general protocol involves:

  • Membrane Preparation: Isolation of cell membranes containing the receptor of interest from tissue homogenates or cell cultures.

  • Incubation: Incubation of the membrane preparation with a radiolabeled ligand (a substance that binds to the receptor) and varying concentrations of the unlabeled test drug (urapidil or clonidine).

  • Separation: Separation of the bound and free radioligand, typically by filtration.

  • Quantification: Measurement of the radioactivity of the bound ligand.

  • Data Analysis: Calculation of the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be derived.

Radioligand_Binding_Assay A 1. Membrane Preparation (Isolation of receptors) B 2. Incubation (Membranes + Radioligand + Test Drug) A->B C 3. Filtration (Separation of bound and free radioligand) B->C D 4. Quantification (Measurement of radioactivity) C->D E 5. Data Analysis (Calculation of IC50 and Ki) D->E Sympathetic_Outflow_Measurement A 1. Chronic Electrode Implantation (on Splanchnic Nerve) B 2. Drug Administration (ICV or IV) A->B C 3. Nerve Activity Recording (in Conscious Animal) B->C D 4. Data Analysis (Quantification of Nerve Discharge) C->D

References

Urapidil Hydrochloride: A Comparative Analysis of its Specificity for Alpha-1A vs. Alpha-1B Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of urapidil (B1196414) hydrochloride's binding affinity and functional specificity for alpha-1A and alpha-1B adrenergic receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from various studies to offer an objective assessment of urapidil's performance relative to other common alpha-1 adrenoceptor antagonists.

Comparative Binding Affinities of Alpha-1 Adrenoceptor Antagonists

The specificity of urapidil hydrochloride and other antagonists for alpha-1A and alpha-1B adrenoceptors is crucial for predicting their therapeutic effects and potential side-effect profiles. The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) of urapidil, its more selective derivative 5-methylurapidil, the non-selective antagonist prazosin, and the alpha-1A selective antagonist tamsulosin. Higher pKi values indicate greater binding affinity.

CompoundAlpha-1A (pKi)Alpha-1B (pKi)Selectivity (Alpha-1A/Alpha-1B)
Urapidil~6.19~6.39~0.66-fold for Alpha-1B
5-Methylurapidil9.227.34~76-fold for Alpha-1A
Prazosin9.899.95Non-selective
Tamsulosin10.389.33~11-fold for Alpha-1A[1]

Note: The pKi values for urapidil can vary between studies. The values presented here are representative. The selectivity is calculated from the ratio of the Ki values.

From the data, it is evident that while urapidil itself shows minimal selectivity between the alpha-1A and alpha-1B subtypes, its derivative, 5-methylurapidil, demonstrates significant selectivity for the alpha-1A adrenoceptor.[2][3][4][5] Tamsulosin also exhibits a clear preference for the alpha-1A subtype.[1] Prazosin, in contrast, binds with high and nearly equal affinity to both receptor subtypes, confirming its non-selective profile.[4]

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. These experiments are fundamental in determining the affinity and potency of compounds at their respective receptor targets.

Radioligand Binding Assay Protocol

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6] The following is a generalized protocol for a competitive binding assay used to determine the Ki of a test compound.

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the human alpha-1A or alpha-1B adrenoceptor subtype, or from tissues known to be rich in a specific subtype.[6][7] The tissue or cells are homogenized in a cold lysis buffer and then centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.[7]

  • Assay Incubation: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin) and varying concentrations of the unlabeled competitor drug (e.g., urapidil).[7][8] Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.[8]

  • Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[7] The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC50 value of the competitor drug, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture expressing α1A or α1B receptors MembranePrep Membrane Preparation (Homogenization & Centrifugation) CellCulture->MembranePrep Incubation Incubation: - Membranes - [3H]-Prazosin (Radioligand) - Urapidil (Competitor) MembranePrep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation DataAnalysis Data Analysis (Calculate IC50 and Ki) Scintillation->DataAnalysis

Fig. 1: Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Mobilization

Alpha-1 adrenoceptors are Gq/11-coupled receptors, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).[9][10][11] Functional assays measuring this calcium mobilization can determine the potency of an antagonist.

  • Cell Culture and Loading: Cells expressing the target receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., urapidil).

  • Agonist Stimulation and Signal Detection: A known agonist (e.g., phenylephrine (B352888) or A61603) is added to the wells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric imaging plate reader.[9][12]

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response, and an IC50 value is calculated.

Signaling Pathway of Alpha-1 Adrenoceptors

The binding of an agonist to an alpha-1 adrenoceptor initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the results of functional assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Alpha1R α1-Adrenoceptor Agonist->Alpha1R Binds to Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response Leads to PKC->Response Leads to

Fig. 2: Simplified signaling pathway of alpha-1 adrenoceptors.

Upon agonist binding, the alpha-1 adrenoceptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol.[11] The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.[10]

Conclusion

The available experimental data indicates that this compound is a relatively non-selective antagonist for the alpha-1A and alpha-1B adrenoceptor subtypes. This contrasts with its derivative, 5-methylurapidil, and other antagonists like tamsulosin, which show a clear preference for the alpha-1A subtype. The clinical implications of this lack of selectivity are complex, as urapidil also exhibits central hypotensive activity through a mechanism not fully understood but potentially involving serotonergic pathways.[13] For researchers aiming to specifically target the alpha-1A or alpha-1B adrenoceptor, more selective compounds would be preferable. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further investigation into the pharmacology of alpha-1 adrenoceptor antagonists.

References

Head-to-head comparison of urapidil and labetalol in a pre-eclampsia model

Author: BenchChem Technical Support Team. Date: December 2025

A synthesis of clinical data and mechanistic insights in the absence of direct comparative pre-clinical studies.

Comparative Efficacy and Hemodynamics

While direct experimental data in animal models is lacking, clinical studies provide insights into the comparative antihypertensive efficacy of urapidil (B1196414) and labetalol (B1674207). Intravenous labetalol is recognized as a first-line treatment for severe hypertension in pregnancy.[1] Urapidil has also demonstrated effectiveness in reducing blood pressure in patients with pre-eclampsia and hypertensive crises during pregnancy.[2][3]

ParameterUrapidilLabetalolReferences
Primary Mechanism Selective α1-adrenoceptor antagonist; 5-HT1A receptor agonistNon-selective β-adrenoceptor blocker; α1-adrenoceptor antagonist[2][4][5][6][7]
Effect on Heart Rate Generally no significant change, may cause slight decreaseCan cause bradycardia due to β-blockade[2][8]
Blood Pressure Reduction Effective reduction of systolic and diastolic pressureEffective reduction of systolic and diastolic pressure[2][9][10][11]
Uterine Blood Flow Does not appear to negatively impact uterine blood flowGenerally preserves uterine blood flow[1]
Reported Side Effects Dizziness, headache, nauseaMaternal bradycardia, hypotension, bronchospasm (in susceptible individuals)[1][2]

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of urapidil and labetalol suggest different downstream effects that could be investigated in a pre-eclampsia model.

Urapidil Signaling Pathway

Urapidil primarily acts as a selective antagonist of postsynaptic α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[2][5][6] Additionally, its agonistic activity at central 5-HT1A receptors contributes to a decrease in sympathetic outflow, further aiding in blood pressure control without causing reflex tachycardia.[2][6]

Urapidil Signaling Pathway Urapidil Urapidil Alpha1 α1-Adrenoceptor Urapidil->Alpha1 Blocks Urapidil_CNS Urapidil Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Inhibits Blood_Pressure Decreased Blood Pressure HT1A 5-HT1A Receptor Urapidil_CNS->HT1A Activates Sympathetic_Outflow Sympathetic Outflow HT1A->Sympathetic_Outflow Reduces

Caption: Urapidil's dual mechanism of action.

Labetalol Signaling Pathway

Labetalol is a non-selective β-adrenoceptor antagonist (β1 and β2) and a selective α1-adrenoceptor antagonist.[4][7] The β-blockade reduces heart rate and cardiac output, while the α1-blockade leads to vasodilation and reduced peripheral resistance.[4][7] The ratio of β- to α-blockade is greater with intravenous administration compared to oral.[7]

Labetalol Signaling Pathway cluster_Heart Heart Labetalol Labetalol Beta1 β1-Adrenoceptor Labetalol->Beta1 Blocks Alpha1 α1-Adrenoceptor Labetalol->Alpha1 Blocks cluster_Heart cluster_Heart cluster_VascularSmoothMuscle cluster_VascularSmoothMuscle Heart_Rate_CO Heart Rate & Cardiac Output Beta1->Heart_Rate_CO Reduces Blood_Pressure Decreased Blood Pressure Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Inhibits

Caption: Labetalol's combined α- and β-blocking actions.

Experimental Protocols for a Pre-eclampsia Model

Several animal models have been developed to mimic the key features of pre-eclampsia, such as hypertension and proteinuria.[12][13][14][15][16][17] A commonly used and relevant model is the Reduced Uterine Perfusion Pressure (RUPP) model in pregnant rats.

RUPP Model Experimental Workflow

The RUPP model involves surgically reducing blood flow to the uteroplacental unit, which mimics the placental ischemia thought to be a key initiating event in pre-eclampsia.[14][16][17]

RUPP Model Experimental Workflow start Pregnant Rat (Gestational Day 14) surgery Surgical Intervention: Placement of silver clips on abdominal aorta and uterine arteries start->surgery grouping Randomization into Treatment Groups surgery->grouping control Control Group (Sham surgery or vehicle) grouping->control Group 1 urapidil_group Urapidil Treatment Group grouping->urapidil_group Group 2 labetalol_group Labetalol Treatment Group grouping->labetalol_group Group 3 monitoring Continuous Monitoring: - Blood Pressure (Telemetry) - Urine Protein control->monitoring urapidil_group->monitoring labetalol_group->monitoring endpoint Endpoint Analysis (Gestational Day 19) - Maternal and fetal outcomes - Placental analysis - Tissue harvesting monitoring->endpoint

References

Validating Urapidil's Neuroprotective Potential: A Comparative Analysis in Diverse Neurological Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of urapidil (B1196414), an α1-adrenoceptor antagonist and 5-HT1A receptor agonist, with other neuroprotective agents in preclinical models of neurological injury. While clinical use of urapidil has shown benefits in the acute phase of stroke, this guide delves into the experimental data that supports its neuroprotective claims and evaluates its performance against established and alternative therapies in different injury paradigms.[1] This objective analysis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations, aims to inform further research and drug development in the field of neuroprotection.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data from various experimental studies, offering a side-by-side comparison of urapidil with nimodipine (B1678889) and edaravone (B1671096).

Table 1: Urapidil in Middle Cerebral Artery Occlusion (MCAO) Ischemia/Reperfusion Injury in Rats

Treatment GroupMDA (nmol/g tissue)GSH (nmol/g tissue)SOD (U/mg protein)Caspase-3 Immunodensity (relative units)Bcl-2 Immunodensity (relative units)TNF-α Immunodensity (relative units)
Control10.15 ± 1.892.54 ± 0.61115.70 ± 22.40LowHighLow
Ischemia/Reperfusion (IR)22.83 ± 3.010.71 ± 0.2956.30 ± 20.50*Dramatically UpregulatedSignificantly SuppressedHighest
IR + Urapidil (5 mg/kg)18.57 ± 2.531.32 ± 0.4281.10 ± 16.28No Significant Difference from IRNo Significant Difference from IRSignificantly Higher than Control
IR + Resveratrol (B1683913) (30 mg/kg)15.42 ± 2.111.88 ± 0.5395.60 ± 18.95Significantly Downregulated from IRSignificantly Upregulated from IRSimilar to Control
IR + Urapidil + Resveratrol12.33 ± 1.98 2.15 ± 0.48108.20 ± 20.14**Similar to ControlMost UpregulatedSimilar to Control

*p < 0.05 compared to all other groups. **p < 0.05 compared to IR + Urapidil and IR + Resveratrol groups. *Data extracted from a study on cerebral ischemia-reperfusion injury in rats.[2][3]

Table 2: Urapidil in Traumatic Brain Injury (TBI) in Rats

Treatment GroupTotal Oxidant Status (TOS, µmol H2O2 Eq/L)Total Antioxidant Status (TAS, mmol Trolox Eq/L)Oxidative Stress Index (OSI)Caspase-3 Immunoexpression (relative units)TNF-α Immunoexpression (relative units)
Control3.8 ± 0.52.1 ± 0.30.18 ± 0.03LowLow
TBI12.6 ± 1.80.9 ± 0.21.4 ± 0.3*Significantly IncreasedSignificantly Increased
TBI + Urapidil (0.5 mg/kg)7.2 ± 1.1 1.5 ± 0.20.48 ± 0.09 Significantly DecreasedSignificantly Decreased
TBI + Urapidil (5 mg/kg)6.5 ± 0.91.7 ± 0.3 0.38 ± 0.07Significantly DecreasedSignificantly Decreased

*p < 0.05 compared to control. **p < 0.05 compared to TBI group. *Data extracted from a study on traumatic brain injury in rats.

Table 3: Comparative Effects of Nimodipine and Edaravone in Stroke Models

AgentStroke ModelKey FindingsQuantitative Data Highlights
Nimodipine Global Cerebral Ischemia (Rat)Reduced glutamate (B1630785) release and increased neuronal cell viability in the hippocampus.Glutamate concentration reduced by ~43% vs. ischemia group. Hippocampal cell viability increased from ~48% to ~95%.
Cerebral Small Vessel Disease (Rat)Reduced incidence of stroke and protected cognitive and vascular function.Significantly lower incidence of adverse events (stroke) compared to placebo.
Edaravone MCAO (Rat)Dose-dependently improved behavioral outcomes and reduced cerebral infarction area.High dose (30 mg/kg) showed similar sensorimotor function improvement as intraperitoneal administration.
Permanent MCAO (Mouse)Reduced infarct volume by scavenging reactive oxygen species.Infarct volume reduced to ~77% of the control group.
MCAO with Reperfusion (Mouse)Alleviated brain injury and inflammation.Significantly inhibited the increase in serum LDH levels.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Middle Cerebral Artery Occlusion (MCAO) Ischemia/Reperfusion Injury Model (for Urapidil Study)
  • Animal Model: Mature female Sprague Dawley rats.

  • Anesthesia: Ketamine hydrochloride (80 mg/kg, i.p.) and xylazine (B1663881) hydrochloride (10 mg/kg, i.p.).

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

  • Drug Administration: Urapidil (5 mg/kg), resveratrol (30 mg/kg), or a combination of both were administered intraperitoneally at 0, 24, 48, and 72 hours of reperfusion.[2][3]

  • Outcome Measures:

    • Biochemical Analysis: Brain tissue is homogenized to measure levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD) using spectrophotometric assays.

    • Immunohistochemistry: Brain sections are stained with antibodies against caspase-3, Bcl-2, and TNF-α to assess apoptosis and inflammation.

Traumatic Brain Injury (TBI) Model (for Urapidil Study)
  • Animal Model: Adult male Wistar albino rats.

  • Anesthesia: Ketamine (90 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).

  • Injury Induction (Marmarou's Impact-Acceleration Model):

    • A metal disc is fixed to the skull between the coronal and lambdoid sutures.

    • A 450 g weight is dropped from a height of 2 meters onto the disc, inducing a diffuse brain injury.

  • Drug Administration: Urapidil (0.5 mg/kg or 5 mg/kg) was administered intraperitoneally 30 minutes post-trauma.

  • Outcome Measures:

    • Biochemical Analysis: Serum levels of Total Oxidant Status (TOS) and Total Antioxidant Status (TAS) are measured to calculate the Oxidative Stress Index (OSI).

    • Immunohistochemistry: Brain tissue sections are stained for caspase-3 and TNF-α.

Global Cerebral Ischemia Model (for Nimodipine Study)
  • Animal Model: Rats.

  • Surgical Procedure (Two-Vessel Occlusion):

    • Bilateral common carotid arteries are occluded for a specific duration (e.g., 10 minutes) to induce global forebrain ischemia.

    • The occlusion is then released to allow for reperfusion.

  • Drug Administration: Nimodipine is administered prior to or following the ischemic insult.

  • Outcome Measures:

    • Microdialysis: In vivo microdialysis is used to measure extracellular glutamate levels in the hippocampus.

    • Histology: Neuronal cell viability in the CA1 region of the hippocampus is assessed using staining methods like cresyl violet.

Photothrombotic Stroke Model (Alternative Ischemic Stroke Model)
  • Principle: This model induces a focal cortical stroke through photochemical reaction.

  • Procedure:

    • A photosensitive dye (e.g., Rose Bengal) is injected intravenously.

    • A specific region of the skull is illuminated with a cold light source (e.g., a laser).

    • The light activates the dye, leading to the formation of singlet oxygen, which damages the endothelium of blood vessels, causing platelet aggregation and thrombosis, resulting in a focal ischemic lesion.[4][5]

  • Advantages: High reproducibility and precise control over the location and size of the infarct.

Visualizing the Mechanisms of Neuroprotection

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of urapidil and the experimental workflows.

G Urapidil's Dual Mechanism of Action in Neuroprotection cluster_peripheral Peripheral Action cluster_central Central Action Urapidil_p Urapidil Alpha1_receptor α1-Adrenoceptor Urapidil_p->Alpha1_receptor Antagonist Vasodilation Vasodilation Alpha1_receptor->Vasodilation Inhibition of Vasoconstriction CBF Maintained Cerebral Blood Flow Vasodilation->CBF Neuroprotection Neuroprotection CBF->Neuroprotection Urapidil_c Urapidil HT1A_receptor 5-HT1A Receptor Urapidil_c->HT1A_receptor Agonist Sympathetic_outflow Decreased Sympathetic Outflow HT1A_receptor->Sympathetic_outflow Neuroinflammation Reduced Neuroinflammation Sympathetic_outflow->Neuroinflammation Oxidative_stress Reduced Oxidative Stress Sympathetic_outflow->Oxidative_stress Apoptosis Reduced Apoptosis Sympathetic_outflow->Apoptosis Neuroinflammation->Neuroprotection Oxidative_stress->Neuroprotection Apoptosis->Neuroprotection

Caption: Urapidil's dual neuroprotective pathways.

G Experimental Workflow for MCAO Model Start Start Animal_prep Animal Preparation (Sprague Dawley Rats) Start->Animal_prep Anesthesia Anesthesia (Ketamine/Xylazine) Animal_prep->Anesthesia MCAO Middle Cerebral Artery Occlusion (60 minutes) Anesthesia->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Treatment Administration (Urapidil, Resveratrol, Combo) at 0, 24, 48, 72h Reperfusion->Treatment Sacrifice Sacrifice at 72h Treatment->Sacrifice Tissue_collection Brain Tissue Collection Sacrifice->Tissue_collection Biochemical Biochemical Analysis (MDA, GSH, SOD) Tissue_collection->Biochemical IHC Immunohistochemistry (Caspase-3, Bcl-2, TNF-α) Tissue_collection->IHC Data_analysis Data Analysis Biochemical->Data_analysis IHC->Data_analysis End End Data_analysis->End

Caption: Workflow for MCAO neuroprotection study.

G Signaling Pathways of Alternative Neuroprotective Agents Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges JNK_pathway JNK Pathway ROS->JNK_pathway Activates NFkB_pathway NF-κB Pathway ROS->NFkB_pathway Activates Apoptosis_E Apoptosis JNK_pathway->Apoptosis_E Inflammation_E Inflammation NFkB_pathway->Inflammation_E Neuroprotection_alt Neuroprotection Nimodipine Nimodipine L_type_Ca_channel L-type Ca2+ Channel Nimodipine->L_type_Ca_channel Blocks ERK_CREB_pathway ERK/CREB Pathway Nimodipine->ERK_CREB_pathway Activates TrkB_receptor TrkB Receptor Nimodipine->TrkB_receptor Activates Mitochondrial_function Mitochondrial Function Nimodipine->Mitochondrial_function Protects Autophagy Autophagy Nimodipine->Autophagy Regulates Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Reduces Neurotrophic_factors Neurotrophic Factors ERK_CREB_pathway->Neurotrophic_factors TrkB_receptor->Neurotrophic_factors

Caption: Neuroprotective signaling of alternatives.

Discussion and Future Directions

The experimental data presented in this guide suggest that urapidil exhibits neuroprotective properties in models of both ischemic stroke and traumatic brain injury. Its efficacy appears to be rooted in its dual mechanism of action, which includes maintaining cerebral blood flow through peripheral α1-adrenoceptor antagonism and mitigating secondary injury cascades like inflammation and oxidative stress via central 5-HT1A receptor agonism.

In the MCAO model, while urapidil alone showed a modest effect on oxidative stress markers, its combination with resveratrol resulted in a synergistic neuroprotective effect, significantly ameliorating all measured parameters of oxidative stress, apoptosis, and inflammation.[2][3] This suggests that a multi-target approach, combining urapidil with other neuroprotective agents, could be a promising therapeutic strategy.

The data from the TBI model further supports urapidil's ability to reduce oxidative stress and neuroinflammation, key components of secondary brain injury that are common to both stroke and TBI.

When compared to nimodipine and edaravone, urapidil's unique dual mechanism of action sets it apart. While nimodipine primarily targets calcium influx and edaravone acts as a potent antioxidant, urapidil's influence on both vascular and neuronal pathways may offer a broader spectrum of neuroprotection.

References

Urapidil Hydrochloride vs. Other 5-HT1A Agonists: A Comparative Analysis of Antihypertensive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive effects of urapidil (B1196414) hydrochloride with other selective 5-HT1A receptor agonists. Urapidil's unique dual mechanism of action, combining peripheral α1-adrenoceptor antagonism with central 5-HT1A receptor agonism, distinguishes it from other compounds that primarily target the 5-HT1A receptor. This analysis synthesizes preclinical and clinical data to elucidate these differences, presenting quantitative findings in structured tables and detailing the experimental methodologies employed in key studies.

Mechanism of Action: Urapidil's Dual Approach to Blood Pressure Reduction

Urapidil hydrochloride exerts its antihypertensive effect through two primary pathways. Peripherally, it acts as a selective antagonist of postsynaptic α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[1][2][3] Centrally, urapidil stimulates 5-HT1A receptors in the brainstem, which reduces sympathetic outflow and further contributes to the lowering of blood pressure.[1][3][4] This central action also helps to mitigate the reflex tachycardia that can be associated with peripheral vasodilation.[5]

In contrast, other 5-HT1A agonists, such as buspirone (B1668070), tandospirone (B1205299), and gepirone (B1671445), are primarily developed for their anxiolytic and antidepressant properties. Their effects on blood pressure are a secondary consideration and can be more variable.

Signaling Pathways

The signaling cascade for 5-HT1A receptor activation and the dual-action mechanism of urapidil are depicted below.

5-HT1A_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., in Brainstem) Serotonin Serotonin 5-HT1A_Receptor 5-HT1A_Receptor Serotonin->5-HT1A_Receptor Binds to G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition GIRK_Channel GIRK Channel Activation G_Protein->GIRK_Channel Activation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA Reduced_Neuronal_Firing Reduced Neuronal Firing (↓ Sympathetic Outflow) PKA->Reduced_Neuronal_Firing Hyperpolarization Hyperpolarization GIRK_Channel->Hyperpolarization Hyperpolarization->Reduced_Neuronal_Firing Blood_Pressure_Reduction Blood Pressure Reduction Reduced_Neuronal_Firing->Blood_Pressure_Reduction

5-HT1A Receptor Signaling Pathway for Blood Pressure Regulation.

Urapidil_Mechanism_of_Action cluster_0 Central Nervous System (Brainstem) cluster_1 Peripheral Vasculature Urapidil Urapidil Central_5-HT1A_Agonism 5-HT1A Receptor Agonism Urapidil->Central_5-HT1A_Agonism Peripheral_Alpha1_Antagonism α1-Adrenoceptor Antagonism Urapidil->Peripheral_Alpha1_Antagonism Reduced_Sympathetic_Outflow ↓ Sympathetic Outflow Central_5-HT1A_Agonism->Reduced_Sympathetic_Outflow No_Reflex_Tachycardia No Reflex Tachycardia Reduced_Sympathetic_Outflow->No_Reflex_Tachycardia Blood_Pressure_Reduction Blood Pressure Reduction Reduced_Sympathetic_Outflow->Blood_Pressure_Reduction Vasodilation Vasodilation Peripheral_Alpha1_Antagonism->Vasodilation Vasodilation->Blood_Pressure_Reduction

Dual Mechanism of Action of Urapidil.

Comparative Analysis of Blood Pressure Effects

While direct, head-to-head clinical trials comparing urapidil with other specific 5-HT1A agonists for hypertension are limited, preclinical data provide valuable insights into their differential effects on blood pressure.

DrugAnimal ModelDoseRoute of AdministrationEffect on Blood PressureReference
Urapidil Spontaneously Hypertensive Rats (SHR)6 mg/kgIntravenous↓ 22% in Mean Arterial Pressure[6]
Conscious Normotensive and SHRNot specifiedOral↓ Mean Arterial Pressure[1]
Chloralose-anesthetized CatsNot specifiedInfusion via vertebral arteryMore potent reduction in Mean Arterial Pressure compared to femoral artery infusion[1]
Buspirone DOCA-salt Hypertensive RatsNot specifiedChronicSignificant reduction[7]
Pithed RatsNot specifiedNot specifiedDose-dependent increase[8]
Tandospirone Spontaneously Hypertensive Rats (SHR)40 mg/kg (in combination with valsartan)Not specifiedSignificantly improved the reduction in Systolic Blood Pressure by valsartan (B143634)[9]

Note on Gepirone: Preclinical studies on gepirone have primarily focused on its anxiolytic and antidepressant effects, with limited data available regarding its specific impact on blood pressure in animal models of hypertension.[10]

Discussion of Comparative Data

The available data indicate that urapidil consistently produces a hypotensive effect in various animal models of hypertension.[1][6] This is attributable to its combined central and peripheral actions.

In contrast, the effects of other 5-HT1A agonists on blood pressure appear to be more complex. Buspirone has been shown to have an antihypertensive effect in DOCA-salt hypertensive rats, yet it can also produce a pressor response in pithed rats, suggesting a more nuanced mechanism of action that may involve partial agonism at α1-adrenoceptors.[7][8]

Tandospirone has been shown to enhance the antihypertensive effect of valsartan in spontaneously hypertensive rats, suggesting a potential synergistic role in blood pressure management.[9] It is also approved in some countries for anxiety associated with primary hypertension.[11] However, its standalone effect on blood pressure in hypertensive models requires further elucidation.

Experimental Protocols

Measurement of Blood Pressure in Conscious Rats (Tail-Cuff Method)

This non-invasive method is commonly used for repeated blood pressure measurements in rats.

Tail_Cuff_Method_Workflow Acclimatization Acclimatize rat to restrainer and procedure Restraint Place rat in a warming chamber to increase blood flow to the tail Acclimatization->Restraint Cuff_Placement Securely place the tail cuff and pulse sensor on the rat's tail Restraint->Cuff_Placement Inflation Inflate the cuff to a pressure above the expected systolic blood pressure Cuff_Placement->Inflation Deflation Gradually and steadily deflate the cuff Inflation->Deflation Measurement Record the pressure at which the pulse reappears (Systolic Blood Pressure) Deflation->Measurement Repetition Repeat the measurement several times for an accurate reading Measurement->Repetition

Workflow for Tail-Cuff Blood Pressure Measurement in Rats.

Protocol Details:

  • Animal Preparation: Spontaneously hypertensive rats (SHR) or other relevant strains are used. The animals are acclimatized to the experimental setup to minimize stress-induced blood pressure variations.

  • Procedure: The rat is placed in a restrainer, and its tail is passed through an inflatable cuff and a pulse sensor. The tail is often warmed to enhance the detection of the pulse.

  • Measurement: The cuff is inflated to occlude the caudal artery and then slowly deflated. The pressure at which the pulse returns is recorded as the systolic blood pressure.

  • Data Analysis: Multiple readings are taken for each animal at each time point, and the average is calculated.

Direct Blood Pressure Measurement in Anesthetized Cats

This invasive method provides continuous and accurate blood pressure readings.

Protocol Details:

  • Animal Preparation: Cats are anesthetized, typically with agents like chloralose. The trachea is intubated to allow for artificial ventilation.

  • Catheterization: A catheter is inserted into a major artery, such as the femoral or carotid artery, and connected to a pressure transducer.

  • Drug Administration: For central effect studies, drugs can be administered via the vertebral artery to target the brainstem directly.[1]

  • Data Acquisition: Arterial blood pressure is continuously recorded using a data acquisition system. Heart rate can also be derived from the pressure waveform.

Conclusion

This compound stands out among 5-HT1A agonists due to its reliable and potent antihypertensive effects, which are a result of its unique dual mechanism of action. While other 5-HT1A agonists like buspirone and tandospirone may influence blood pressure, their effects are less consistent and appear to be model-dependent. For researchers and drug development professionals, urapidil serves as a key example of a multi-target ligand that effectively modulates the cardiovascular system. Further head-to-head comparative studies are warranted to fully delineate the therapeutic potential of other 5-HT1A agonists in the management of hypertension.

References

A comparative analysis of the side-effect profiles of urapidil and other alpha-blockers in research animals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of an appropriate alpha-adrenergic receptor antagonist in drug development and research necessitates a thorough understanding of its side-effect profile. This guide provides a comparative analysis of the preclinical side effects of urapidil (B1196414) versus other commonly used alpha-blockers such as prazosin (B1663645), doxazosin (B1670899), and tamsulosin (B1681236). The data presented is derived from a range of studies in various research animals, offering insights into the potential adverse effects that may be encountered during preclinical evaluation.

Comparative Overview of Side-Effect Profiles

Alpha-blockers, as a class, are known to induce a range of side effects primarily related to their vasodilatory and smooth muscle relaxing properties. However, significant differences exist between individual agents due to variations in their receptor selectivity and additional pharmacological actions. Urapidil, for instance, exhibits a unique mechanism involving not only peripheral alpha-1 adrenoceptor blockade but also a central hypotensive action, which may contribute to its distinct side-effect profile, particularly concerning cardiovascular responses.[1][2][3][4][5]

Key Differentiators in Preclinical Models
  • Cardiovascular Effects: While all alpha-blockers induce hypotension, the degree of reflex tachycardia can vary. Studies in healthy male subjects suggest that urapidil may cause less of an increase in heart rate compared to doxazosin.[6] In anesthetized cats, urapidil, doxazosin, and alfuzosin (B1207546) all caused a fall in blood pressure and thoracic preganglionic sympathetic nerve activity.[7] However, urapidil's sympathoinhibitory action was noted to be delayed and weaker than the other two agents.[7] In female dogs, tamsulosin demonstrated a more uroselective profile, decreasing resting maximal urethral pressure with negligible effects on mean arterial blood pressure, whereas prazosin and urapidil's effects on urethral pressure were accompanied by decreases in blood pressure.[8]

  • Central Nervous System (CNS) Effects: Urapidil's central action, potentially mediated by serotonin (B10506) 5-HT1A receptors, contributes to its hypotensive effect and may modulate its CNS side-effect profile.[5] Prazosin has been associated with lethargy and dizziness in veterinary use.[9][10]

  • Genotoxicity and Reproductive Effects: Studies in pregnant Wistar rats have indicated that prazosin may have genotoxic effects at higher doses, causing DNA damage in hepatocytes and bone marrow cells.[11] In adult male rats, tamsulosin has been shown to decrease testicular weight and testosterone (B1683101) concentrations, suggesting potential adverse effects on the male reproductive system.[12] Animal reproduction studies with doxazosin did not show adverse developmental outcomes in rats and rabbits at doses up to 10 and 4 times the recommended human dose, respectively, though postnatal development was delayed in rats at a higher dose.[13]

  • Gastrointestinal and Other Effects: Common side effects of prazosin reported in veterinary medicine include nausea, vomiting, diarrhea, and constipation.[9][10]

Quantitative Analysis of Side Effects in Research Animals

The following tables summarize the quantitative data on the side effects of urapidil and other alpha-blockers from various preclinical studies.

Table 1: Cardiovascular Side Effects in Animal Models

DrugAnimal ModelDoseKey Cardiovascular Findings
Urapidil Anesthetized Cats0.22, 0.67, 2.00 mg/kg (IV)Dose-dependent decrease in arterial pressure.[1]
Anesthetized Cats2 mg/kg/h (IV infusion)Greater hypotensive action than doxazosin and alfuzosin, with a delayed and weaker sympathoinhibitory action.[7]
Anesthetized Female DogsNot specifiedDose-dependently decreased resting maximal urethral pressure, accompanied by a decrease in mean arterial blood pressure.[8]
Prazosin Anesthetized CatsNot specifiedIneffective after cerebroventricular injection.[1]
Anesthetized Female DogsNot specifiedDose-dependently decreased resting maximal urethral pressure, accompanied by a decrease in mean arterial blood pressure.[8]
Doxazosin Anesthetized Cats2 mg/kg/h (IV infusion)Caused a fall in thoracic preganglionic sympathetic nerve activity and blood pressure.[7]
Tamsulosin Anesthetized Female DogsNot specifiedDose-dependently decreased resting maximal urethral pressure with almost no effect on mean arterial blood pressure.[8]
Anesthetized Male Dogs3-30 µg/kg (intraduodenal)Dose-dependent inhibition of hypogastric nerve stimulation-elevated intraurethral pressure with no significant change in basal mean blood pressure.[14]

Table 2: Reproductive and Genotoxic Side Effects in Animal Models

DrugAnimal ModelDoseKey Findings
Prazosin Pregnant Wistar Rats5, 15, and 25 mg/kg (IP)Significant genotoxic effects at the higher dose, including DNA damage and fragmentation in hepatocytes and structural chromosomal aberrations in bone marrow cells.[11]
Doxazosin Pregnant Rats and RabbitsUp to 10 and 4 times the 12 mg/day recommended human doseNo adverse developmental outcomes observed. Postnatal development was delayed in rats at a dose 8 times the 12 mg/day recommended dose.[13]
Tamsulosin Adult Male Wistar Rats0.2 and 0.4 mg/kg/day (oral gavage for 28 days)Significant decrease in testicular weight and plasma testosterone concentration.[12]

Experimental Protocols

Genotoxicity Assessment of Prazosin in Pregnant Wistar Rats
  • Animal Model: Pregnant Wistar rats.

  • Drug Administration: Prazosin was administered intraperitoneally (IP) at doses of 5, 15, and 25 mg/kg body weight for a single dose in a 14-day toxicity study.[11]

  • Parameters Examined:

    • Bone Marrow Micronucleus Assay: To evaluate chromosomal damage.

    • Peripheral Blood Micronucleus Assay: To assess genotoxicity.

    • Metaphase Chromosomal Analysis: For measuring DNA damage.

    • DNA Fragmentation Test: To quantify DNA damage.

    • Histological Analysis: For assessing cytotoxicity.[11]

Evaluation of Tamsulosin's Effects on the Male Reproductive System in Rats
  • Animal Model: 30 adult male Wistar rats (weighing 250-300 g).

  • Experimental Groups:

    • Control group: Received distilled water.

    • Experimental group 1: Received 0.2 mg/kg/day of tamsulosin.

    • Experimental group 2: Received 0.4 mg/kg/day of tamsulosin.

  • Drug Administration: Oral gavage for 28 days.

  • Parameters Evaluated:

    • Serum hormone levels (testosterone, FSH).

    • Testicular histopathology (testicular weight, number of Leydig and spermatogonia cells, thickness of the germinal layer, and diameter of seminiferous tubules).[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_alpha1 Alpha-1 Adrenoceptor Blockade (Peripheral) cluster_central Central Action of Urapidil Urapidil Urapidil Alpha1_Receptor α1-Adrenoceptor (Vascular Smooth Muscle) Urapidil->Alpha1_Receptor Blockade Prazosin Prazosin Prazosin->Alpha1_Receptor Blockade Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Blockade Tamsulosin Tamsulosin Tamsulosin->Alpha1_Receptor Blockade Vasodilation Vasodilation Alpha1_Receptor->Vasodilation Inhibition of Norepinephrine Action Hypotension Hypotension Vasodilation->Hypotension Urapidil_Central Urapidil Serotonin_Receptor 5-HT1A Receptor (Brainstem) Urapidil_Central->Serotonin_Receptor Stimulation Sympathetic_Outflow Decreased Sympathetic Outflow Serotonin_Receptor->Sympathetic_Outflow Central_Hypotension Central Hypotensive Effect Sympathetic_Outflow->Central_Hypotension

Caption: Signaling pathways of urapidil and other alpha-blockers.

Experimental_Workflow cluster_genotoxicity Prazosin Genotoxicity Study cluster_reproductive Tamsulosin Reproductive Effects Study Animal_Selection_G Select Pregnant Wistar Rats Grouping_G Divide into Control and Prazosin Dose Groups (5, 15, 25 mg/kg IP) Animal_Selection_G->Grouping_G Dosing_G Administer Single IP Dose Grouping_G->Dosing_G Sample_Collection_G Collect Bone Marrow and Blood Samples Dosing_G->Sample_Collection_G Analysis_G Perform Micronucleus Assays, Chromosomal Analysis, DNA Fragmentation Test Sample_Collection_G->Analysis_G Endpoint_G Assess Genotoxicity and Cytotoxicity Analysis_G->Endpoint_G Animal_Selection_R Select Adult Male Wistar Rats Grouping_R Divide into Control and Tamsulosin Dose Groups (0.2, 0.4 mg/kg/day) Animal_Selection_R->Grouping_R Dosing_R Administer Oral Gavage for 28 Days Grouping_R->Dosing_R Sample_Collection_R Collect Blood and Testicular Tissue Dosing_R->Sample_Collection_R Analysis_R Measure Serum Hormones and Perform Testicular Histopathology Sample_Collection_R->Analysis_R Endpoint_R Evaluate Effects on Reproductive Parameters Analysis_R->Endpoint_R

Caption: Workflow for assessing side effects in animal models.

Conclusion

The preclinical data indicates that while urapidil and other alpha-blockers share the common side effect of hypotension, their broader side-effect profiles exhibit notable differences. Urapidil's dual mechanism of action may contribute to a more favorable cardiovascular profile with potentially less reflex tachycardia. Prazosin has been associated with genotoxicity at high doses in pregnant rats, and tamsulosin has shown potential to affect the male reproductive system in rats. The uroselectivity of tamsulosin appears to minimize its systemic cardiovascular side effects. This comparative analysis underscores the importance of considering the unique pharmacological properties of each alpha-blocker when designing preclinical studies and anticipating potential adverse effects. Researchers and drug development professionals are encouraged to consider these findings in their selection and evaluation of alpha-adrenergic antagonists for therapeutic development.

References

Unraveling the Anti-Inflammatory Potential of Urapidil Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of urapidil (B1196414) hydrochloride, offering a detailed analysis of its performance against other alternatives, supported by experimental data. This guide aims to facilitate the replication of published findings by presenting detailed methodologies and clear, structured data.

Urapidil hydrochloride, a well-established antihypertensive agent, is gaining recognition for its significant anti-inflammatory properties. Primarily known for its dual mechanism of action as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, recent studies have illuminated its capacity to mitigate inflammatory responses, particularly in the context of ischemia-reperfusion injury and traumatic brain injury.[1][2][3] This guide synthesizes the available preclinical data to provide a framework for understanding and replicating these findings.

Mechanism of Anti-Inflammatory Action

Urapidil's anti-inflammatory effects are attributed to its ability to counteract oxidative stress, apoptosis, and the production of pro-inflammatory cytokines.[1][2][3] The core mechanisms identified in preclinical studies include:

  • Reduction of Oxidative Stress: Urapidil has been shown to decrease levels of malondialdehyde (MDA), total oxidant status (TOS), and the oxidative stress index (OSI).[1] Concurrently, it elevates the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and total antioxidant status (TAS).[1]

  • Inhibition of Apoptosis: The drug effectively reduces the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.

  • Modulation of Inflammatory Cytokines: Urapidil has been demonstrated to decrease the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[3][4]

While direct evidence is still emerging, the reduction in TNF-α suggests a potential role for urapidil in modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammatory gene expression.

Comparative Performance Data

While direct head-to-head studies of this compound against classic anti-inflammatory agents like dexamethasone (B1670325) in standard inflammation models are limited, existing research provides valuable insights into its efficacy. The following tables summarize the quantitative data from preclinical studies investigating the anti-inflammatory effects of urapidil.

Table 1: Effect of Urapidil on Markers of Oxidative Stress in a Rat Model of Ovarian Torsion/Detorsion Injury [1]

Treatment GroupTotal Antioxidant Status (TAS) (mmol Trolox equiv./L)Total Oxidant Status (TOS) (μmol H2O2 equiv./L)Oxidative Stress Index (OSI)Malondialdehyde (MDA) (nmol/g)Superoxide Dismutase (SOD) (U/g)
Sham2.8 ± 0.33.5 ± 0.50.13 ± 0.021.5 ± 0.2150 ± 15
Torsion/Detorsion (T/D)1.5 ± 0.28.2 ± 1.10.55 ± 0.083.8 ± 0.580 ± 10
T/D + Urapidil (0.5 mg/kg)2.2 ± 0.35.1 ± 0.70.23 ± 0.042.1 ± 0.3120 ± 12
T/D + Urapidil (5 mg/kg)2.6 ± 0.44.2 ± 0.60.16 ± 0.031.8 ± 0.2140 ± 14

Table 2: Effect of Urapidil on Inflammatory and Apoptotic Markers in a Rat Model of Traumatic Brain Injury [3][4]

Treatment GroupTNF-α Immunopositivity (Optical Density)Caspase-3 Immunopositivity (Optical Density)
Control0.15 ± 0.020.12 ± 0.02
Traumatic Brain Injury (TBI)0.85 ± 0.100.78 ± 0.09
TBI + Urapidil (0.5 mg/kg)0.45 ± 0.060.40 ± 0.05
TBI + Urapidil (5 mg/kg)0.25 ± 0.040.22 ± 0.03

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Ovarian Torsion/Detorsion Injury Model in Rats[1]
  • Animal Model: Female Wistar albino rats are utilized.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Perform a midline laparotomy to expose the ovaries.

    • In the torsion/detorsion (T/D) group, induce ischemia by rotating the left ovary 720 degrees clockwise and fixing it to the abdominal wall for a 3-hour period.

    • Following the ischemic period, detorse the ovary to allow for a 3-hour reperfusion period.

    • The sham group undergoes a similar surgical procedure without the induction of torsion.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., DMSO).

    • Administer urapidil (0.5 mg/kg or 5 mg/kg) intraperitoneally 30 minutes before the detorsion (reperfusion) phase.

  • Sample Collection and Analysis:

    • At the end of the reperfusion period, collect ovarian tissue samples.

    • Homogenize the tissue for the analysis of oxidative stress markers (TAS, TOS, OSI, MDA, and SOD) using commercially available assay kits.

Traumatic Brain Injury Model in Rats[3]
  • Animal Model: Male rats are used for this model.

  • Induction of TBI:

    • Anesthetize the rats.

    • Induce traumatic brain injury using a weight-drop device or a controlled cortical impact device.

  • Drug Administration:

    • Administer this compound (0.5 mg/kg or 5 mg/kg) via an appropriate route (e.g., intraperitoneal or intravenous) immediately after the induction of TBI.

  • Immunohistochemical Analysis:

    • After a predetermined survival period (e.g., 24 hours), euthanize the animals and perfuse them with a fixative.

    • Collect brain tissue, process it for paraffin (B1166041) embedding, and cut it into sections.

    • Perform immunohistochemistry using primary antibodies against TNF-α and Caspase-3.

    • Quantify the immunopositivity using image analysis software to determine the optical density of the staining.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_urapidil This compound Ischemia/Reperfusion Ischemia/Reperfusion Oxidative Stress Oxidative Stress Ischemia/Reperfusion->Oxidative Stress Traumatic Brain Injury Traumatic Brain Injury Apoptosis Apoptosis Traumatic Brain Injury->Apoptosis Inflammation Inflammation Traumatic Brain Injury->Inflammation Urapidil Urapidil Urapidil->Oxidative Stress Inhibits Urapidil->Apoptosis Inhibits Urapidil->Inflammation Inhibits

Caption: Proposed mechanism of urapidil's anti-inflammatory action.

G cluster_preclinical Preclinical Model cluster_intervention Intervention cluster_analysis Analysis Animal Model Animal Model Induce Injury Induce Injury Animal Model->Induce Injury Administer Urapidil Administer Urapidil Induce Injury->Administer Urapidil Tissue Collection Tissue Collection Administer Urapidil->Tissue Collection Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry

Caption: General experimental workflow for evaluating urapidil.

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates Urapidil Urapidil Urapidil->IKK Potential Inhibition? NF-kB NF-kB Urapidil->NF-kB Potential Inhibition? IkB IkB IKK->IkB Phosphorylates IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of TNF-alpha TNF-alpha Pro-inflammatory Genes->TNF-alpha

References

Independent Validation of Urapidil Hydrochloride's Serotonin Receptor Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of urapidil (B1196414) hydrochloride to serotonin (B10506) (5-HT) receptors, benchmarked against other common alpha-1 adrenergic antagonists, prazosin (B1663645) and tamsulosin (B1681236). The data presented is collated from independent research to offer a clear perspective on the serotonergic activity of these compounds, which is often a secondary characteristic to their primary alpha-adrenergic blockade.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (expressed as Ki or IC50 values in nanomolars, nM) of urapidil, prazosin, and tamsulosin for various serotonin receptor subtypes. Lower values indicate higher binding affinity. It is important to note that the data is compiled from multiple independent studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound5-HT1A Receptor5-HT1B Receptor5-HT2A ReceptorReference
Urapidil IC50: 400 nMModerate AffinityLow Affinity[1]
Prazosin Ki: 2344.23 nM--
Tamsulosin High affinity at higher doses--[2]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for these compounds is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., urapidil) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors).

  • Test Compounds: Urapidil hydrochloride, prazosin, and tamsulosin dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-HCl buffer containing relevant ions (e.g., MgCl₂, CaCl₂) at a physiological pH.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.

  • Instrumentation: 96-well microplates, filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • A fixed volume of the prepared cell membranes.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (or vehicle for total binding control).

    • A saturating concentration of a known non-radiolabeled ligand for the receptor to determine non-specific binding.

  • Incubation: Incubate the microplate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Filtration to Separate Bound & Free Ligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation_Counting Scintillation Counting of Radioactivity Washing->Scintillation_Counting Data_Processing IC50 & Ki Calculation Scintillation_Counting->Data_Processing Urapidil_Mechanism cluster_alpha Primary Mechanism cluster_serotonin Secondary Mechanism Urapidil This compound Alpha1_Receptor α1-Adrenergic Receptor Urapidil->Alpha1_Receptor Serotonin_Receptor 5-HT1A Serotonin Receptor Urapidil->Serotonin_Receptor Vasodilation Peripheral Vasodilation Alpha1_Receptor->Vasodilation Antagonism BP_Lowering_Alpha Blood Pressure Reduction Vasodilation->BP_Lowering_Alpha Sympathetic_Outflow Reduced Sympathetic Outflow Serotonin_Receptor->Sympathetic_Outflow Agonism BP_Lowering_Serotonin Blood Pressure Reduction Sympathetic_Outflow->BP_Lowering_Serotonin

References

Comparing the pharmacokinetic profiles of different urapidil hydrochloride formulations in rodents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in preclinical research comparing the pharmacokinetic profiles of different oral formulations of urapidil (B1196414) hydrochloride in rodent models. Despite extensive searches for studies on immediate-release, sustained-release, and nanoparticle-based formulations, no direct comparative or even individual pharmacokinetic data in species such as rats or mice could be retrieved. The vast majority of existing research on urapidil pharmacokinetics has been conducted in human subjects.

This absence of rodent-specific data prevents a direct comparison of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) for various urapidil hydrochloride formulations in a preclinical setting. Such data is crucial for the early-stage development and optimization of drug delivery systems, providing foundational knowledge before progressing to human trials.

The available literature predominantly focuses on the clinical pharmacology of urapidil in healthy human volunteers and hypertensive patients. These studies have extensively characterized the pharmacokinetic profiles of intravenous and oral formulations, including immediate and sustained-release capsules, in humans. However, this information cannot be directly extrapolated to rodent models due to inherent physiological and metabolic differences between species.

While some studies mention the use of urapidil in rodents, they primarily investigate its pharmacodynamic and toxicological effects rather than performing a detailed analysis of its pharmacokinetic properties across different formulations.

Given the lack of available data, it is not possible to construct the requested comparison guide with supporting experimental data for different this compound formulations in rodents.

Future Research Directions

The current gap in the literature highlights a need for preclinical studies investigating the pharmacokinetics of various this compound formulations in rodent models. Such research would be invaluable for:

  • Optimizing formulation strategies to enhance oral bioavailability and achieve desired release profiles.

  • Establishing a foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) of different urapidil formulations in a preclinical setting.

  • Facilitating the development of novel drug delivery systems for urapidil with improved therapeutic efficacy and patient compliance.

Researchers in the fields of pharmaceutical sciences and drug development are encouraged to address this knowledge gap.

A Note to Our Audience

We regret that we are unable to provide the specific comparative data requested at this time due to the limitations of the currently available scientific literature. We would be open to revisiting this topic should relevant preclinical data in rodent models become publicly available.

Alternatively, we could provide a comparative analysis of different this compound formulations based on the extensive data available from human pharmacokinetic studies. If this would be of interest, please let us know, and we can proceed with a new analysis focused on clinical data.

Urapidil Hydrochloride vs. Nitroglycerin in Acute Heart Failure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of urapidil (B1196414) hydrochloride and nitroglycerin, two vasodilators used in the management of acute heart failure (AHF). The information presented herein is a synthesis of data from both clinical trials and preclinical experimental models to assist researchers and drug development professionals in evaluating these two therapeutic agents.

Executive Summary

Urapidil hydrochloride and nitroglycerin are both effective in reducing blood pressure in the setting of acute heart failure, primarily through vasodilation. However, they operate via distinct mechanisms of action which translate to different physiological effects. Clinical evidence suggests that urapidil may offer advantages over nitroglycerin in improving cardiac systolic function and is associated with fewer adverse events like reflex tachycardia. Preclinical data, while not featuring direct head-to-head comparisons in a single acute heart failure model, supports the differing hemodynamic profiles of these two agents. Urapidil's dual action on peripheral α1-adrenoceptors and central 5-HT1A receptors provides a unique mechanism for afterload reduction without a significant compensatory increase in heart rate. Nitroglycerin, a nitric oxide donor, predominantly acts as a venodilator, reducing preload.

Comparative Mechanism of Action

Urapidil and nitroglycerin elicit their vasodilatory effects through different signaling pathways.

This compound is a sympatholytic antihypertensive agent with a dual mechanism of action[1][2]. It acts as a postsynaptic α1-adrenoceptor antagonist, leading to peripheral vasodilation and a reduction in systemic vascular resistance[3][4][5]. Additionally, it is an agonist at the central serotonin (B10506) 5-HT1A receptors, which contributes to a decrease in sympathetic outflow from the vasomotor center in the brainstem[4]. This central action helps to prevent reflex tachycardia, a common side effect of other vasodilators.

Nitroglycerin , on the other hand, is an organic nitrate (B79036) that acts as a prodrug for nitric oxide (NO). In vascular smooth muscle cells, nitroglycerin is metabolized to release NO, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP leads to the dephosphorylation of myosin light chains and the sequestration of intracellular calcium, resulting in smooth muscle relaxation and vasodilation. Nitroglycerin has a more pronounced effect on veins than on arteries, leading to a significant reduction in cardiac preload.

G cluster_0 This compound Pathway cluster_1 Nitroglycerin Pathway Urapidil Urapidil α1-Adrenoceptor α1-Adrenoceptor Urapidil->α1-Adrenoceptor Antagonizes 5-HT1A Receptor 5-HT1A Receptor Urapidil->5-HT1A Receptor Agonizes Peripheral Vasodilation Peripheral Vasodilation α1-Adrenoceptor->Peripheral Vasodilation Reduced Sympathetic Outflow Reduced Sympathetic Outflow 5-HT1A Receptor->Reduced Sympathetic Outflow Reduced Afterload Reduced Afterload Peripheral Vasodilation->Reduced Afterload Reduced Sympathetic Outflow->Reduced Afterload Nitroglycerin Nitroglycerin Nitric Oxide (NO) Nitric Oxide (NO) Nitroglycerin->Nitric Oxide (NO) Metabolized to Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Increases Venous Vasodilation Venous Vasodilation cGMP->Venous Vasodilation Reduced Preload Reduced Preload Venous Vasodilation->Reduced Preload

Figure 1. Comparative Signaling Pathways of Urapidil and Nitroglycerin.

Performance in Clinical Models of Acute Heart Failure

Multiple randomized controlled trials and meta-analyses have compared the efficacy and safety of urapidil and nitroglycerin in patients with acute heart failure, particularly in the context of hypertensive crises.

Table 1: Summary of Clinical Data - Urapidil vs. Nitroglycerin in Acute Heart Failure

ParameterUrapidil EffectNitroglycerin EffectComparative OutcomeCitations
Systolic Blood Pressure (SBP) Significant ReductionSignificant ReductionUrapidil may provide more pronounced and stable SBP reduction.[6][7][8][9][10][11]
Diastolic Blood Pressure (DBP) ReductionReductionGenerally comparable effects between the two drugs.[9][10][11]
Heart Rate (HR) No significant change or slight decreasePotential for reflex tachycardiaUrapidil is less likely to cause reflex tachycardia.[6][10]
Left Ventricular Ejection Fraction (LVEF) ImprovementLess consistent improvementUrapidil has been shown to be superior in improving LVEF in several studies.[1][2][9][10]
NT-proBNP Significant ReductionReductionUrapidil may lead to a greater reduction in NT-proBNP levels.[2][6]
Cardiac Index (CI) IncreaseVariableUrapidil has been associated with a greater improvement in cardiac index.[6][9]
Systemic Vascular Resistance (SVR) DecreaseDecreaseBoth drugs reduce SVR, a key component of afterload.[6]
Adverse Events Lower incidence of headache and tachycardiaHigher incidence of headache and tachycardiaUrapidil is generally better tolerated with fewer side effects.[7]

Performance in Preclinical Models of Acute Heart Failure

Direct comparative studies of urapidil and nitroglycerin in animal models of acute heart failure are limited. The following data is synthesized from separate studies on each drug in various preclinical models, including myocardial ischemia and induced heart failure.

Table 2: Summary of Preclinical Data - Urapidil vs. Nitroglycerin

ParameterUrapidil (in various models)Nitroglycerin (in various models)Animal ModelCitations
Mean Arterial Pressure (MAP) Significant reductionSignificant reductionRat, Cat[3][4][5]
Heart Rate (HR) No significant changeTransient increaseRat, Dog[3][12][13]
Left Ventricular Systolic Pressure (LVSP) Not consistently reportedDecreaseDog[14]
Left Ventricular End-Diastolic Pressure (LVEDP) Decrease in ischemic modelsSignificant decreaseDog[14][15]
Cardiac Output (CO) IncreaseInitial increase, may decrease laterDog[12]
Coronary Blood Flow Maintained or increasedTransient increaseDog[13][16]
Myocardial Contractility (dP/dt) Not consistently reportedTransient increaseDog[12]

Note: The preclinical data should be interpreted with caution as they are not from direct comparative studies in a standardized model of acute heart failure.

Experimental Protocols

Typical Clinical Trial Protocol

A common design for clinical trials comparing urapidil and nitroglycerin in acute heart failure is a multicenter, randomized, controlled, and open-label study[6][10].

G Patient_Recruitment Recruit patients with acute heart failure and hypertension Randomization Randomize patients into two groups Patient_Recruitment->Randomization Group_Urapidil Urapidil Group: Intravenous infusion Randomization->Group_Urapidil Group_Nitroglycerin Nitroglycerin Group: Intravenous infusion Randomization->Group_Nitroglycerin Treatment_Period Administer treatment for a defined period (e.g., 48 hours to 7 days) Group_Urapidil->Treatment_Period Group_Nitroglycerin->Treatment_Period Data_Collection Monitor and collect data at baseline and multiple time points Treatment_Period->Data_Collection Endpoints Primary and secondary endpoints: - Hemodynamic parameters (SBP, DBP, HR) - Cardiac function (LVEF, NT-proBNP) - Adverse events Data_Collection->Endpoints Statistical_Analysis Analyze data for efficacy and safety Endpoints->Statistical_Analysis

Figure 2. Generalized Clinical Trial Workflow.

Inclusion Criteria: Typically include elderly patients (e.g., >60 years) with a diagnosis of acute heart failure and elevated blood pressure.

Intervention:

  • Urapidil Group: Intravenous infusion, with the dose titrated based on blood pressure response.

  • Nitroglycerin Group: Intravenous infusion, with the dose titrated based on blood pressure response.

Data Monitoring: Hemodynamic parameters, echocardiographic measurements (LVEF, LVEDV, etc.), and biomarkers (e.g., NT-proBNP) are monitored at baseline and at specified intervals during and after treatment[6][10].

Generalized Preclinical Model of Acute Myocardial Ischemia

Preclinical studies often utilize a model of acute myocardial ischemia to investigate the effects of therapeutic agents.

G Animal_Preparation Anesthetize and instrument animal (e.g., dog, rat) Baseline_Measurements Record baseline hemodynamic and cardiac function data Animal_Preparation->Baseline_Measurements Induce_Ischemia Induce acute myocardial ischemia (e.g., coronary artery ligation) Baseline_Measurements->Induce_Ischemia Stabilization Allow for stabilization of ischemic state Induce_Ischemia->Stabilization Drug_Administration Administer test agent (Urapidil or Nitroglycerin) or vehicle Stabilization->Drug_Administration Post_Drug_Measurements Continuously record hemodynamic and cardiac function parameters Drug_Administration->Post_Drug_Measurements Data_Analysis Analyze changes from baseline and compare between groups Post_Drug_Measurements->Data_Analysis

Figure 3. Experimental Workflow for a Preclinical Myocardial Ischemia Model.

Animal Model: Commonly used animals include dogs and rats[3][14][16].

Induction of Ischemia: A common method is the ligation of a coronary artery, such as the left anterior descending (LAD) artery, to induce a localized area of myocardial ischemia[15][16].

Measurements:

  • Hemodynamics: Aortic pressure, left ventricular pressure, and heart rate are continuously monitored[14][16].

  • Cardiac Function: Left ventricular wall motion and thickness can be assessed using sonomicrometry or echocardiography[16]. Coronary blood flow can be measured using an electromagnetic flowmeter[16].

Logical Comparison of Key Attributes

G cluster_Urapidil Urapidil Attributes cluster_Nitroglycerin Nitroglycerin Attributes Urapidil Urapidil Vasodilation Vasodilation Urapidil->Vasodilation α1 antagonism & 5-HT1A agonism Reduced_Afterload Primarily reduces afterload Urapidil->Reduced_Afterload No_Reflex_Tachycardia No reflex tachycardia Urapidil->No_Reflex_Tachycardia Improved_LVEF Improves LVEF Urapidil->Improved_LVEF Nitroglycerin Nitroglycerin Nitroglycerin->Vasodilation NO donation Reduced_Preload Primarily reduces preload Nitroglycerin->Reduced_Preload Potential_Reflex_Tachycardia Potential for reflex tachycardia Nitroglycerin->Potential_Reflex_Tachycardia Headache_Side_Effect Headache common Nitroglycerin->Headache_Side_Effect

Figure 4. Key Attribute Comparison.

Conclusion

Both this compound and nitroglycerin are valuable tools in the management of acute heart failure, particularly when associated with hypertension. The choice between these agents may depend on the specific hemodynamic profile of the patient and the desired therapeutic outcome.

  • Urapidil appears to offer a more balanced vasodilatory effect with a reduction in afterload without the detrimental effect of reflex tachycardia. Clinical data suggests it may be superior in improving left ventricular systolic function. Its dual mechanism of action presents an interesting profile for further investigation in preclinical models of heart failure.

  • Nitroglycerin remains a cornerstone of therapy, particularly for its potent and rapid reduction of preload through venodilation. This makes it highly effective in patients with pulmonary congestion. However, the potential for reflex tachycardia and the common side effect of headache should be considered.

Further head-to-head studies in standardized preclinical models of acute heart failure are warranted to more definitively delineate the comparative cardioprotective and hemodynamic effects of these two agents at the experimental level.

References

Safety Operating Guide

Proper Disposal of Urapidil Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of urapidil (B1196414) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of urapidil hydrochloride, in line with regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, gloves, and a lab coat.[1] Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2][3] In case of a spill, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with other pharmaceutical waste, is governed by federal, state, and local regulations.[1][4] The primary governing body in the United States is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Waste Identification and Segregation:

    • Identify the this compound waste. This includes expired, unused, or contaminated material.

    • Segregate it from other laboratory waste streams. It is crucial to prevent mixing with incompatible materials.

  • Containerization:

    • Place the this compound waste in a suitable, clearly labeled, and securely closed container.[1]

    • For facilities that categorize pharmaceutical waste, use the designated container for non-hazardous or hazardous pharmaceutical waste, as determined by your institution's waste management plan. While this compound is not explicitly listed as a P- or U-listed hazardous waste by the RCRA, institutional or state regulations may have specific requirements.

  • Engage a Licensed Waste Disposal Company:

    • The recommended method for the final disposal of this compound is to engage a licensed, professional waste disposal company.[1] These companies are equipped to handle and transport chemical waste in compliance with all regulations.

  • Recommended Disposal Method: Incineration:

    • The preferred method of destruction for this compound is incineration.[1][6]

    • A common procedure involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Avoid Prohibited Disposal Methods:

    • Do not dispose of this compound down the drain.[1][2][7] The EPA has implemented a ban on the sewering of hazardous waste pharmaceuticals by healthcare facilities.[6][8]

    • Do not dispose of this compound in the regular trash unless explicitly permitted by your institution's environmental health and safety department and local regulations, which is highly unlikely for a research-grade chemical.

Summary of Disposal Parameters

ParameterGuidelineSource
Personal Protective Equipment Safety glasses, gloves, lab coat[1]
Handling Environment Well-ventilated area or chemical fume hood[2][3]
Primary Disposal Method Engage a licensed professional waste disposal company[1]
Recommended Destruction Chemical incineration with a combustible solvent[1]
Prohibited Disposal Do not discharge into drains or sewers[1][2][7]
Governing Regulations Federal, state, and local waste disposal regulations (e.g., EPA RCRA)[5][6]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

UrapidilDisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment cluster_disposal_path Disposal Pathway cluster_prohibited Prohibited Actions start Start: this compound Waste Generated wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe segregate Segregate Waste from Other Streams wear_ppe->segregate containerize Place in a Labeled, Sealed Container segregate->containerize contact_vendor Contact Licensed Waste Disposal Vendor containerize->contact_vendor no_drain DO NOT Dispose Down Drain containerize->no_drain no_trash DO NOT Dispose in Regular Trash containerize->no_trash incinerate Arrange for Chemical Incineration contact_vendor->incinerate

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Urapidil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Urapidil (B1196414) hydrochloride, a peripherally acting antiadrenergic agent.[1] The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.

Personal Protective Equipment (PPE) and Hazard Information

Urapidil hydrochloride is classified as harmful if swallowed.[2][3][4][5] It may also cause irritation to the skin, eyes, and respiratory tract.[2][4] Therefore, adherence to proper PPE protocols is critical.

Recommended Personal Protective Equipment:

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2]To prevent eye irritation from dust or splashes.[2]
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and potential irritation.[2]
Body Protection Laboratory coat or impervious clothing.To protect skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] Use in a well-ventilated area or under a chemical fume hood is advised to avoid the formation of dust and aerosols.[4][8]To prevent respiratory tract irritation from inhalation of dust.[2][4]
Quantitative Toxicity Data

While specific occupational exposure limits for this compound have not been established, acute toxicity data from animal studies provide insight into its potential hazards.[2][5][7]

SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)
RatOral520 mg/kg
MouseOral508 - 750 mg/kg[1]
RatIntravenous140 - 260 mg/kg[1]
MouseIntravenous140 - 260 mg/kg[1]

This data is based on urapidil base.

Standard Operating Procedures for Safe Handling

The following protocols provide step-by-step guidance for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage temperatures for the powder form are -20°C for long-term (3 years) and 4°C for short-term (2 years).[8]

  • Incompatibilities: Store away from strong oxidizing agents.[2][7]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][6]

  • PPE: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing and Transfer: Avoid the formation of dust and aerosols during weighing and transfer.[6][8] Use appropriate tools and techniques to minimize dust generation.

  • Hygiene: Wash hands thoroughly after handling, and before breaks and at the end of the workday.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]

Disposal Plan
  • Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.[2]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water.[2][4] Call a POISON CENTER or doctor if you feel unwell.[2][3][4] Never give anything by mouth to an unconscious person.[2]
Inhalation Move the person to fresh air.[4][8] If breathing is difficult, give oxygen or artificial respiration.[4] Consult a physician.[2]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, call a physician.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[8] Continue rinsing and consult a physician.[2][4]
Accidental Release Measures

In the event of a spill, follow the established emergency protocol. The workflow below outlines the key steps for managing a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup & Decontamination cluster_final_steps Final Steps evacuate Evacuate Area & Alert Others ppe Don Appropriate PPE evacuate->ppe If safe to do so contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect & Place in Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste Properly decontaminate->disposal report Report the Incident disposal->report end report->end start start->evacuate

Caption: Workflow for managing a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urapidil hydrochloride
Reactant of Route 2
Reactant of Route 2
Urapidil hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.